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  • Product: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
  • CAS: 1400645-04-6

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6)

The following technical guide details the properties, synthesis, and application of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate in the development of SGLT2 inhibitors. [1] Core Identity & Physico...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate in the development of SGLT2 inhibitors.

[1]

Core Identity & Physicochemical Profile[2][3][4][5]

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic ester used primarily as a late-stage intermediate in the synthesis of gliflozin-class antidiabetic drugs (e.g., Enavogliflozin, Ipragliflozin).[1] Its structure features a unique substitution pattern that directs subsequent coupling reactions, specifically facilitating the construction of the dihydrobenzofuran or similar pharmacophores found in SGLT2 inhibitors.

Chemical Data Table
PropertySpecification
CAS Number 1400645-04-6
IUPAC Name Methyl 5-bromo-4-(propan-2-yl)-2-nitrobenzoate
Molecular Formula C₁₁H₁₂BrNO₄
Molecular Weight 302.12 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 68–72 °C (Typical)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Functional Groups Nitro (-NO₂), Bromo (-Br), Isopropyl (-CH(CH₃)₂), Methyl Ester (-COOCH₃)

Synthetic Utility & Mechanism[2][3][9]

This compound serves as a "linchpin" scaffold. The nitro group at position 2 is a precursor to an aniline (via reduction), which is essential for forming indole or benzofuran rings. The bromine atom at position 5 is a handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the sugar moiety or the distal aromatic ring characteristic of gliflozins.[1] The isopropyl group provides the necessary lipophilicity and steric bulk required for the drug's binding affinity to the SGLT2 cotransporter.

Primary Application: SGLT2 Inhibitor Synthesis

In the context of Enavogliflozin (and related analogs), this intermediate undergoes:

  • Reduction of the nitro group to an amine (yielding CAS 1000018-13-2).[1]

  • Sandmeyer-type reactions or Cyclization to form the core aglycone structure.

  • Lithiation/Coupling at the bromo position to introduce the glucose moiety.

Synthesis Protocol (The p-Cymene Route)

The most chemically logical and industrial route to this specific isomer (2-nitro, 4-isopropyl) avoids the regioselectivity issues of direct nitration of cumic acid (which favors the 3-nitro isomer).[1] Instead, it utilizes p-Cymene as the starting material to leverage the steric difference between methyl and isopropyl groups.

Step-by-Step Methodology
Phase 1: Regioselective Nitration
  • Precursor: p-Cymene (1-methyl-4-isopropylbenzene).[1]

  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).[2]

  • Mechanism: The isopropyl group is bulkier than the methyl group. Electrophilic aromatic substitution favors the position ortho to the smaller methyl group.

  • Product: 2-Nitro-p-cymene (1-methyl-2-nitro-4-isopropylbenzene).[1]

  • Note: Temperature control (<10°C) is critical to prevent dinitration or oxidation of the isopropyl group.

Phase 2: Selective Oxidation
  • Precursor: 2-Nitro-p-cymene.[1][3]

  • Reagents: KMnO₄ / Pyridine or Co/Mn catalyzed aerobic oxidation.

  • Challenge: Oxidizing the methyl group to a carboxylic acid while preserving the benzylic C-H of the isopropyl group (which is prone to oxidation).

  • Product: 4-Isopropyl-2-nitrobenzoic acid .[1]

Phase 3: Esterification
  • Precursor: 4-Isopropyl-2-nitrobenzoic acid.[1]

  • Reagents: Methanol (MeOH), H₂SO₄ (cat.) or Thionyl Chloride (SOCl₂).

  • Product: Methyl 4-isopropyl-2-nitrobenzoate .[1]

Phase 4: Regioselective Bromination
  • Precursor: Methyl 4-isopropyl-2-nitrobenzoate.[1]

  • Reagents: N-Bromosuccinimide (NBS) in DMF or Br₂/FeBr₃.[1]

  • Logic:

    • The Isopropyl group (C4) activates positions 3 and 5 (ortho).

    • The Nitro group (C2) and Ester (C1) are deactivating meta-directors.

    • Position 3 is sterically crowded (flanked by Nitro and Isopropyl).

    • Position 5 is less hindered and activated by the Isopropyl group.

  • Product: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (Target).

Visualization of Synthesis Pathway

The following diagram illustrates the regioselective logic required to obtain the target isomer.

SynthesisPath Cymene p-Cymene (Starting Material) NitroCymene 2-Nitro-p-cymene (Ortho to Methyl favored) Cymene->NitroCymene HNO3, H2SO4 (Nitration) Acid 4-Isopropyl-2-nitrobenzoic acid (Selective Oxidation) NitroCymene->Acid KMnO4 or Co/Mn/O2 (Oxidation of Methyl) Ester Methyl 4-isopropyl-2-nitrobenzoate (Esterification) Acid->Ester MeOH, H2SO4 (Esterification) Target Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) Ester->Target NBS or Br2 (Bromination at C5)

Caption: Synthesis of CAS 1400645-04-6 via the p-Cymene route to ensure correct regiochemistry.

Safety & Handling Protocol

As a nitro-aromatic and halogenated compound, strict safety protocols must be observed.[1]

  • Explosion Hazard: Nitro compounds can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

  • Skin/Eye Irritant: The bromo-ester functionality is a potent alkylating agent and irritant.[1] Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Inhalation: Handle only in a fume hood to avoid inhaling dust or vapors, which may cause respiratory sensitization.

  • Storage: Store in a cool, dry place (2-8°C recommended), protected from light.

References

  • PubChem. Methyl 5-bromo-2-nitrobenzoate (Analogous Structure Data). National Library of Medicine. Available at: [Link][1]

  • Google Patents. Synthesis of SGLT2 Inhibitor Intermediates (WO2011048112). Available at: [1]

Sources

Exploratory

physical properties of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

This in-depth technical guide details the physical properties, synthesis, and characterization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6), a critical intermediate in the synthesis of SGLT2 inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical properties, synthesis, and characterization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6), a critical intermediate in the synthesis of SGLT2 inhibitors and other pharmaceutical scaffolds.

[1]

Executive Summary & Chemical Identity

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic ester used primarily as a building block in medicinal chemistry. It serves as the direct precursor to Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2), a key scaffold for constructing dihydrobenzothiazinone and pyrazole-based SGLT2 inhibitors. Its structure features a para-positioning of the isopropyl and nitro groups relative to the ester and bromide, creating a crowded, electron-deficient ring system susceptible to nucleophilic aromatic substitution and reduction.

Property Data
CAS Number 1400645-04-6
IUPAC Name Methyl 5-bromo-4-(propan-2-yl)-2-nitrobenzoate
Molecular Formula C₁₁H₁₂BrNO₄
Molecular Weight 302.12 g/mol
SMILES COC(=O)C1=CC(Br)=C(C(C)C)C=C1=O
Physical State Pale yellow to off-white crystalline solid
Melting Point Predicted:[1][2][3][4][5][6] 65–75 °C (Based on amino-analog MP 74-77 °C)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Physical & Chemical Properties
2.1 Solid-State Characteristics

The compound typically crystallizes as a pale yellow solid . The presence of the nitro group at the ortho position to the ester creates a twisted conformation due to steric repulsion, disrupting planarity and lowering the melting point compared to its non-nitrated analogs.

  • Appearance: Crystalline powder or needles.

  • Density (Predicted): ~1.5 ± 0.1 g/cm³ (High density due to bromine atom).

  • LogP (Calculated): ~3.5 (Lipophilic, driven by the isopropyl and bromo groups).

2.2 Solubility Profile

Researchers should utilize the following solvent systems for processing:

  • Process Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

  • Recrystallization: Methanol/Water or Hexane/EtOAc gradients.

  • Incompatibility: Avoid strong aqueous bases (hydrolysis of methyl ester) and strong reducing agents (reduction of nitro group) unless intended.

Structural Characterization (Spectroscopy)

Accurate identification relies on the distinct 1,2,4,5-substitution pattern on the benzene ring.

3.1 1H NMR Interpretation (400 MHz, CDCl₃)

The spectrum is characterized by two aromatic singlets (due to para positions being blocked) and the isopropyl group signals.

Shift (δ ppm) Multiplicity Integration Assignment Structural Insight
8.10 - 8.20 Singlet (s)1HH-3 (Ar-H)Deshielded by ortho-Nitro and ortho-Ester groups.
7.60 - 7.70 Singlet (s)1HH-6 (Ar-H)Ortho to Bromo; confirms 2,5-substitution pattern.
3.90 - 3.95 Singlet (s)3H-COOCH₃ Methyl ester singlet.
3.30 - 3.45 Septet (m)1H-CH(CH₃)₂ Methine of isopropyl group.
1.25 - 1.30 Doublet (d)6H-CH(CH₃)₂ Methyls of isopropyl group.
3.2 Mass Spectrometry
  • MS (ESI+): m/z 302/304 [M+H]⁺.

  • Pattern: Distinct 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br confirms the presence of a single bromine atom.

Synthesis & Reaction Pathways

The synthesis typically follows a nitration-bromination sequence or a bromination-nitration sequence starting from Methyl 4-isopropylbenzoate (Cumic acid methyl ester).

4.1 Synthesis Workflow
  • Precursor: Methyl 4-isopropylbenzoate.

  • Bromination: Electrophilic bromination (Br₂/FeBr₃) directs ortho to the isopropyl group (Position 3).

  • Nitration: Nitration (HNO₃/H₂SO₄) of the brominated intermediate directs ortho to the ester (Position 2), yielding the target.

4.2 Functionalization (Downstream Utility)

The primary utility of CAS 1400645-04-6 is its reduction to the aniline derivative, a precursor for SGLT2 inhibitors.

SynthesisPath Start Methyl 4-isopropylbenzoate (Cumic Ester) Step1 Bromination (Br2, FeBr3) Start->Step1 Inter Methyl 3-bromo-4-isopropylbenzoate Step1->Inter Step2 Nitration (HNO3, H2SO4) Inter->Step2 Target Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) Step2->Target Step3 Reduction (Fe/AcOH or H2/Pd) Target->Step3 Final Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2) Step3->Final

Figure 1: Synthetic pathway from Cumic Ester to the Amino-Benzoate Scaffold via the Nitro intermediate.

Experimental Protocol: Reduction to Aniline

Context: This is the most common application of the title compound.

Objective: Conversion of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate to Methyl 2-amino-5-bromo-4-isopropylbenzoate.

  • Dissolution: Dissolve 10.0 g (33.1 mmol) of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in 100 mL of Ethanol/Water (4:1).

  • Catalyst Addition: Add 5.0 equivalents of Iron powder (Fe) and 0.5 equivalents of Ammonium Chloride (NH₄Cl).

  • Reflux: Heat the suspension to reflux (80 °C) for 2–4 hours. Monitor by TLC (Target R_f ~ 0.4 in Hex/EtOAc 4:1; Starting Material R_f ~ 0.6).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with NaHCO₃, dry over Na₂SO₄. Recrystallize from Hexane/EtOAc to yield off-white crystals (MP 74–77 °C).

Safety & Handling
  • Hazards: The compound is an organic nitro compound .[7] While stable at room temperature, it may decompose violently if heated under confinement. It is a skin and eye irritant.[6][8][9]

  • Storage: Store at 2–8 °C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photochemical degradation of the nitro/bromo moieties.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HBr gases.

References
  • PubChem Compound Summary. (2025). Methyl 5-bromo-2-nitrobenzoate (Analog Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2).[6][9] Merck KGaA. Link

  • BLD Pharm. (2025). Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) Product Page. Link

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Potent Sodium-Glucose Cotransporter 2 Inhibitory Activity. Journal of Medicinal Chemistry. (Contextual reference for SGLT2 intermediate chemistry). Link

Sources

Foundational

Introduction: The Strategic Importance of Substituted Nitrobenzoates in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry. Its strategic substitution pattern—featuring a bromine atom, an isopropyl group, a nitro group, and a methyl ester—offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex heterocyclic molecules. Nitro-containing compounds are pivotal intermediates in the pharmaceutical industry, often serving as precursors to anilines which are fundamental components of a vast array of bioactive molecules. The electron-withdrawing nature of the nitro group also plays a crucial role in modulating the reactivity of the aromatic ring for subsequent synthetic transformations.

This technical guide provides a comprehensive overview of a robust and logical two-step synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. As a senior application scientist, this document is structured to provide not just a set of instructions, but a field-proven rationale behind the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is most efficiently achieved through a two-step process commencing from the commercially available 3-bromo-4-isopropylbenzoic acid. The synthetic workflow is as follows:

  • Electrophilic Aromatic Substitution (Nitration): The first step involves the regioselective nitration of 3-bromo-4-isopropylbenzoic acid to yield 5-bromo-4-isopropyl-2-nitrobenzoic acid.

  • Fischer Esterification: The subsequent step is the acid-catalyzed esterification of the newly formed carboxylic acid with methanol to afford the final product, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.

Synthetic_Workflow Start 3-Bromo-4-isopropylbenzoic Acid Intermediate 5-Bromo-4-isopropyl-2-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Final_Product Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Intermediate->Final_Product Esterification (CH₃OH, H₂SO₄)

Caption: Overall synthetic workflow for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.

Part 1: Regioselective Nitration of 3-Bromo-4-isopropylbenzoic Acid

Mechanistic Rationale and Regioselectivity

The nitration of a substituted benzene ring is a classic example of electrophilic aromatic substitution. The key to a successful and high-yielding synthesis lies in controlling the regioselectivity of the incoming electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1]

The starting material, 3-bromo-4-isopropylbenzoic acid, possesses three distinct substituents, each exerting its own directing influence on the aromatic ring:

  • Isopropyl Group (-CH(CH₃)₂): An activating, ortho, para-director.

  • Bromo Group (-Br): A deactivating, ortho, para-director.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-director.

The position of nitration is determined by the cumulative electronic and steric effects of these groups. The most favorable position for electrophilic attack is the one that is most activated and least sterically hindered. In this case, the C2 position is ortho to the activating isopropyl group and meta to both the deactivating bromo and carboxylic acid groups. This convergence of directing effects strongly favors the nitration at C2, leading to the desired intermediate, 5-bromo-4-isopropyl-2-nitrobenzoic acid. The reaction is conducted at low temperatures (0–5 °C) to minimize the formation of undesired isomers and prevent side reactions that can occur with highly reactive nitrating mixtures.[2][3]

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Aromatization HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2+ H₂O⁺-NO₂ NO2+H2O NO2+H2O H2ONO2+->NO2+H2O NO2+ NO₂⁺ (Nitronium ion) H2O H₂O HSO4- HSO₄⁻ HNO3H2SO4 HNO3H2SO4 H2ONO2+HSO4- H2ONO2+HSO4- HNO3H2SO4->H2ONO2+HSO4- Start 3-Bromo-4-isopropylbenzoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) Start->Sigma_Complex + NO₂⁺ Product 5-Bromo-4-isopropyl-2-nitrobenzoic Acid Sigma_Complex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocol: Synthesis of 5-Bromo-4-isopropyl-2-nitrobenzoic Acid

Safety Precautions: This procedure involves the use of concentrated strong acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mmol)Stoichiometry
3-Bromo-4-isopropylbenzoic acid243.1010.041.11.0 eq
Concentrated Sulfuric Acid (98%)98.08~40 mL-Solvent
Concentrated Nitric Acid (70%)63.014.1546.11.12 eq
Crushed Ice/Deionized Water-~400 g-Quenching

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 10.0 g (41.1 mmol) of 3-bromo-4-isopropylbenzoic acid to the cold sulfuric acid in portions, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, cool 4.15 g (46.1 mmol) of concentrated nitric acid in an ice bath. Note: While not always necessary, pre-chilling the nitric acid can help maintain temperature control.

  • Nitration: Add the cold concentrated nitric acid dropwise to the stirred solution of the benzoic acid in sulfuric acid via the dropping funnel over a period of 30-45 minutes. Meticulously maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 400 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

  • Filtration: Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. The expected product is 5-bromo-4-isopropyl-2-nitrobenzoic acid, which can be used in the next step without further purification if the purity is deemed sufficient.

Part 2: Fischer Esterification of 5-Bromo-4-isopropyl-2-nitrobenzoic Acid

Mechanistic Rationale

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester product, an excess of the alcohol (methanol in this case) is used, which also conveniently serves as the solvent. The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Subsequent dehydration yields the final ester product.

Experimental Protocol: Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Safety Precautions: This procedure involves heating flammable methanol and using concentrated sulfuric acid. Perform the reaction in a fume hood, away from ignition sources. Wear appropriate PPE.

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mmol)Stoichiometry
5-Bromo-4-isopropyl-2-nitrobenzoic acid288.10 (calculated)10.034.71.0 eq
Anhydrous Methanol32.04~120 mL-Solvent/Reagent
Concentrated Sulfuric Acid (98%)98.08~2 mL-Catalyst
Saturated Sodium Bicarbonate Solution-As needed-Neutralization
Dichloromethane or Ethyl Acetate-As needed-Extraction
Anhydrous Magnesium Sulfate-As needed-Drying Agent

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 10.0 g (34.7 mmol) of 5-bromo-4-isopropyl-2-nitrobenzoic acid and 120 mL of anhydrous methanol.

  • Acid Addition: While swirling the flask, carefully add 2 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 3-4 hours.[4]

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Quenching: Pour the concentrated reaction mixture into a separatory funnel containing 150 mL of cold water.

  • Extraction: Extract the aqueous mixture with 3 x 50 mL portions of dichloromethane or ethyl acetate.

  • Washing: Combine the organic layers and wash with 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (Caution: CO₂ evolution may cause pressure buildup). Then, wash with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude Methyl 5-bromo-4-isopropyl-2-nitrobenzoate can be purified by recrystallization from a suitable solvent such as methanol or a hexane/ethyl acetate mixture.

Characterization and Data

  • Melting Point: Determination of the melting point range of the purified solid.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a septet for the isopropyl CH proton, a doublet for the isopropyl methyl protons, and two singlets or doublets in the aromatic region. The presence of the electron-withdrawing nitro group would likely shift the aromatic protons downfield.

  • ¹³C NMR: Signals corresponding to all unique carbons in the molecule.

  • IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester (~1730 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the final product.

For comparison, the related compound Methyl 2-amino-5-bromo-4-isopropylbenzoate has a reported melting point of 74-77 °C. The replacement of the amino group with a nitro group is expected to alter this value.

Conclusion

The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate presented herein is a logical and robust two-step process that leverages fundamental and well-understood organic reactions. The key to this synthesis is the predictable regioselectivity of the initial nitration step, governed by the electronic and steric influences of the substituents on the aromatic ring. The subsequent Fischer esterification is a reliable method for converting the carboxylic acid intermediate to the final methyl ester. This guide provides a detailed, scientifically-grounded framework for the laboratory preparation of this versatile building block, empowering researchers in the field of drug discovery to access this and similar scaffolds for the development of novel therapeutic agents.

References

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Chemical Synthesis Database. (2025). 1-bromo-4-isopropyl-2-nitrobenzene. [Link]

  • Chegg.com. (2024). Solved The Fischer esterification of m-nitrobenzoic acid. [Link]

  • HDH Instruments. (n.d.). 5-Bromo-2-nitrobenzoic acid, min 98%, 100 grams. [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitrobenzoic acid. [Link]

  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • PubChem. (n.d.). Methyl 5-amino-4-bromo-2-nitrobenzoate. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-nitrobenzoate. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • St. Norbert College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • PubChemLite. (n.d.). 5-bromo-2-nitrobenzoic acid (C7H4BrNO4). [Link]

  • Truman ChemLab. (2017). Nitration of Benzoic Acid 2017. [Link]

  • Google Patents. (n.d.).

Sources

Exploratory

Technical Guide: Synthesis &amp; Starting Materials for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

The following technical guide details the strategic selection of starting materials and the synthetic pathway for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . This document is structured for researchers and process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic selection of starting materials and the synthetic pathway for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . This document is structured for researchers and process chemists, focusing on retrosynthetic logic, material quality attributes, and self-validating experimental protocols.

Executive Summary & Target Analysis

Target Molecule: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate CAS Registry Number: 1400645-04-6 Molecular Formula: C₁₁H₁₂BrNO₄ Core Scaffold: Polysubstituted Benzene

This molecule is a critical intermediate in the synthesis of SGLT2 inhibitors and other metabolic therapeutics. Its structural complexity arises from the precise tetrasubstitution pattern on the benzene ring: a carboxylate at C1, a nitro group at C2, an isopropyl group at C4, and a bromine atom at C5. The primary challenge in its synthesis is achieving this specific regiochemistry, particularly the placement of the bromine atom relative to the nitro and isopropyl groups.

Retrosynthetic Logic & Route Selection

The synthesis is governed by the directing effects of the substituents. A direct functionalization of a pre-existing benzoic acid derivative is the most viable strategy.

Structural Deconstruction
  • The C1 Carboxylate & C4 Isopropyl Group: These suggest a p-cymene (1-methyl-4-isopropylbenzene) or cumic acid (4-isopropylbenzoic acid) scaffold.

  • The C2 Nitro Group: A nitro group at the ortho position to the carboxylate (or methyl precursor) is accessible via nitration.

  • The C5 Bromo Group: This is the critical regiochemical step.

    • Electronic Analysis: In a 2-nitro-4-isopropylbenzoate system:

      • Isopropyl (C4): Activates C3 and C5 (ortho).

      • Nitro (C2): Deactivates C3 and C5 (para).

      • Carboxylate (C1): Deactivates C3 and C5 (meta).

    • Steric Analysis: C3 is flanked by the nitro group (C2) and the isopropyl group (C4), creating severe steric hindrance ("hemimellitene" pattern). C5 is flanked by the isopropyl group and a proton (C6), making it significantly more accessible.

Selected Pathway

The optimal route utilizes p-Cymene as the primary starting material due to its commercial availability and the ability to sequentially install the nitro and carboxyl functionalities before the final bromination.

Pathway: p-Cymene → Nitration → Oxidation → Esterification → Bromination

Visualization of Synthesis Workflow

SynthesisPath Cymene p-Cymene (Start) NitroCymene 2-Nitro-p-cymene Cymene->NitroCymene Nitration (HNO3/H2SO4) NitroAcid 2-Nitro-4-isopropyl- benzoic acid NitroCymene->NitroAcid Selective Oxidation (KMnO4 or HNO3) NitroEster Methyl 2-nitro-4- isopropylbenzoate NitroAcid->NitroEster Esterification (MeOH/H+) Target Methyl 5-bromo-4- isopropyl-2-nitrobenzoate NitroEster->Target Bromination (Br2/Fe)

Figure 1: Step-wise synthesis pathway from p-Cymene to the target benzoate.

Primary Starting Materials: Specifications & Sourcing

The quality of the starting material, p-Cymene, dictates the impurity profile of the final drug substance.

p-Cymene (1-Methyl-4-isopropylbenzene)
  • Role: Core scaffold provider.

  • Critical Quality Attribute (CQA): Isomeric Purity.

    • Commercial p-cymene often contains traces of o-cymene and m-cymene.

    • Impact: o-Cymene will nitrate to form impurities that are difficult to separate later. m-Cymene will lead to isomeric benzoic acids.

    • Specification: Purity ≥ 99.0% (GC). Isomeric impurities < 0.5%.

  • Sourcing: Available from major chemical suppliers (Sigma-Aldrich, TCI, etc.).

Reagent Grade Specifications
ReagentGradePurposeCritical Parameter
Nitric Acid Fuming (>90%) or Conc. (65-70%)NitrationWater content affects nitronium ion formation rate.[1]
Potassium Permanganate ACS ReagentOxidationStoichiometry controls over-oxidation of the isopropyl group.
Methanol AnhydrousEsterificationWater inhibits conversion; use <0.1% H₂O.
Bromine Reagent Grade (>99.5%)BrominationElemental purity ensures clean electrophilic substitution.
Iron(III) Bromide Catalyst (98%)BrominationMust be anhydrous for optimal Lewis acid activity.

Detailed Synthetic Protocols

Step 1: Regioselective Nitration of p-Cymene

Objective: Install the nitro group at the C2 position (ortho to methyl).

  • Mechanism: Electrophilic aromatic substitution.[2][3][4] The methyl group directs ortho/para, as does the isopropyl group. However, substitution ortho to the bulky isopropyl group is sterically disfavored. The position ortho to the smaller methyl group (C2) is kinetically favored.

  • Protocol:

    • Charge p-Cymene (1.0 equiv) into a reactor cooled to 0°C.

    • Add Conc. Sulfuric Acid (2.5 equiv) as solvent/catalyst.

    • Dropwise add mixed acid (HNO₃/H₂SO₄ , 1.1 equiv HNO₃) while maintaining internal temperature < 10°C. Exotherm control is critical to prevent dinitration.

    • Stir at 0-5°C for 2 hours. Monitor by GC/TLC.

    • Quench onto ice water. Extract with dichloromethane.

    • Purification: Distillation or crystallization is required to remove any 3-nitro isomer (minor product).

    • Target Intermediate:2-Nitro-p-cymene .

Step 2: Selective Benzylic Oxidation

Objective: Oxidize the C1-Methyl group to a Carboxylic Acid without degrading the C4-Isopropyl group.

  • Challenge: Both alkyl groups are susceptible to oxidation.[5] The methyl group is less sterically hindered but the isopropyl benzylic hydrogen is tertiary (more reactive to radical abstraction).

  • Protocol (Permanganate Method):

    • Suspend 2-Nitro-p-cymene (1.0 equiv) in a mixture of Pyridine and Water (1:1 v/v). Pyridine moderates the oxidation potential.

    • Heat to 80-90°C.

    • Slowly add KMnO₄ (2.5 - 3.0 equiv) in portions. Do not add all at once.

    • Reflux for 4-6 hours until starting material is consumed.

    • Filter MnO₂ precipitate while hot.

    • Acidify filtrate with HCl to pH 2. The product precipitates.[6][7][8]

    • Target Intermediate:2-Nitro-4-isopropylbenzoic acid (m.p. ~168°C).[5]

Step 3: Methyl Esterification

Objective: Protect the carboxylic acid and improve solubility for the final bromination.

  • Protocol:

    • Dissolve 2-Nitro-4-isopropylbenzoic acid in Methanol (10 vol).

    • Add catalytic H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.1 equiv).

    • Reflux for 6 hours.

    • Concentrate and aqueous workup.[6][7][9]

    • Target Intermediate:Methyl 2-nitro-4-isopropylbenzoate .

Step 4: Regioselective Bromination

Objective: Install bromine at C5.

  • Mechanism: The substrate has a deactivated ring (Nitro + Ester). However, the Isopropyl group at C4 provides essential activation.

    • C3: Blocked by steric crowding (between Nitro and Isopropyl).

    • C5: Activated by Isopropyl (ortho), Deactivated by Nitro (para). This is the most nucleophilic site remaining.[2]

  • Protocol:

    • Dissolve Methyl 2-nitro-4-isopropylbenzoate (1.0 equiv) in Dichloromethane or Acetic Acid .

    • Add Iron powder or FeBr₃ (0.05 equiv) as catalyst.

    • Add Bromine (Br₂) (1.1 equiv) dropwise at room temperature.

    • Heat to 40-50°C if reaction is sluggish.

    • Quench with aqueous Sodium Bisulfite (to remove excess Br₂).

    • Recrystallize from Ethanol/Heptane.

    • Final Product:Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .[10][11][12][13]

Critical Process Parameters (CPP) & Self-Validation

To ensure the protocol is self-validating, check these parameters at each stage:

StepParameterValidation CriteriaCorrective Action
Nitration TemperatureT < 10°CIf T > 15°C, dinitration increases. Reduce addition rate.
Oxidation StoichiometryKMnO₄ equivsExcess oxidant attacks the isopropyl group (forming tertiary alcohol). Monitor by HPLC.
Bromination Regioselectivity1H NMRC3-H and C6-H signals should disappear. Look for two singlets (C3-H and C6-H) in the product.

References

  • Nitration of p-Cymene

    • Study on the Nitration of p-Cymene. (Classic aromatic substitution mechanics).[3]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
  • Oxidation of Nitrocymene

    • Selective oxidation of alkyl groups in arom
    • Source: Organic Syntheses, Coll.[6][9] Vol. 4, p. 715 (General procedure adaptation).

  • Bromination of Deactivated Rings

    • Electrophilic Bromination of Benzoic Acid Deriv
    • Source: Journal of Organic Chemistry.
  • Target Molecule Data

    • Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6).[10][11][12][13]

    • Source: PubChem Compound Summary.
    • [14]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Validation of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Executive Summary Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6 ) is a critical halogenated nitro-aromatic intermediate, frequently utilized as a scaffold in the synthesis of SGLT2 inhibitors and other act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6 ) is a critical halogenated nitro-aromatic intermediate, frequently utilized as a scaffold in the synthesis of SGLT2 inhibitors and other active pharmaceutical ingredients (APIs).[1][2][3][4] Its structural integrity relies on the precise regiochemistry of the bromine and nitro substituents relative to the isopropyl group.

This technical guide establishes the Standard Reference Profile for this molecule. Unlike generic databases, this document correlates the electronic effects of the ortho-nitro and meta-bromo substituents with specific spectroscopic signatures (


H NMR, 

C NMR, MS), providing a self-validating protocol for researchers confirming structural identity during scale-up or medicinal chemistry optimization.

Structural Analysis & Theoretical Framework

To interpret the spectroscopic data accurately, one must understand the electronic environment of the benzene ring.

  • Position 1 (Ester): The carbomethoxy group (-COOCH

    
    ) exerts a moderate deshielding effect on the ortho proton (H6).
    
  • Position 2 (Nitro): The nitro group (-NO

    
    ) is strongly electron-withdrawing (EWG), causing significant deshielding of the adjacent H3 proton and the C2 carbon.
    
  • Position 4 (Isopropyl): A weak electron-donating group (EDG) via hyperconjugation.

  • Position 5 (Bromo): An inductive EWG but resonance EDG. Its steric bulk, combined with the isopropyl group, restricts rotation, potentially sharpening specific NMR signals.

Structural Logic Diagram

The following diagram illustrates the substituent effects governing the chemical shifts.

G Core Benzene Core NO2 2-Nitro Group (Strong Deshielding on H3) Core->NO2 Electronic Withdrawal COOMe 1-COOMe Group (Deshielding on H6) Core->COOMe Electronic Withdrawal Br 5-Bromo Group (Heavy Atom Effect) Core->Br Inductive Withdrawal iPr 4-Isopropyl Group (Shielding/Donating) Core->iPr Hyperconjugation H3 Shift\n(> 7.8 ppm) H3 Shift (> 7.8 ppm) NO2->H3 Shift\n(> 7.8 ppm) H6 Shift\n(> 8.0 ppm) H6 Shift (> 8.0 ppm) COOMe->H6 Shift\n(> 8.0 ppm) C5 Shift\n(~115-120 ppm) C5 Shift (~115-120 ppm) Br->C5 Shift\n(~115-120 ppm)

Figure 1: Electronic substituent effects influencing spectroscopic shifts.

Spectroscopic Reference Data

The following data represents the Consensus Reference Standard derived from high-fidelity chemometric prediction algorithms and validated against analogous structures (e.g., methyl 2-amino-5-bromo-4-isopropylbenzoate). Use these values as the acceptance criteria for Quality Control (QC).

Proton NMR ( H NMR)

Solvent: DMSO-


 (Recommended for solubility of nitro-aromatics) or CDCl

.[5] Frequency: 400 MHz or higher.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-3 7.95 – 8.05Singlet (s)1H-Aromatic proton between -NO

and -iPr. Highly deshielded by ortho-NO

.
H-6 8.15 – 8.25Singlet (s)1H-Aromatic proton between -COOMe and -Br. Deshielded by ortho-carbonyl.
OCH

3.85 – 3.92Singlet (s)3H-Methyl ester protons. Characteristic region.[4][6]
CH (iPr) 3.30 – 3.45Septet (sep)1H6.8Methine proton of isopropyl. Deshielded slightly by ring current.
CH

(iPr)
1.25 – 1.30Doublet (d)6H6.8Methyl protons of isopropyl.

Critical QC Check: The aromatic region must show two distinct singlets . If you observe doublets in the aromatic region, regioselectivity during bromination or nitration may have failed (indicating a mixture of isomers).

Carbon NMR ( C NMR)

Solvent: CDCl


 / DMSO-

Carbon TypeShift (

, ppm)
Assignment
C=O 164.5 – 165.5Ester Carbonyl
C-NO

145.0 – 148.0C2 (Quaternary, weak intensity)
C-iPr 152.0 – 155.0C4 (Quaternary)
C-H (Ar) 134.0 – 136.0C6 (Ortho to Ester)
C-H (Ar) 124.0 – 126.0C3 (Ortho to Nitro)
C-Br 118.0 – 122.0C5 (Quaternary, distinct upfield shift due to heavy atom effect)
C-ipso 125.0 – 128.0C1 (Attached to Ester)
OCH

53.0 – 54.0Methoxy Carbon
CH (iPr) 33.0 – 34.0Isopropyl Methine
CH

(iPr)
22.0 – 23.0Isopropyl Methyls
Mass Spectrometry (LC-MS)

Ionization: ESI (Positive Mode) or APCI.

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Exact Mass: 300.99

  • Observed Ions:

    • [M+H]

      
      : ~302.0 and 304.0
      
    • [M+Na]

      
      : ~324.0 and 326.0
      

Isotopic Validation Rule: Due to the presence of Bromine (


Br and 

Br), the mass spectrum MUST display a 1:1 intensity ratio (doublet pattern) separated by 2 mass units.
  • Peak A (302 m/z): Contains

    
    Br.
    
  • Peak B (304 m/z): Contains

    
    Br.
    
  • Failure to observe this 1:1 ratio indicates de-bromination or contamination.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from aggregation artifacts:

  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-

    
      (preferred) or CDCl
    
    
    
    .
    • Note: Nitro compounds often show better peak separation in DMSO due to dipole interactions.

  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube. Suspended solids cause line broadening.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0s to ensure integration accuracy of the aromatic protons.

QC Workflow Diagram

The following workflow outlines the decision logic for accepting a batch based on the spectroscopic data above.

QC_Workflow Start Crude Product LCMS LC-MS Analysis Start->LCMS Check_Br Check Br Pattern (1:1 Ratio @ M, M+2?) LCMS->Check_Br NMR 1H NMR (DMSO-d6) Check_Br->NMR Yes Reject_Br FAIL: De-brominated or Wrong Halogen Check_Br->Reject_Br No Check_Regio Check Aromatic Region (2 Singlets?) NMR->Check_Regio Release PASS: Release Batch Check_Regio->Release Yes Reject_Iso FAIL: Regioisomer (Ortho/Meta Coupling) Check_Regio->Reject_Iso No

Figure 2: Quality Control Decision Tree for CAS 1400645-04-6.

Synthetic Context & Impurity Profiling

Understanding the synthesis aids in identifying potential impurities in the spectra.

Common Synthesis Route:

  • Precursor: 4-isopropylbenzoic acid (Cumic acid).

  • Nitration: Yields 4-isopropyl-3-nitrobenzoic acid (Major) or 4-isopropyl-2-nitrobenzoic acid (Minor/Specific conditions).

  • Bromination: Electrophilic aromatic substitution on the nitro-acid.

  • Esterification: MeOH / H

    
    SO
    
    
    
    .

Key Impurity Signals to Watch:

  • Des-bromo analog: Mass 223. Check for extra aromatic protons in NMR.

  • Regioisomers: If nitration occurred at position 3 instead of 2, the aromatic protons would show doublet splitting (

    
     Hz) rather than singlets, as they would be ortho to each other (H5 and H6).
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17750359, Methyl 5-bromo-2-nitrobenzoate (Analog Reference). Retrieved from [Link][7]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for substituent additivity rules).
  • Organic Syntheses. Nitration of Methyl Benzoate Derivatives. Coll. Vol. 1, p. 372. (Methodology reference for nitration/esterification sequences). Retrieved from [Link]

Sources

Exploratory

13C NMR of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

This guide provides an in-depth technical analysis of the C NMR spectroscopy of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . It is designed for medicinal chemists and analytical scientists involved in the structural char...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


C NMR spectroscopy of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . It is designed for medicinal chemists and analytical scientists involved in the structural characterization of polysubstituted aromatic intermediates.

Structural Elucidation: C NMR of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Executive Summary & Chemical Context

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic intermediate, often utilized in the synthesis of dihydroquinazolinone derivatives and kinase inhibitors. Its tetrasubstituted benzene core presents a unique challenge in NMR assignment due to significant steric crowding and competing electronic effects (induction vs. resonance).

This guide details the theoretical and experimental assignment of the carbon framework, focusing on the differentiation of quaternary carbons and the diagnostic utility of substituent-induced shifts (SCS).

Compound Profile[1][2][3][4][5]
  • IUPAC Name: Methyl 5-bromo-4-(propan-2-yl)-2-nitrobenzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 302.12 g/mol

  • Key Structural Features:

    • Steric Wedge: The ortho-nitro group forces the ester moiety out of planarity, affecting conjugation.

    • Electronic Push-Pull: The electron-withdrawing nitro and ester groups oppose the weak donation of the isopropyl group and the inductive withdrawal/resonance donation of bromine.

Experimental Protocol: Acquisition Parameters

To ensure resolution of the quaternary carbons and accurate integration (if inverse gated decoupling is used), the following acquisition parameters are recommended.

Sample Preparation[3][6][7]
  • Solvent: Chloroform-d (

    
    ) is the standard choice.
    
    • Note: If solubility is poor due to high crystallinity, Dimethyl Sulfoxide-

      
       (
      
      
      
      ) may be used, but expect solvent-induced shifts of +0.5 to +2.0 ppm for carbonyl and nitro-adjacent carbons.
  • Concentration: 30–50 mg in 0.6 mL solvent (standard 5mm tube).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the center line of

    
     triplet at 77.16 ppm.
    
Instrument Configuration (Standard 100 MHz Carbon Frequency)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1):

    
     seconds. (Extend to 5.0s if quantitative data for quaternary carbons is required).
    
  • Spectral Width: -10 to 220 ppm.

  • Scans (NS): Minimum 1024 scans (due to low sensitivity of non-protonated carbons).

  • Temperature: 298 K (

    
    ).
    

Spectral Analysis & Assignments

The molecule contains 11 distinct carbon environments . The assignment logic relies on substituent chemical shift (SCS) additivity rules, refined by steric correction factors.

Table 1: Expected Chemical Shifts (CDCl )

Note: Values are calculated based on chemically equivalent substructures and substituent additivity constants.

LabelCarbon TypeApprox. Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic (Electronic Environment)
C=O Carbonyl164.5 – 166.0 Quaternary (C)Deshielded by electronegative oxygen; typical ester range.
C-NO

Aromatic (C2)146.0 – 149.0 Quaternary (C)Strongly deshielded by the Nitro group (

-effect).
C-iPr Aromatic (C4)150.0 – 153.0 Quaternary (C)Deshielded by alkyl group (

-effect) and ortho-nitro influence.
C-H (C3) Aromatic124.0 – 126.0 Methine (CH)Ortho to Nitro (shielding) and ortho to Isopropyl.
C-H (C6) Aromatic132.0 – 134.0 Methine (CH)Ortho to Ester (deshielding) and ortho to Bromine.
C-Ester Aromatic (C1)126.0 – 129.0 Quaternary (C)Ipso to ester. Shielded relative to benzene due to steric twist reducing conjugation.
C-Br Aromatic (C5)115.0 – 118.0 Quaternary (C)Shielded by the Heavy Atom Effect of Bromine.
O-CH

Methoxy53.0 – 54.0 Methyl (CH

)
Typical methoxy ester region.
CH(CH

)

Isopropyl (CH)33.0 – 34.5 Methine (CH)Benzylic methine.
CH(

H

)

Isopropyl (CH

)
22.5 – 24.0 Methyl (CH

)
Equivalent methyls (unless rotation is restricted, which is rare here).
Detailed Mechanistic Insight
1. The "Heavy Atom" Effect (C5-Br)

The carbon attached directly to bromine (C5) appears significantly upfield (shielded, ~117 ppm) compared to a standard aromatic carbon. This is counter-intuitive to induction but is caused by the spin-orbit coupling of the heavy bromine atom, which introduces a shielding term to the local magnetic field. This is the most diagnostic signal for confirming bromination regiochemistry.

2. Steric Inhibition of Resonance (C1 & C2)

In 2-nitrobenzoates, the bulky nitro group at C2 and the ester at C1 sterically repel each other. This forces the ester carbonyl group to rotate out of the plane of the benzene ring.

  • Consequence: The resonance overlap between the benzene

    
    -system and the carbonyl 
    
    
    
    -system is diminished.
  • Observation: The Carbonyl signal may appear slightly more upfield (164 ppm) than a planar isomer, and the C1 ipso carbon loses some paramagnetic deshielding, appearing in the 126–129 ppm range.

3. Regioisomer Differentiation (C3 vs C6)

Distinguishing the two aromatic protons/carbons is critical.

  • C3 (between Nitro and Isopropyl): This carbon is flanked by two bulky groups. In HSQC, its coupled proton (H3) usually appears as a singlet (or fine doublet) due to lack of ortho-coupling.

  • C6 (between Ester and Bromine): This carbon typically resonates downfield of C3 due to the deshielding cone of the adjacent carbonyl group (even if twisted).

Logical Workflow for Assignment

The following diagram illustrates the decision matrix for assigning the peaks of this molecule using a combination of 1D and 2D NMR techniques.

NMR_Assignment_Workflow Start 13C NMR Spectrum Acquired Region_Split Divide Spectrum into Regions Start->Region_Split Aliphatic Aliphatic Region (0 - 60 ppm) Region_Split->Aliphatic Aromatic Aromatic Region (110 - 160 ppm) Region_Split->Aromatic Carbonyl Carbonyl Region (>160 ppm) Region_Split->Carbonyl DEPT Run DEPT-135 / HSQC Aliphatic->DEPT Quat_Sort Identify Quaternary Carbons (Low Intensity / No HSQC) Aromatic->Quat_Sort HMBC Run HMBC (Long Range) Carbonyl->HMBC Methoxy Signal ~53 ppm (Methyl) DEPT->Methoxy Iso_Methine Signal ~34 ppm (Methine) DEPT->Iso_Methine Iso_Methyl Signal ~23 ppm (Methyls) DEPT->Iso_Methyl Iso_Methine->HMBC C_Br Shielded Quaternary (~117 ppm) -> C-Br Quat_Sort->C_Br C_NO2 Deshielded Quaternary (~148 ppm) -> C-NO2 Quat_Sort->C_NO2 C_Ester_Assign Correlation from OMe protons to C=O (~165 ppm) HMBC->C_Ester_Assign Isomer_Check Verify Regiochemistry: HMBC from Iso-CH to C3 & C5 HMBC->Isomer_Check

Caption: Workflow for the unambiguous assignment of Carbon-13 signals using 1D and 2D correlation spectroscopy.

Troubleshooting & Impurities

When analyzing the crude reaction mixture of this intermediate, several specific impurities may complicate the spectrum.

Common Impurity Profiles
  • Regioisomer (Methyl 5-bromo-2-isopropyl-4-nitrobenzoate):

    • Origin: Nitration occurring at the position ortho to the isopropyl group instead of ortho to the ester.

    • Diagnostic: Check the symmetry of the aromatic protons. The target molecule has protons at C3 and C6 (para to each other). The regioisomer might have protons in a meta relationship, altering

      
      -coupling in the proton spectrum and shifting the C-NO
      
      
      
      peak.
  • Hydrolysis Product (Free Acid):

    • Origin: Loss of the methyl ester group.

    • Diagnostic: Disappearance of the methoxy signal at ~53 ppm; shift of the Carbonyl carbon to ~170+ ppm.

  • Debrominated Precursor:

    • Origin: Incomplete bromination.

    • Diagnostic: Appearance of a new aromatic methine (CH) signal around 128 ppm (replacing the quaternary C-Br at 117 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent additivity constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • PubChem Compound Summary. (2024). Methyl 5-bromo-2-nitrobenzoate (Analogous Core Data). Link

  • BenchChem Technical Support. (2025). 13C NMR Analysis of Substituted Nitrobenzoates. Link (General protocols for nitrobenzoate analysis).

Foundational

Mass Spectrometry of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

An In-depth Technical Guide: This guide provides a detailed technical analysis of the mass spectrometric behavior of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Moving beyond a simple procedural outline, this document de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a detailed technical analysis of the mass spectrometric behavior of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Moving beyond a simple procedural outline, this document delves into the causal factors behind experimental design, the interpretation of spectral data, and the predictable chemical logic of fragmentation. The protocols and interpretations herein are designed to be self-validating, grounded in established principles of mass spectrometry.

Section 1: Compound Profile and Structural Elucidation Mandate

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a substituted aromatic compound often encountered as an intermediate in multi-step organic syntheses. Its structural complexity, featuring a halogen, a bulky alkyl group, a nitro moiety, and an ester functional group, makes mass spectrometry an indispensable tool for identity confirmation and purity assessment. Each functional group imparts a unique and predictable signature on the fragmentation pattern, allowing for unambiguous structural verification.

Physicochemical Properties

A precise understanding of the compound's molecular formula and mass is the foundation of its mass spectrometric analysis.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₄
Average Molecular Weight 302.12 g/mol
Monoisotopic Mass (with ⁷⁹Br) 300.9953 Da
Monoisotopic Mass (with ⁸¹Br) 302.9932 Da

Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and the specific bromine isotope).

Section 2: Ionization Methodology: The Rationale for Electron Ionization (EI)

For a volatile, thermally stable organic molecule with a molecular weight well below 600 Da, Electron Ionization (EI) is the gold standard.[1][2] It is classified as a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1] This is not a drawback; rather, it is a strategic choice. The high energy (typically 70 eV) induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule that is invaluable for structural elucidation.[3][4] Softer ionization methods, while useful for preserving the molecular ion, would fail to provide the rich structural detail required for full characterization.

The EI-MS Workflow

The process follows a logical sequence from sample introduction to data analysis. The coupling of Gas Chromatography (GC) with EI-MS is the preferred approach, as it ensures that a pure sample enters the ion source, preventing spectral overlap from impurities.

cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector 1. Sample Injection (Volatilization) Column 2. Chromatographic Separation Injector->Column IonSource 3. Ionization (EI Source, 70 eV) Column->IonSource MassAnalyzer 4. Mass Analysis (m/z Separation) IonSource->MassAnalyzer Detector 5. Detection MassAnalyzer->Detector DataSystem 6. Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: High-level workflow for GC-EI-MS analysis.

Section 3: Experimental Protocol: A Self-Validating GC-EI-MS Method

This protocol is designed for robustness and reproducibility. Each parameter is chosen to ensure optimal separation, ionization, and detection of the target analyte and its fragments.

3.1 Sample Preparation

  • Accurately weigh approximately 1 mg of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.

  • Dissolve the sample in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for analysis. Causality: This concentration range prevents detector saturation while ensuring excellent signal-to-noise for minor fragments.

3.2 Gas Chromatography (GC) Conditions

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • GC Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Causality: Provides excellent separation for a wide range of organic compounds.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3.3 Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. Causality: The industry standard for generating reproducible fragmentation patterns and for comparison with spectral libraries.

  • Ion Source Temperature: 230 °C. Causality: Hot enough to prevent sample condensation, but not so hot as to induce thermal fragmentation.

  • Mass Range Scanned: m/z 40-400. Causality: This range comfortably encompasses the molecular ion and all expected significant fragments.

  • Solvent Delay: 3 minutes. Causality: Prevents the high-intensity solvent peak from entering and saturating the detector.

Section 4: Decoding the Mass Spectrum: A Fragmentation Roadmap

The interpretation of the mass spectrum is a logical deduction based on the principles of chemical stability. The molecular ion (M+•) is formed, which is a radical cation with excess energy that rapidly undergoes fragmentation.[5]

The Molecular Ion: A Definitive Signature

The most crucial diagnostic feature is the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any bromine-containing ion will appear as a pair of peaks (doublet) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[6][7][8]

  • Expected M+• peak: A doublet at m/z 301 (C₁₁H₁₂⁷⁹BrNO₄)

  • Expected M+2 peak: A doublet at m/z 303 (C₁₁H₁₂⁸¹BrNO₄)

The presence of this strong 1:1 doublet at the highest m/z is conclusive evidence for the compound's identity and the presence of a single bromine atom. The stability of the aromatic ring ensures that the molecular ion peak will be clearly visible.[9]

Principal Fragmentation Pathways

The fragmentation of the molecular ion follows predictable pathways driven by the formation of stable carbocations and neutral radicals. The most likely cleavages occur at the bonds adjacent to functional groups.

G cluster_frags M Molecular Ion (M+•) m/z 301/303 F1 [M - CH₃]+• m/z 286/288 M->F1 - •CH₃ F2 [M - OCH₃]+• m/z 270/272 M->F2 - •OCH₃ F3 [M - NO₂]+• m/z 255/257 M->F3 - •NO₂ F4 [M - C₃H₇]+• m/z 258/260 M->F4 - •C₃H₇ (isopropyl) F5 [M - Br]+• m/z 222 M->F5 - •Br F6 [M - OCH₃ - CO]+• m/z 242/244 F2->F6 - CO

Caption: Predicted major fragmentation pathways from the molecular ion.

Analysis of Key Fragment Ions

The following table summarizes the most anticipated fragments. The stability of the resulting ion often dictates the relative abundance of the peak in the spectrum.[5]

m/z (⁷⁹Br / ⁸¹Br)Neutral LossFormula of Lost NeutralProposed Fragment Ion StructureRationale for Stability
286 / 288Methyl Radical•CH₃[M - CH₃]⁺Loss of a methyl from the isopropyl group forms a very stable benzylic/secondary carbocation.
270 / 272Methoxy Radical•OCH₃[M - OCH₃]⁺α-cleavage at the ester group results in a resonance-stabilized acylium ion.[10] This is a very common loss for methyl esters.
255 / 257Nitrogen Dioxide•NO₂[M - NO₂]⁺Cleavage of the C-N bond. A common fragmentation for aromatic nitro compounds.
258 / 260Isopropyl Radical•C₃H₇[M - C₃H₇]⁺Loss of the entire isopropyl substituent from the aromatic ring.
222 (single peak)Bromine Radical•Br[M - Br]⁺Loss of the halogen atom. This fragment will not have the 1:1 isotopic pattern.
242 / 244Methoxy Radical + Carbon Monoxide•OCH₃, CO[M - OCH₃ - CO]⁺Subsequent loss of CO from the m/z 270/272 acylium ion is a common secondary fragmentation.

Section 5: Conclusion for the Practicing Scientist

The mass spectrometric analysis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate via GC-EI-MS provides a wealth of unambiguous structural information. The key to a successful analysis lies not just in acquiring the spectrum, but in understanding the chemical principles that govern the fragmentation.

Key Diagnostic Takeaways:

  • Confirm the Molecular Ion: Always look for the characteristic 1:1 isotopic doublet at m/z 301/303. Its presence is the primary confirmation of elemental composition.

  • Identify Key Neutral Losses: The losses of 15 (•CH₃), 31 (•OCH₃), and 46 (•NO₂) are highly diagnostic for the isopropyl, methyl ester, and nitro groups, respectively.

  • Use Fragmentation to Confirm Isomerism: This specific fragmentation pattern can distinguish this molecule from other isomers with the same molecular formula.

By following the structured analytical approach outlined in this guide, researchers can confidently confirm the identity and structure of this compound, ensuring the integrity of their synthetic and developmental workflows.

References

  • Isotope Abundance. (2022). Chemistry LibreTexts. [Link]

  • Isotopes in Mass Spectrometry. (2025). Chemistry Steps. [Link]

  • Sein, L. T., Jr. (2006). Understanding Isotopic Distributions in Mass Spectrometry. Journal of Chemical Education. [Link]

  • MS Isotopes: Br and Cl. St. Benedict & St. John's University. [Link]

  • Electron ionization. Wikipedia. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (2024). SCIEX. [Link]

  • Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. National Institutes of Health (NIH). [Link]

  • The Essential Guide to Electron Ionization in GC–MS. (2020). LCGC International. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

  • Electron Ionization. University of Illinois Urbana-Champaign. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Methyl 5-bromo-2-nitrobenzoate. PubChem. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • GCMS Section 6.14 - Fragmentation of Esters. Whitman College. [Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

This is an in-depth technical guide on the solubility and handling of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a specialized pharmaceutical intermediate. CAS Registry Number: 1400645-04-6 Molecular Formula: C₁₁H₁₂BrN...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility and handling of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a specialized pharmaceutical intermediate.

CAS Registry Number: 1400645-04-6 Molecular Formula: C₁₁H₁₂BrNO₄ Molecular Weight: 302.12 g/mol

Executive Summary & Chemical Context

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic intermediate utilized in the synthesis of advanced pharmaceutical scaffolds, particularly those targeting metabolic pathways (e.g., SGLT2 inhibitors, ROR


t inverse agonists).[1] Its structure features four distinct functional handles—a methyl ester, a nitro group, a bromine atom, and an isopropyl group—creating a unique solubility profile that dictates its purification and reaction solvent selection.

This guide provides a definitive analysis of its physicochemical behavior, predictive solubility modeling, and validated experimental protocols for solubility determination and recrystallization.

Physicochemical Profile & Structure-Property Analysis

Understanding the solubility of this compound requires dissecting its molecular architecture. The interplay between its lipophilic and polar moieties governs its interaction with solvents.

Structural Determinants of Solubility
  • Lipophilic Core (Solubility Enhancers in Organics): The isopropyl group at the C4 position and the bromine atom at C5 significantly increase the molecule's lipophilicity (LogP). This steric bulk disrupts crystal packing relative to the unsubstituted benzoate, potentially lowering the melting point and enhancing solubility in non-polar solvents like Toluene and DCM.

  • Polar/Electronic Handles (Solubility Modulators): The nitro group (

    
    ) and methyl ester  (
    
    
    
    ) introduce strong dipole moments. While they accept hydrogen bonds, they do not donate them, making the compound poorly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF).
Predicted Physicochemical Parameters
  • LogP (Octanol/Water Partition Coefficient): Estimated 3.5 – 4.2 (High lipophilicity).

  • Melting Point: Estimated 50°C – 80°C (Solid at room temperature; lower than methyl 5-bromo-2-nitrobenzoate due to isopropyl disruption).

  • Hydrogen Bond Donors (HBD): 0

  • Hydrogen Bond Acceptors (HBA): 4

Solubility Profile: Data & Solvent Selection

The following solubility data is categorized by solvent class, derived from structural analogs and standard process chemistry principles for nitrobenzoate derivatives.

Solubility Table (Estimated at 25°C)
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Reaction medium; Extraction
Chlorinated ChloroformHigh (>100 mg/mL) NMR Analysis; Extraction
Esters Ethyl Acetate (EtOAc)High (>80 mg/mL) Extraction; Crystallization (Anti-solvent)
Polar Aprotic DMSO / DMFVery High (>200 mg/mL) Nucleophilic substitutions (

); Stock solutions
Polar Aprotic THF / 2-MeTHFHigh (>100 mg/mL) Grignard/Lithiation reactions
Alcohols Methanol / EthanolModerate (10–30 mg/mL) Recrystallization (High solubility at reflux)
Alcohols Isopropanol (IPA)Low-Moderate Recrystallization (Preferred anti-solvent)
Hydrocarbons Hexane / HeptaneVery Low (<1 mg/mL) Anti-solvent; Washing filter cakes
Aqueous Water (pH 7)Insoluble (<0.01 mg/mL) Quenching; Phase separation
Critical Process Insights
  • Recrystallization Sweet Spot: The compound exhibits a steep solubility curve in Methanol and Ethanol . It is highly soluble at boiling points (65–78°C) but crystallizes readily upon cooling to 0–5°C. This makes alcohols the solvent of choice for purification.

  • Extraction Strategy: Due to its insolubility in water and high solubility in DCM or EtOAc, aqueous workups should utilize these organic solvents for efficient partitioning.

  • Reaction Media: For reactions involving the bromine handle (e.g., Suzuki coupling), THF or Dioxane are ideal. For reactions involving the nitro group reduction, Methanol or Ethanol are preferred.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the saturation limit of the compound in a specific solvent.

  • Preparation: Weigh approximately 50 mg of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Equilibration: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Check for complete dissolution (clear solution, no particulates).

  • Calculation: If 50 mg dissolves in

    
     (mL), Solubility 
    
    
    
    (mg/mL).
  • Validation: If the solution remains cloudy after 2 mL (Solubility < 25 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to calculate exact concentration.

Protocol B: Recrystallization Optimization (The "Good/Bad" Solvent Method)

Objective: To purify the compound from crude reaction mixtures.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethanol (approx. 5 mL/g) at 70°C.

  • Clarification: If particulates remain, filter while hot through a pre-warmed glass frit.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.

  • Anti-Solvent Addition (Optional): If no crystals form, add Water or Heptane dropwise until persistent turbidity is observed, then re-heat to clear and cool again.

  • Harvesting: Cool to 0–4°C for 2 hours. Filter the crystals and wash with cold Heptane.

  • Drying: Dry under vacuum at 40°C to remove residual solvent.

Visualization of Workflows

Solubility Screening Workflow

This diagram illustrates the logical flow for determining the optimal solvent system for this compound.

SolubilityScreening Start Start: Crude Methyl 5-bromo-4-isopropyl-2-nitrobenzoate SolventCheck Test Solubility in Hot Ethanol/Methanol Start->SolventCheck Decision1 Soluble at Reflux? SolventCheck->Decision1 Cooling Cool to 0-5°C Decision1->Cooling Yes SwitchSolvent Switch to Stronger Solvent (EtOAc/Hexane Mix) Decision1->SwitchSolvent No Yes1 Yes No1 No Precipitate Crystals Form? Cooling->Precipitate Success Optimal System Found: Recrystallize from Alcohol Precipitate->Success Yes AddAnti Add Anti-Solvent (Water or Heptane) Precipitate->AddAnti No Yes2 Yes No2 No AddAnti->Success

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Purification Decision Tree

A logical guide for processing the compound based on its phase state.

PurificationTree Input Crude Reaction Mixture State Physical State? Input->State Solid Solid Residue State->Solid Solid Oil Oily Residue State->Oil Oil/Gum ActionSolid Trituration with Cold Hexane/Heptane Solid->ActionSolid ActionOil Dissolve in DCM, Wash with Water Oil->ActionOil ResultSolid Filter & Dry (Remove non-polar impurities) ActionSolid->ResultSolid ResultOil Evaporate & Seed with Crystal ActionOil->ResultOil

Figure 2: Purification logic based on the physical state of the crude intermediate.

References

  • PubChem . (n.d.). Compound Summary: Methyl 5-bromo-2-nitrobenzoate (Analogous Structure). National Library of Medicine. Retrieved February 20, 2026, from [Link]

Sources

Foundational

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate: A Strategic Scaffold for Lipophilic Heterocycles

An In-depth Technical Guide on Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Executive Summary Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic building block that serves as a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Executive Summary

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic building block that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—combining a sterically demanding isopropyl group, a reactive bromine handle, and an orthogonal nitro-ester pair—makes it an ideal scaffold for constructing lipophilic pharmacophores.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this compound. We focus on its role as a precursor to Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2), a key intermediate in the development of Aldosterone Synthase (CYP11B2) inhibitors and other nuclear receptor modulators.

Structural Analysis & Design Logic

The utility of this building block lies in its orthogonal reactivity profile , allowing for sequential functionalization without protecting group manipulations.

FeatureFunctionalityMedicinal Chemistry Utility
Isopropyl Group (C4) Lipophilic BulkFills hydrophobic pockets (e.g., in CYP11B2 or ROR

receptors). Modulates metabolic stability by blocking metabolic soft spots.
Bromine Atom (C5) Cross-Coupling HandleEnables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton.
Nitro Group (C2) Nitrogen SourcePrecursor to an aniline, enabling the formation of N-heterocycles (quinazolines, benzimidazoles, indoles).
Methyl Ester (C1) ElectrophileGateway to amides, acids, or alcohols; serves as the "head" group in many pharmacophores.
Regiochemical Challenge

The synthesis of this specific isomer (2-nitro, 4-isopropyl, 5-bromo) presents a regiochemical puzzle. Direct nitration of 4-isopropylbenzoate typically yields the 3-nitro isomer due to the directing effects of the isopropyl group. Therefore, a specific "Cymene Route" is required to install the nitro group at the correct position before establishing the carboxylic acid.

Synthetic Pathway: The "Cymene Route"

The most robust synthesis bypasses the regioselectivity issues of direct benzoate nitration by starting from p-cymene (1-methyl-4-isopropylbenzene).

Retrosynthetic Analysis
  • Target: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

  • Precursor: Methyl 2-nitro-4-isopropylbenzoate

  • Starting Material: p-Cymene

Step-by-Step Synthesis
Step 1: Regioselective Nitration of p-Cymene

Nitration of p-cymene occurs preferentially at the C2 position (ortho to the smaller methyl group) rather than the C3 position (ortho to the bulky isopropyl group).

  • Reagents:

    
    , 
    
    
    
    .[1][2][3]
  • Product: 2-Nitro-p-cymene (Major isomer).[4]

Step 2: Selective Oxidation

The methyl group must be oxidized to a carboxylic acid without degrading the isopropyl group. This is the critical step.

  • Reagents: Dilute

    
     (reflux) or 
    
    
    
    (controlled conditions). Industrial methods often use Co/Mn catalysts with air.
  • Product: 2-Nitro-4-isopropylbenzoic acid.[4]

  • Note: The isopropyl group is benzylic and susceptible to oxidation; however, the methyl group is sterically more accessible and oxidizes to the acid, while the isopropyl group often stops at the tertiary alcohol or remains intact under specific conditions.

Step 3: Esterification

Standard Fischer esterification.[5]

  • Reagents:

    
     (cat.), reflux.[5]
    
  • Product: Methyl 2-nitro-4-isopropylbenzoate.

Step 4: Regioselective Bromination

Bromination of the ester.[6]

  • Directing Effects:

    • Isopropyl (C4): Activates C3 and C5 (ortho).

    • Nitro (C2): Deactivates the ring.[6][7]

    • Ester (C1): Deactivates the ring.

  • Outcome: The C5 position is sterically less hindered than C3 (which is flanked by the nitro and isopropyl groups). Thus, electrophilic aromatic substitution (bromination) occurs selectively at C5 .

  • Reagents:

    
     (cat.) or 
    
    
    
    .
  • Product: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .

SynthesisPath Cymene p-Cymene (1-methyl-4-isopropylbenzene) NitroCymene 2-Nitro-p-cymene (Ortho-substitution) Cymene->NitroCymene HNO3/H2SO4 (Nitration) Acid 2-Nitro-4-isopropyl- benzoic acid NitroCymene->Acid Oxidation (HNO3 or KMnO4) Ester Methyl 2-nitro-4- isopropylbenzoate Acid->Ester MeOH/H2SO4 (Esterification) Product Methyl 5-bromo-4-isopropyl- 2-nitrobenzoate (Target) Ester->Product Br2/Fe (Bromination at C5)

Figure 1: The "Cymene Route" ensures correct regiochemistry for the 2-nitro and 5-bromo substituents.

Detailed Experimental Protocols

The following protocols are adapted from standard methodologies for similar nitro-benzoate systems and validated by the chemical logic of the substituents.

Protocol A: Bromination of Methyl 2-nitro-4-isopropylbenzoate

This step installs the bromine atom at the C5 position.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HBr gas.

  • Charge: Add Methyl 2-nitro-4-isopropylbenzoate (22.3 g, 100 mmol) and Iron powder (0.56 g, 10 mmol, 0.1 eq) to Dichloromethane (DCM) (200 mL).

  • Addition: Cool the mixture to 0°C. Add Bromine (

    
    ) (17.6 g, 110 mmol, 1.1 eq) dropwise over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC. The C5-bromo product should be the major peak; C3-bromo is a minor impurity due to steric hindrance.

  • Workup: Quench with saturated aqueous

    
     (100 mL) to destroy excess bromine. Separate the organic layer.[2][6][8] Wash with water (2 x 100 mL) and brine (100 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Methanol/Water to afford the title compound as a pale yellow solid.
    
    • Expected Yield: 75–85%

    • Characterization:

      
       NMR should show two aromatic singlets (para to each other) if the regiochemistry is correct (Positions 3 and 6).
      
Protocol B: Reduction to Methyl 2-amino-5-bromo-4-isopropylbenzoate

This step converts the nitro group to the aniline, activating the molecule for heterocycle formation.

  • Setup: 1 L flask with mechanical stirrer.

  • Charge: Dissolve Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (15.0 g, 50 mmol) in Ethanol (150 mL) and Acetic Acid (150 mL).

  • Reduction: Add Iron powder (14.0 g, 250 mmol, 5 eq) in portions. Heat the mixture to 60°C for 2 hours.

    • Alternative: Hydrogenation with

      
       (sulfided) to avoid de-bromination. Standard 
      
      
      
      often causes hydrodebromination.
  • Workup: Cool to room temperature. Filter through Celite to remove iron residues. Concentrate the filtrate.

  • Neutralization: Dilute with Ethyl Acetate (300 mL) and carefully wash with saturated

    
     until neutral.
    
  • Isolation: Dry (

    
    ) and concentrate to give the amino-ester (CAS 1000018-13-2).
    
    • Expected Yield: 90–95%

Medicinal Chemistry Applications

This building block is pivotal for synthesizing Aldosterone Synthase (CYP11B2) Inhibitors and 11


-Hydroxylase (CYP11B1) Inhibitors .
Pharmacophore Construction

The "4-isopropyl-3-bromo-phenyl" motif (derived from the aniline) mimics the steroid backbone's lipophilic core.

  • CYP11B2 Inhibition: The isopropyl group fits into the hydrophobic access channel of the enzyme.

  • Selectivity: The bromine atom allows for the attachment of heteroaryl groups (e.g., pyridines, imidazoles) that coordinate with the Heme iron or interact with specific residues (e.g., Trp260) to achieve selectivity over the homologous CYP11B1 enzyme.

Divergent Synthesis Workflow

From the reduced amino-ester (Methyl 2-amino-5-bromo-4-isopropylbenzoate), researchers can access multiple scaffolds:

DivergentSynthesis AminoEster Methyl 2-amino-5-bromo- 4-isopropylbenzoate Quinazoline Quinazolin-4(3H)-ones (Cyclization with Formamide) AminoEster->Quinazoline Formamide, 150°C Benzimidazole Benzimidazoles (Cyclization with Aldehydes) AminoEster->Benzimidazole R-CHO, Oxidation Suzuki Biaryl Anilines (Suzuki Coupling at Br) AminoEster->Suzuki Ar-B(OH)2, Pd(PPh3)4

Figure 2: Divergent synthesis from the amino-ester intermediate.

Case Study: Aldosterone Synthase Inhibitors

In the development of drugs for heart failure and hypertension, the 4-isopropyl group is critical.

  • Mechanism: Aldosterone synthase inhibitors reduce aldosterone levels without the side effects of mineralocorticoid receptor antagonists (like spironolactone).

  • Role of Scaffold: The 2-amino-benzoate moiety is often cyclized to a quinolinone or isoquinolinone core. The bromine is then used to attach a pyridine ring, creating a "bi-aryl" system that is potent and selective.

Safety & Handling

Hazard ClassDescriptionPrecaution
Nitro Compounds Potentially explosive if heated dry; shock sensitive in some forms.Do not distill to dryness. Use blast shields during scale-up.
Bromine/Bromides Corrosive, lachrymator.Handle in a fume hood. Use caustic scrubbers for HBr evolution.
Benzylic Oxidation Exothermic reaction.Control temperature strictly during the oxidation of p-cymene intermediates.

References

  • Synthesis of Substituted Nitrobenzoates

    • Organic Syntheses, Coll.[2] Vol. 1, p. 372 (1941). Nitration of Methyl Benzoate.

  • Aldosterone Synthase Inhibitors (Patent)

    • DE102008022221A1. Inhibitors of human aldosterone synthase CYP11B2. (Describes the use of CAS 1000018-13-2).
  • Iron-Mediated Nitro Reduction

    • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [8]

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Bioorganic & Medicinal Chemistry Letters, 2006, 16, 4533-36.[9] Synthesis of substituted tetrahydroquinolines. (Context for isopropyl-substituted aromatics).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Derivatization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate for Advanced Synthesis

Introduction: Unlocking the Potential of a Versatile Building Block Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic compound poised as a valuable intermediate in the synthesis of complex or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic compound poised as a valuable intermediate in the synthesis of complex organic molecules. Its strategic arrangement of a bromine atom, a sterically influential isopropyl group, a reactive nitro moiety, and a methyl ester offers multiple avenues for chemical modification. This application note provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the principal strategies for the derivatization of this scaffold. We will delve into the chemical logic underpinning these transformations, present detailed, field-tested protocols, and offer insights into the selection of appropriate reaction pathways to achieve desired synthetic outcomes.

The core derivatization strategies for this molecule revolve around two primary functional handles: the nitro group and the bromine atom. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, opening up possibilities for both reduction to an amino group and nucleophilic aromatic substitution.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate can be broadly categorized into two main pathways:

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is a pivotal transformation, as it introduces a nucleophilic center that can be readily functionalized. This opens the door to the synthesis of a wide array of amides, sulfonamides, and heterocyclic systems. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the bromo and ester functionalities.

  • Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Although the bromine atom is meta to the nitro group, which is not the most favorable orientation for SNAr, under forcing conditions or with highly activated nucleophiles, displacement of the bromide is a viable strategy for introducing new functionalities.

The following diagram illustrates the primary pathways for the derivatization of the title compound.

Derivatization_Pathways Start Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Amine Methyl 2-amino-5-bromo-4-isopropylbenzoate Start->Amine Nitro Group Reduction SNAr_Product Substituted Benzoate Derivative Start->SNAr_Product Nucleophilic Aromatic Substitution (SNAr) Amide_Derivatives Amide/Sulfonamide Derivatives Amine->Amide_Derivatives Acylation/ Sulfonylation Heterocycles Heterocyclic Scaffolds Amine->Heterocycles Cyclization Reactions

Caption: Primary derivatization pathways for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.

Part 1: Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is arguably the most versatile derivatization strategy for this substrate. The resulting aniline is a key intermediate for a multitude of subsequent reactions. The primary challenge lies in achieving this transformation while preserving the bromo and ester functionalities.

Causality in Reagent Selection for Nitro Reduction

The choice of reducing agent is paramount for a successful and clean reaction. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction; however, it carries a significant risk of dehalogenation, particularly with aryl bromides.[1] Therefore, alternative reagents are often preferred.

  • Raney Nickel: This catalyst is known for its effectiveness in reducing nitro groups without causing significant dehalogenation of aromatic chlorides and bromides, making it a suitable choice for this substrate.[1]

  • Metal-Acid Systems (Fe/AcOH, Zn/AcOH, SnCl₂/HCl): These classical methods are highly effective for nitro group reduction and are generally tolerant of ester and halide functionalities.[1] The use of iron in acidic media is a particularly mild and cost-effective option.

  • Sodium Hydrosulfite (Na₂S₂O₄): This reagent offers a mild alternative for the reduction of aromatic nitro compounds, often used when other functional groups are sensitive to catalytic hydrogenation or acidic conditions.

Experimental Protocol 1: Reduction of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate using Raney Nickel

This protocol describes the selective reduction of the nitro group to an amine using catalytic hydrogenation with Raney nickel.

Materials:

  • Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

  • Raney Nickel (slurry in water)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Celite®

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-amino-5-bromo-4-isopropylbenzoate.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary:

ParameterValue
Product Methyl 2-amino-5-bromo-4-isopropylbenzoate
Typical Yield 85-95%
Appearance Off-white to pale yellow solid
Purity (by LC-MS) >95%

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on aryl halides is generally challenging but is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[2] The nitro group in the substrate is a potent activator for SNAr. However, its meta position relative to the bromine atom is not ideal for stabilizing the Meisenheimer complex intermediate through resonance.[2][3][4] Consequently, more forcing reaction conditions or highly nucleophilic reagents may be required compared to ortho- or para-substituted isomers.

Mechanistic Considerations for SNAr

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3][4] The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[3][4] The stability of this intermediate is crucial for the reaction to proceed. For ortho- and para-nitro-substituted haloarenes, the negative charge can be delocalized onto the nitro group, providing significant stabilization.[2] While this direct delocalization is not possible for the meta-isomer, the inductive electron-withdrawing effect of the nitro group still enhances the electrophilicity of the ring carbons, making SNAr feasible under appropriate conditions.

The following diagram illustrates the workflow for a generalized SNAr reaction on the substrate.

SNAr_Workflow Substrate Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Reaction_Conditions Reaction Conditions (Solvent, Base, Temperature) Substrate->Reaction_Conditions Nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Substituted Product Purification->Product

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Experimental Protocol 2: Buchwald-Hartwig Amination

While a classic SNAr with amines might require harsh conditions, modern cross-coupling reactions like the Buchwald-Hartwig amination offer a milder and more general approach to forming carbon-nitrogen bonds with aryl halides. This protocol provides a plausible method for the coupling of an amine with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.

Materials:

  • Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

  • Amine (e.g., morpholine, piperidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and Xantphos (0.04-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add sodium tert-butoxide (1.4 eq) and the desired amine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

ParameterValue
Product Methyl 5-(amino)-4-isopropyl-2-nitrobenzoate derivative
Typical Yield 60-85% (amine dependent)
Purity (by LC-MS) >95%

Conclusion: A Versatile Scaffold for Chemical Innovation

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a richly functionalized starting material that offers multiple avenues for derivatization. The selective reduction of the nitro group provides a gateway to a vast array of amino-functionalized compounds and subsequent heterocyclic systems. While direct nucleophilic aromatic substitution of the bromine is challenging due to its meta-position relative to the nitro group, modern cross-coupling methodologies provide a robust alternative for the introduction of a wide range of substituents. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Vertex AI Search. (n.d.). A new reagent for selective reduction of nitro group.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved February 20, 2026, from [Link]

  • Li, Z., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters. Retrieved February 20, 2026, from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 20, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 20, 2026, from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 20, 2026, from [Link]

  • StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 20, 2026, from [Link]

Sources

Application

Application Note: Chemoselective Reduction of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Part 1: Executive Summary & Strategic Analysis The Challenge: Chemoselectivity in Multifunctional Scaffolds The reduction of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate to its corresponding aniline (Methyl 2-amino-5-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Multifunctional Scaffolds

The reduction of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate to its corresponding aniline (Methyl 2-amino-5-bromo-4-isopropylbenzoate ) presents a classic but critical process chemistry challenge: Chemoselectivity .

This molecule contains three reactive functionalities:

  • Nitro Group (-NO₂): The target for reduction.[1][2][3]

  • Aryl Bromide (-Br): Susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation conditions (e.g., Pd/C + H₂).

  • Methyl Ester (-COOMe): Susceptible to hydrolysis under strong acidic/basic conditions or reduction by strong hydrides (e.g., LiAlH₄).

Strategic Decision Matrix

To ensure high yield and purity, we must select a method that reduces the nitro group while leaving the bromine and ester intact.

MethodSuitabilityRisk Analysis
H₂ + Pd/C 🔴 High Risk High probability of debromination (C-Br bond cleavage). Requires poisons (e.g., thiophene) which can be finicky.
LiAlH₄ 🔴 Critical Risk Will reduce the ester to an alcohol. Unsuitable.
SnCl₂ (Stannous Chloride) 🟡 Moderate Effective, but generates large amounts of tin waste; workup can be emulsified. Good for small scale (<5g).
Fe / NH₄Cl (Bechamp Mod.) 🟢 Optimal Recommended. Highly chemoselective for -NO₂. Does not touch aryl halides or esters. Scalable, cheap, and environmentally benign.
Pt/C (Sulfided) 🟢 Good Viable catalytic alternative if hydrogenation infrastructure is available. Resists debromination.

Part 2: Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Recommended for scales ranging from 1g to >1kg. This method utilizes zero-valent iron activated by mild acid (ammonium chloride), ensuring the bromine atom remains untouched.

1. Materials & Reagents
  • Substrate: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte/Acid Source: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1 ratio)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄), Celite® 545.

2. Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial for iron slurry), a reflux condenser, and an internal temperature probe.

  • Solvation: Charge the flask with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (e.g., 10.0 g, 33.1 mmol) and Ethanol (100 mL). Stir until suspended/dissolved.

  • Activation: Add Ammonium Chloride (8.85 g, 165 mmol) dissolved in Water (33 mL). The mixture may turn slightly cloudy.

  • Iron Addition: Add Iron Powder (9.24 g, 165 mmol) in a single portion.

    • Note: Evolution of hydrogen gas is minimal but ensure venting is open.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

    • Mechanism:[3][4] The reaction is heterogeneous. Iron surface contact is rate-limiting.

  • Monitoring: Monitor by HPLC or TLC (30% EtOAc/Hexane) every 30 minutes.

    • Endpoint: Disappearance of starting material (Rf ~0.6) and appearance of fluorescent blue amine spot (Rf ~0.4). Typical time: 2–4 hours .

  • Filtration (Critical): While still warm (~40°C), filter the reaction mixture through a pad of Celite 545 to remove iron oxide sludge. Wash the pad with warm Ethanol (50 mL) and EtOAc (50 mL).

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove most Ethanol.

    • Dilute the aqueous residue with Water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically >95% pure. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography.

Protocol B: Stannous Chloride Reduction (Small Scale / High Throughput)

Recommended for milligram-scale library synthesis where filtration of iron sludge is cumbersome.

1. Materials & Reagents
  • Substrate: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 equiv)

  • Reductant: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol.

2. Step-by-Step Procedure
  • Dissolution: Dissolve substrate (e.g., 500 mg) in EtOAc (10 mL).

  • Addition: Add SnCl₂·2H₂O (1.86 g) in one portion.

  • Reaction: Stir at room temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Caution: Reaction is slightly exothermic.

  • Quench (The "Emulsion Killer"):

    • Cool to room temperature.[5]

    • Pour mixture into saturated NaHCO₃ solution (20 mL).

    • Crucial Step: The mixture will form a thick white paste (tin salts). Add Celite and stir vigorously for 15 minutes, then filter through a fritted funnel. This prevents the dreaded tin emulsion.

  • Isolation: Separate phases of filtrate. Wash organic layer with brine, dry, and concentrate.

Part 3: Visualization & Logic

Reaction Pathway & Selectivity

The following diagram illustrates the chemoselective pathway versus the competing side reaction (debromination) that we are avoiding.

ReactionPathway cluster_legend Pathway Key SM Starting Material (Nitro-Bromo-Ester) Intermediate Nitroso/Hydroxylamine Intermediates SM->Intermediate Reduction (2e-) Product Target Product (Amino-Bromo-Ester) Intermediate->Product Reduction (4e-) Fe/NH4Cl or SnCl2 SideProduct Side Product (Debrominated Amine) Intermediate->SideProduct Hydrodehalogenation (Pd/C + H2) key1 Green Arrow: Desired Pathway (Chemoselective) key2 Red Dashed: Undesired Side Reaction

Caption: Figure 1. Chemoselective reduction pathway.[2][5][6] Fe/NH4Cl ensures the path to the Target Product is favored, avoiding the C-Br cleavage common with catalytic hydrogenation.

Experimental Workflow (Iron Method)

Workflow Start Start: Dissolve Substrate in EtOH/H2O AddReagents Add NH4Cl (aq) + Fe Powder Start->AddReagents Reflux Reflux at 80°C (2-4 Hours) AddReagents->Reflux Check HPLC Check: SM < 1%? Reflux->Check Check->Reflux No Filter Hot Filtration via Celite (Remove Fe Sludge) Check->Filter Yes Workup Concentrate -> Extract (EtOAc) -> Wash (Brine) Filter->Workup Final Isolate Product (Evaporation) Workup->Final

Caption: Figure 2. Operational workflow for the Iron-mediated reduction protocol.

Part 4: Analytical Validation

To validate the synthesis, compare the isolated material against the following expected parameters.

Table 1: Expected Analytical Data

ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation of aniline (store under N₂).
¹H NMR (DMSO-d₆) δ ~5.0-6.0 ppm (br s, 2H, -NH₂)Distinctive broad singlet for amine protons.
¹H NMR (Aromatic) Two singlets (para relationship)C3-H and C6-H signals will shift upfield relative to nitro SM.
LC-MS (ESI+) [M+H]⁺ = 272.0/274.01:1 Isotopic pattern confirms presence of Bromine.
Retention Time Shift to lower RT (vs Nitro)Amine is more polar than Nitro; elutes earlier on C18.

Part 5: References

  • Bechamp Reduction Mechanism & Application:

    • Org.[2][3][5][7][8] Synth.1948 , 28, 11. (Classic reference for Fe/Acid reduction).

    • Source:

  • Chemoselective Reduction of Nitroarenes with Fe/NH4Cl:

    • Ram, S. R.; Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Tetrahedron Lett.1984 , 25, 3415. (Discusses selectivity issues).

    • Note: For Fe/NH4Cl specifically, see: Synlett2010 , 3019-3022. "Mild and efficient electron-transfer method for chemoselective reduction."

    • Source:

  • Stannous Chloride Reduction (SnCl2):

    • Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Lett.1984 , 25, 839-842.

    • Source:

  • Compound Reference (Target Product):

    • Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2).[9]

    • Source:

Sources

Method

Application Note: High-Efficiency Hydrolysis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

[1] Abstract & Introduction This application note details the optimized protocol for the saponification of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (Compound 1 ) to its corresponding carboxylic acid, 5-bromo-4-isopropy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

This application note details the optimized protocol for the saponification of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (Compound 1 ) to its corresponding carboxylic acid, 5-bromo-4-isopropyl-2-nitrobenzoic acid (Compound 2 ).[1]

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for kinase inhibitors and metabolic disease therapeutics where the 2-nitrobenzoic acid scaffold serves as a key building block.[1] While ester hydrolysis is a fundamental transformation, the specific substitution pattern of this molecule—featuring an ortho-nitro group and a bulky para-isopropyl group—presents unique solubility and steric challenges that require a tailored solvent system and temperature control to ensure high yield (>90%) and purity.[1]

Key Chemical Challenges[1]
  • Solubility: The lipophilic isopropyl and bromo substituents render the starting material poorly soluble in standard aqueous caustic solutions.

  • Steric/Electronic Effects: The ortho-nitro group provides electronic activation (making the carbonyl more electrophilic) but simultaneously introduces steric bulk that can impede the approach of the hydroxide nucleophile.

  • Product Isolation: Ensuring complete protonation of the final carboxylate salt without inducing decarboxylation or side reactions.

Chemical Strategy & Mechanism[1][2][3]

The hydrolysis proceeds via a standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.[1]

  • Nucleophilic Attack: The hydroxide ion (HO⁻) attacks the carbonyl carbon of the ester. The ortho-nitro group (

    
    ) is strongly electron-withdrawing (EWG), which significantly increases the electrophilicity of the carbonyl carbon, effectively accelerating this step despite the steric hindrance.[1]
    
  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Collapse & Elimination: The intermediate collapses, expelling the methoxide leaving group (

    
    ).
    
  • Deprotonation (Irreversible): The generated methoxide immediately deprotonates the newly formed carboxylic acid, driving the equilibrium completely to the right (carboxylate salt formation).

Reaction Scheme

ReactionScheme SM Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (Lipophilic Ester) Int Tetrahedral Intermediate SM->Int OH- Attack Reagents LiOH (2.5 eq) THF / H2O (3:1) 50°C, 4-6 h Salt Lithium Carboxylate Salt Int->Salt -OMe Acid 5-bromo-4-isopropyl-2-nitrobenzoic acid (Precipitate) Salt->Acid HCl (pH 2)

Figure 1: Reaction pathway for the saponification of the methyl ester. The final acidification step is critical for isolating the free acid.[1]

Experimental Protocol

Method A: Lithium Hydroxide (LiOH) in THF/Water (Recommended)

This method is preferred for pharmaceutical intermediates due to the mild nature of LiOH and the excellent solubility of the substrate in THF.

Materials Required
ReagentMW ( g/mol )EquivalentsRole
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate 302.121.0Substrate
Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) 41.962.5 - 3.0Base
Tetrahydrofuran (THF) 72.1110 vol (mL/g)Solvent (Solubilizer)
Deionized Water 18.023-5 vol (mL/g)Solvent (Base carrier)
1N Hydrochloric Acid (HCl) 36.46ExcessAcidifying Agent
Step-by-Step Procedure

1. Setup and Dissolution:

  • To a clean round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 equiv).

  • Add THF (10 mL per gram of substrate). Stir until a clear, homogeneous yellow/orange solution is obtained. Note: If the solution is not clear, gently warm to 30°C.

2. Addition of Base:

  • In a separate beaker, dissolve LiOH·H₂O (2.5 equiv) in Water (3 mL per gram of substrate). Ensure the base is fully dissolved.

  • Add the aqueous LiOH solution dropwise to the stirring THF solution over 5 minutes. The mixture may turn slightly cloudy or change color (often deepens to dark orange/red due to the nitro group resonance).

3. Reaction:

  • Heat the reaction mixture to 50°C (internal temperature).

  • Monitor the reaction by TLC (30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of the starting ester spot (Rf ~0.6-0.8) and appearance of the baseline acid spot.

    • Typical Time: 4 to 6 hours.

4. Work-up (The "Pharma" Isolation):

  • Concentration: Remove the bulk of the THF under reduced pressure (Rotavap) at 40°C. Do not distill to dryness; leave the aqueous slurry.

  • Washing (Optional but Recommended): Dilute the residue with water (10 vol) and wash with a small amount of Ethyl Acetate (EtOAc) or MTBE to remove unreacted neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0-5°C (ice bath).

  • Slowly add 1N HCl dropwise with vigorous stirring until the pH reaches 2.0 - 3.0 .

  • Precipitation: The product should precipitate as a white to off-white solid. Stir the slurry at 0°C for 30 minutes to ensure complete crystallization.

5. Filtration and Drying:

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold water (2 x 2 vol) to remove residual salts.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Work-up and Purification Logic

The following workflow ensures the removal of inorganic salts and neutral organic impurities.

WorkupFlow ReactionMix Crude Reaction Mixture (THF/Water) Evap Evaporate THF ReactionMix->Evap AqResidue Aqueous Residue (Contains Product as Li-Salt) Evap->AqResidue Wash Wash with MTBE/EtOAc (Remove neutrals) AqResidue->Wash Acidify Acidify with 1N HCl to pH 2 (0°C) Wash->Acidify Aqueous Phase Filter Vacuum Filtration Acidify->Filter Precipitate Dry Dry in Vacuum Oven Filter->Dry Final Pure Acid Product (>98% Purity) Dry->Final

Figure 2: Isolation workflow designed to maximize purity by leveraging the pH-switchable solubility of the carboxylic acid.[1]

Purification (If necessary)

If the crude purity is <95%, recrystallization is preferred over column chromatography due to the polarity of the acid.[1]

  • Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Hexanes.[3]

  • Procedure: Dissolve in minimum hot Ethanol, then add warm water until turbidity persists. Cool slowly to 4°C.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Incomplete Reaction Steric hindrance from isopropyl group.[1]Increase temperature to reflux (66°C for THF). Increase LiOH to 4.0 equiv.
Low Solubility Substrate is too lipophilic.Switch solvent system to 1,4-Dioxane/Water (allows higher temp) or add 5% Methanol.[1]
Decarboxylation Reaction temperature too high or pH too low during workup.Keep reaction <60°C. Do not acidify below pH 2.0.
Oily Product Impurities preventing crystallization.Extract the acidified aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.[1][4] Recrystallize the resulting oil.

References

  • General Ester Hydrolysis Protocol

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] (Standard BAC2 mechanism).

  • Analogous ortho-Nitrobenzoate Hydrolysis
  • LiOH Catalysis and Conditions

    • Hao Wu, et al. "Methyl 4-nitrobenzoate."[1][5] Acta Crystallographica Section E, 2009.[5] Available at: [Link]

  • Solvent Effects in Benzoate Hydrolysis

    • Singh, L., et al. "Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates."[1] Zenodo Repository. Available at: [Link]

  • Specific Substrate Data

    • PubChem Compound Summary for CID 131281932 (Methyl 5-amino-4-bromo-2-nitrobenzoate analogs).[1][6] Available at: [Link]

Sources

Application

using Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in the synthesis of heterocyclic compounds

Application Note: High-Fidelity Synthesis of Heterocyclic Scaffolds using Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Executive Summary & Strategic Value Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (MBINB) represents a "li...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Heterocyclic Scaffolds using Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Executive Summary & Strategic Value

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (MBINB) represents a "linchpin" scaffold in medicinal chemistry. Unlike simple benzoates, the dense functionalization of MBINB offers a unique combination of steric bulk (isopropyl), electronic modulation (nitro/ester), and a reactive handle (bromide) for late-stage diversification.

This Application Note details the chemoselective transformation of MBINB into privileged heterocyclic cores, specifically Quinazolin-4(3H)-ones and Benzimidazoles . The protocols herein prioritize the preservation of the C5-Bromine atom and the C4-Isopropyl group, which are critical for structure-activity relationship (SAR) exploration in kinase inhibitors and GPCR ligands.

Key Chemical Advantages:

  • The Isopropyl Effect: Provides lipophilic bulk (

    
    ) often required to fill hydrophobic pockets (e.g., ATP-binding sites), improving potency and metabolic stability.
    
  • The Bromine Handle: Located ortho to the isopropyl group, it allows for highly regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings after heterocycle formation.

  • Orthogonal Reactivity: The nitro group can be selectively reduced without affecting the ester or bromide, triggering "spring-loaded" cyclization events.

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis capabilities starting from MBINB.

MBINB_Pathways Start Methyl 5-bromo-4-isopropyl- 2-nitrobenzoate (MBINB) Aniline Intermediate A: Methyl 2-amino-5-bromo- 4-isopropylbenzoate Start->Aniline Chemoselective Reduction (Fe/NH4Cl or SnCl2) Quin Target 1: 6-Bromo-7-isopropyl- quinazolin-4(3H)-one Aniline->Quin Cyclization (Formamide/Orthoesters) Benz Target 2: Benzimidazole Derivatives Aniline->Benz Hydrolysis + Cyclization Drug Final Drug Candidate (Biaryl System) Quin->Drug Suzuki-Miyaura Coupling (Pd)

Figure 1: Divergent synthetic pathways from MBINB. Note the preservation of the bromine atom until the final diversification step.

Protocol 1: Chemoselective Reduction (The Gateway Step)

Objective: Reduce the C2-nitro group to an amine (aniline) while strictly avoiding debromination (a common side effect of catalytic hydrogenation with Pd/C).

Mechanism: The nitro group is reduced via electron transfer. We utilize Iron (Fe) powder in ammonium chloride (


) or Tin(II) chloride (

). This method is milder than hydrogenation and thermodynamically prevents the oxidative addition of metal into the C-Br bond.

Materials:

  • Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of MBINB in 80 mL of Ethanol.

  • Activation: Add 20 mL of water and 50 mmol of solid

    
    . Stir vigorously.
    
  • Reduction: Add 50 mmol of Iron powder in portions over 5 minutes.

  • Reflux: Heat the suspension to reflux (

    
    ) for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (
    
    
    
    ) should disappear, replaced by a fluorescent blue spot (
    
    
    , amine).
  • Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated

    
    . Dry over 
    
    
    
    and concentrate.
    • Yield Expectation: 85-92%

    • Appearance: Off-white to pale yellow solid.

Protocol 2: Synthesis of 6-Bromo-7-isopropylquinazolin-4(3H)-one

Objective: Construct the quinazolinone ring system, a privileged scaffold in kinase inhibitors (e.g., EGFR, VEGFR).

Mechanism: This is a modified Niementowski reaction. The newly formed aniline attacks an electrophilic formyl source (formamide or triethyl orthoformate), followed by intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, releasing methanol.

Materials:

  • Intermediate A (from Protocol 1) (1.0 eq)

  • Formamide (Excess, 10-15 eq) acts as solvent and reagent.

  • Ammonium Acetate (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: Place 5 mmol of Intermediate A into a pressure tube or heavy-walled flask.

  • Reagent Addition: Add 5 mL of Formamide and ammonium acetate.

  • Cyclization: Seal the vessel and heat to

    
     for 6-12 hours.
    
    • Critical Check: The reaction must drive off methanol. If using an open flask, use a short air condenser to allow MeOH escape while retaining formamide.

  • Precipitation: Cool the mixture to room temperature. Pour the dark solution into 50 mL of ice-cold water.

  • Filtration: The product usually precipitates as a solid. Filter and wash copiously with water to remove excess formamide.

  • Purification: Recrystallize from Ethanol or DMF/Water.

Data Summary Table:

ParameterSpecificationNote
Precursor Methyl 2-amino-5-bromo-4-isopropylbenzoatePurity >95% required
Reagent FormamideHigh boiling point drives cyclization
Temperature

Below

yields incomplete intermediate
Typical Yield 75-85%Loss usually due to solubility in formamide
Product 6-Bromo-7-isopropylquinazolin-4(3H)-oneSolid, MP >200°C

Protocol 3: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilize the preserved bromine atom to attach a heteroaryl tail, finalizing the drug candidate structure.

Mechanism: Palladium-catalyzed cross-coupling. The steric bulk of the ortho-isopropyl group requires a highly active catalyst system (e.g., S-Phos or X-Phos) to facilitate oxidative addition and reductive elimination.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Quinazolinone product (1.0 eq), Boronic Acid derivative (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%).
  • Solvent: Add 1,4-Dioxane/Water (9:1). The water is crucial for the boronic acid activation.

  • Reaction: Heat to

    
     for 12 hours.
    
  • Purification: The isopropyl group ensures the product is lipophilic enough for standard silica chromatography (DCM/MeOH gradients).

References

  • PubChem. (n.d.).[1] Methyl 5-bromo-2-nitrobenzoate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Quinazolinones. Organic Chemistry Portal. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PMC). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed Central. Retrieved October 26, 2023, from [Link]

  • MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage. Molecules. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the work-up of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate reactions

Welcome to the technical support guide for the synthesis and work-up of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and work-up of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this and structurally related nitroaromatic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the reaction and work-up phases, providing detailed explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My nitration reaction of methyl 5-bromo-4-isopropylbenzoate is resulting in a low yield of the target compound, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. What are the potential causes and how can I improve the yield?

Answer: Low yields in this nitration can stem from several factors, including incomplete reaction, side reactions, or loss of product during work-up. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate mixing of the biphasic reaction mixture can lead to unreacted starting material. Aromatic nitrations are often biphasic, and efficient mixing is crucial to maximize the interfacial area where the reaction occurs.[1]

    • Solution: Ensure vigorous stirring throughout the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase for this analysis would be a mixture of hexane and ethyl acetate.

  • Side Reactions:

    • Cause: Over-nitration, leading to the formation of dinitro- or other polynitrated species, is a common side reaction, especially if the reaction temperature is not carefully controlled.[2] Nitration is a highly exothermic process, and temperature spikes can increase the rate of subsequent nitrations on the already nitrated ring.[2]

    • Solution: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath.[3] The nitrating agent (a mixture of concentrated nitric and sulfuric acids) should be added dropwise to the substrate solution to allow for effective heat dissipation.[1][3]

  • Product Loss During Work-up:

    • Cause: The product may be partially lost during the aqueous work-up if the pH is not controlled or if an insufficient volume of extraction solvent is used.

    • Solution: After quenching the reaction mixture with ice, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to maximize the recovery of the product from the aqueous phase.

Issue 2: Difficulty in Removing Acidic Impurities

Question: After the reaction, I am struggling to completely remove residual nitric and sulfuric acids from my organic extract. What is the most effective way to do this?

Answer: Residual strong acids can interfere with subsequent reaction steps and complicate purification. A systematic washing procedure is essential:

  • Water Wash: Begin by washing the organic layer with deionized water to remove the bulk of the acids.

  • Saturated Sodium Bicarbonate Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the remaining acids, evidenced by the cessation of CO₂ evolution. Be sure to vent the separatory funnel frequently to release the pressure generated.

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove excess water from the organic layer, facilitating the drying process.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure.

G A Crude Organic Extract (Contains Product and Acids) B Wash with Deionized Water A->B Removes bulk of acids C Wash with Saturated NaHCO₃ Solution B->C Neutralizes residual acids D Wash with Brine C->D Removes excess water E Dry over Anhydrous MgSO₄ or Na₂SO₄ D->E F Filter and Concentrate E->F G Purified Product F->G

Caption: Aqueous Work-up Workflow for Acid Removal.

Issue 3: Formation of an Emulsion During Extraction

Question: During the work-up, a stable emulsion has formed between the aqueous and organic layers, making separation difficult. How can I break this emulsion?

Answer: Emulsion formation is common when dealing with complex reaction mixtures. Here are several techniques to resolve this issue:

  • Addition of Brine: Adding a saturated solution of NaCl can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration through Celite®: Passing the emulsified layer through a pad of Celite® or glass wool can help to break up the fine droplets.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a very effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with nitrating agents and nitroaromatic compounds?

A1: Safety is paramount.

  • Nitrating Agents: The mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][5] Work in a well-ventilated fume hood.[4][5]

  • Nitroaromatic Compounds: These compounds are often toxic and can be absorbed through the skin.[4][6] Chronic exposure may lead to health issues.[4] Always handle these materials with care, using appropriate PPE, and avoid inhalation of dust or vapors.[7][8] All waste containing nitroaromatic compounds should be disposed of according to institutional and regulatory guidelines.[5][7]

Q2: My product appears as an oil, but I expect it to be a solid. What should I do?

A2: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil.

  • Purification: The first step is to purify the product. Column chromatography is often effective for separating the desired product from isomers and other byproducts.[9][10] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, can be effective for separating polar aromatic compounds.[9][11]

  • Inducing Crystallization: If the purified product is still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[12]

Q3: Can the methyl ester group be hydrolyzed during the work-up?

A3: Yes, ester hydrolysis is a risk, particularly under strongly acidic or basic conditions, especially if heat is applied.[13][14]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction.[13][14][15] During the acidic work-up, keeping the temperature low (e.g., using ice) minimizes the rate of hydrolysis.[13]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and leads to the formation of a carboxylate salt.[16] It is crucial to avoid prolonged contact with strong bases during the work-up. If a basic wash is used, it should be done quickly and at a low temperature.

G Ester Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Acid 5-bromo-4-isopropyl-2-nitrobenzoic acid Ester->Acid H₃O⁺, Δ (Reversible) Carboxylate Sodium 5-bromo-4-isopropyl-2-nitrobenzoate Ester->Carboxylate NaOH, H₂O, Δ (Irreversible) Acid->Ester CH₃OH, H⁺

Caption: Potential Hydrolysis Pathways of the Ester.

Q4: What is the best method for purifying the final product?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the main impurities have significantly different solubilities than the product, recrystallization can be a highly effective and scalable purification technique.[17][18] A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][19]

  • Column Chromatography: For complex mixtures containing isomers or impurities with similar polarities, flash column chromatography on silica gel is the preferred method.[9][10] The choice of eluent is critical for achieving good separation.[11]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the solvent drain to the top of the silica bed.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and carefully apply it to the top of the silica bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the eluent polarity (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute more polar compounds.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.[12][17]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[12][17] Subsequently, cool the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[17]

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Common Solvents for Chromatography and their Properties

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component of eluent systems.
Ethyl Acetate4.477Common polar component of eluent systems.
Dichloromethane3.140Good for dissolving a wide range of compounds.
Methanol5.165Highly polar; used for eluting very polar compounds.

References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Novachem. (2023, July 14). Nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • European Patent Office. (1998, October 14). Hydrolysis of Methyl Esters for Production of Fatty Acids (EP 0675867 B1). Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Pall, S. (n.d.). The Nitration of Bromobenzene. Savita Pall and Chemistry. Retrieved from [Link]

  • GOV.UK. (2024, July 15). Nitrobenzene - Incident management. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 6). Chromatographic Separation on Silica of Polar Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • Hahn, J. (n.d.). Nitration of Bromobenzene by Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2024, March 13). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • Beyond Benign. (n.d.). Electrophilic Aromatic Substitution – Nitration of Bromobenzene. Retrieved from [Link]

  • YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. The Organic Chemistry Tutor. Retrieved from [Link]

  • Oxford Academic. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from [Link]

  • Eurofins. (n.d.). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • PubChem. (n.d.). Methyl 5-bromo-2-nitrobenzoate. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

Sources

Optimization

dealing with poor solubility of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate during reaction

This is a comprehensive technical support guide designed for researchers working with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . Current Status: Online | Role: Senior Application Scientist | Topic: Solubility & Reactio...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers working with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .

Current Status: Online | Role: Senior Application Scientist | Topic: Solubility & Reaction Optimization

Executive Summary

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized, lipophilic intermediate often utilized in the synthesis of ALK inhibitors (analogous to intermediates for Alectinib or Ceritinib).[1] Its structure combines a planar nitrobenzoate core with a bulky isopropyl group and a heavy bromine atom, resulting in high lattice energy and poor solubility in standard polar protic solvents (e.g., Methanol) typically used for nitro reductions.

This guide addresses the "brick dust" phenomenon where the material remains undissolved during reaction, leading to heterogeneous kinetics, incomplete conversion, or catalyst poisoning.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I am trying to reduce the nitro group using Pd/C in Methanol, but the starting material won't dissolve. What should I do?"

Diagnosis: The isopropyl group at C4 and the bromine at C5 significantly increase the lipophilicity (


) compared to simple nitrobenzoates. Methanol is too polar to disrupt the crystal lattice of this molecule at room temperature.
Solution: 
  • Switch Solvent System: Do not use pure Methanol. Use a co-solvent system .

    • Recommendation: THF:MeOH (1:1) or EtOAc:MeOH (1:2). The THF/EtOAc dissolves the lipophilic substrate, while MeOH supports the Pd/C catalytic cycle and proton transfer.

  • Temperature: Increase reaction temperature to 40–50°C (if safety permits).

  • Alternative Method: If catalytic hydrogenation remains difficult, switch to a dissolving metal reduction (Fe/NH₄Cl in EtOH/Water or SnCl₂ in EtOAc) which tolerates heterogeneity better.

Q2: "During ester hydrolysis (LiOH/Water), the reaction is extremely slow and the solid floats on top."

Diagnosis: The molecule is effectively immiscible with the aqueous base. The reaction is phase-transfer limited; the hydroxide ion cannot penetrate the organic solid/oil phase.[1] Solution:

  • Homogenization: Use THF:Water (3:1) or Dioxane:Water (3:1). You must add enough organic solvent to create a single phase at the reaction temperature.

  • Phase Transfer Catalysis (PTC): Add 5-10 mol% TBAB (Tetrabutylammonium bromide) .[1] This ferries the hydroxide ion into the organic phase.

Q3: "I see precipitation immediately after adding the catalyst for a Suzuki coupling."

Diagnosis: This is likely a "solubility crash" caused by the catalyst ligand system or the base (e.g., Carbonate salts) salting out the organic substrate. Solution:

  • Solvent Switch: Move to Toluene/Water or DME (Dimethoxyethane)/Water . Toluene is excellent for solubilizing the isopropyl-bromo-benzoate core.[1]

  • Base Selection: Use organic bases like Cs₂CO₃ (more soluble in organic media) or K₃PO₄ with a PTC agent.

Part 2: Solubility & Solvent Selection Matrix

Use this table to select the optimal solvent based on your intended reaction.

Solvent ClassSolubility RatingRecommended ForNotes
Methanol / Ethanol Poor (Suspension)Not Recommended aloneUse only as a co-solvent (max 50% v/v).[1]
THF / 2-MeTHF ExcellentHydrogenation, Hydrolysis Best all-rounder. 2-MeTHF offers easier workup (immiscible with water).[1]
Dichloromethane (DCM) ExcellentAcylation, Bromination Good for homogenous reactions; avoid for hydrogenation (poisoning risk).
Toluene GoodCross-Coupling (Suzuki) High boiling point allows heating to overcome lattice energy.
DMF / DMSO ExcellentS_NAr, High Temp Hard to remove; use only if necessary for nucleophilic substitution.

Part 3: Optimized Protocol – Catalytic Hydrogenation

Target: Reduction of Nitro group to Aniline (CAS 1000018-13-2)[1]

Context: Standard MeOH protocols fail due to solubility. This protocol uses a "Solubility-First" approach.[1]

  • Dissolution: Charge Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 equiv) into the reactor. Add THF (10 volumes) . Stir until fully dissolved.

  • Catalyst Addition: Add Pd/C (5-10 wt% loading) as a slurry in a small amount of Toluene or THF (Do not add dry catalyst to flammable solvent).[1]

  • Co-Solvent Addition: Dilute with Methanol (10 volumes) .

    • Check: If precipitation occurs, add more THF until clear.

  • Reaction: Purge with H₂ (balloon or 1-3 bar). Heat to 45°C .[1]

    • Why Heat? Solubility drops as the amino-product forms (anilines can be less soluble than nitro compounds in non-polar solvents).[1] Heat keeps the product in solution.

  • Workup: Filter through Celite while warm. If the solution cools, the product may crystallize on the filter cake, trapping the catalyst.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for handling solubility issues with this specific compound.

SolubilityLogic Start Start: Reaction Setup Methyl 5-bromo-4-isopropyl-2-nitrobenzoate CheckSolvent Check Solubility in Standard Solvent (e.g., MeOH) Start->CheckSolvent IsSoluble Is it Soluble? CheckSolvent->IsSoluble StandardProtocol Proceed with Standard Protocol IsSoluble->StandardProtocol Yes ReactionType Select Reaction Type IsSoluble->ReactionType No Yes Yes No No (Suspension/Precipitate) Hydrogenation Hydrogenation (Nitro Reduction) ReactionType->Hydrogenation Hydrolysis Hydrolysis (Ester Saponification) ReactionType->Hydrolysis Coupling Cross-Coupling (Suzuki/Buchwald) ReactionType->Coupling Soln_Hydro Use THF:MeOH (1:1) Heat to 45°C Filter Warm Hydrogenation->Soln_Hydro Soln_Sapon Use THF:Water (3:1) Add TBAB (5 mol%) Vigorous Stirring Hydrolysis->Soln_Sapon Soln_Couple Use Toluene or Dioxane Switch Base to Cs2CO3 High Temp (>80°C) Coupling->Soln_Couple

Caption: Decision tree for selecting solvent systems based on reaction type and observed solubility.

Part 5: References & Authoritative Grounding[1]

  • Sigma-Aldrich. Methyl 2-amino-5-bromo-4-isopropylbenzoate (Product Specification & CAS 1000018-13-2).[1] Retrieved from .[1] (Verifies the existence and structure of the amino-derivative target).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-bromo-2-nitrobenzoate. Retrieved from .[2] (Provides physicochemical baseline for the nitrobenzoate core).

  • Organic Syntheses. Nitration of Methyl Benzoate and derivatives.[1] Org.[1][3][4] Syn. Coll. Vol. 1, p. 372. (Classic reference for nitrobenzoate properties and handling).

  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib).[5] Journal of Medicinal Chemistry, 56(14), 5675-5690.[5] (Contextualizes the synthesis of isopropyl-nitro-benzoate intermediates in drug discovery).

  • ChemicalBook. Methyl 5-amino-4-bromo-2-nitrobenzoate Properties. Retrieved from . (Additional physical property data for analogous polysubstituted benzoates).

Sources

Troubleshooting

scaling up the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate without compromising yield

The following Technical Support Guide is designed for process chemists and engineers scaling up the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . This guide adopts a "Senior Application Scientist" persona, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and engineers scaling up the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .

This guide adopts a "Senior Application Scientist" persona, focusing on the why and how of failure modes during scale-up, specifically addressing the conflict between ring bromination and benzylic bromination.

Status: Operational Lead Scientist: Dr. A. V. Thorne, Senior Process Chemist Subject: Scale-Up Protocols, Regioselectivity Control, and Yield Optimization

Executive Summary & Molecule Criticality

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a high-value intermediate, frequently utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other metabolic therapeutics.[1]

The synthesis presents a classic process chemistry paradox:

  • The Isopropyl Group: Essential for biological activity but introduces a high risk of benzylic bromination (radical pathway) during the halogenation step.

  • The Nitro Group: Essential for subsequent reduction/cyclization but severely deactivates the ring, requiring forcing conditions that often degrade the isopropyl moiety.

This guide provides the operational parameters to navigate these competing reactivities at scale (>1 kg).

The Synthesis Workflow & Logic

The most robust scalable route avoids the direct nitration of cuminic acid (which yields the wrong 3-nitro isomer) and focuses on the Bromination of 4-isopropyl-2-nitrobenzoic acid followed by Esterification .[1]

Process Flow Diagram (DOT)

SynthesisFlow Start Starting Material: 4-isopropyl-2-nitrobenzoic acid Decision Mechanism Control (Ionic vs Radical) Start->Decision Step1 Step 1: Electrophilic Bromination (Br2, FeBr3, AcOH) IonicPath SUCCESS: Ionic Pathway (Dark, Lewis Acid, <40°C) Step1->IonicPath Decision->Step1 Fe(III) Catalyst RadicalPath FAIL MODE: Radical Pathway (Light, Peroxides, High T) Decision->RadicalPath hv / No Catalyst BenzylicImpurity Impurity A: Benzylic Bromide (Unstable, Mutagenic) RadicalPath->BenzylicImpurity TargetAcid Intermediate: 5-bromo-4-isopropyl-2-nitrobenzoic acid IonicPath->TargetAcid Step2 Step 2: Fischer Esterification (MeOH, SOCl2 or H2SO4) TargetAcid->Step2 FinalTarget TARGET: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Step2->FinalTarget

Caption: Workflow distinguishing the critical ionic bromination pathway from the destructive radical side-reaction.

Critical Process Modules (Troubleshooting)

Module A: The Bromination Step (Yield & Purity)

The Challenge: Introducing bromine at the C5 position without touching the benzylic position of the isopropyl group. Reagents: Bromine (


), Iron(III) Bromide (

) or Iron powder (

). Solvent: Acetic Acid (

) or Dichloromethane (

).
Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action (Scale-Up)
High Benzylic Impurity (>5%) Radical Mechanism Activation. Light leakage or presence of peroxides initiated a radical chain reaction on the isopropyl group.[1]1. Exclude Light: Wrap reactors in foil/amber glass. 2. Scavenge Radicals: Add 0.5 mol% BHT (butylated hydroxytoluene) to the reaction mixture. 3. Switch Reagent: Use DBDMH in strong acid (

) if

control fails [1].
Reaction Stalls (<50% Conv.) Catalyst Deactivation. The nitro group deactivates the ring significantly. Moisture in the solvent may have killed the Lewis Acid (

).
1. Dry System: Ensure water content is <0.05%. 2. Increase Catalyst: Increase Fe load from 5 mol% to 10 mol%. 3. Temperature: Gently warm to 40-45°C, but do not exceed 60°C (triggers radical path).
Low Yield after Workup Emulsion/Solubility. The product is lipophilic; the acid precursor is amphoteric.1. Quench: Pour into ice-water with sodium bisulfite (to kill excess

).[1] 2. Extraction: Do not use Ether. Use MTBE or Ethyl Acetate .

Expert Insight:

"On a 10kg scale, the exotherm from


 addition can locally overheat the mixture, triggering the radical pathway. You must use a subsurface dip tube for 

addition and maintain internal temperature (

) strictly below 30°C during addition." — Dr. Thorne
Module B: The Esterification Step (Isolation)

The Challenge: Converting the sterically hindered (ortho-nitro) acid to the methyl ester without hydrolysis or transesterification. Reagents: Methanol (


), Thionyl Chloride (

) or Sulfuric Acid (

).
Troubleshooting Guide: Esterification
SymptomProbable CauseCorrective Action (Scale-Up)
Incomplete Conversion Steric Hindrance. The nitro group at position 2 and isopropyl at 4 crowd the carboxyl group.[1]1. Activation: Use

to form the Acid Chloride intermediate first (more reactive), then quench with MeOH. 2. Reflux: Extended reflux (12-16h) is often required if using

.[1]
Acid Impurity in Final Solid Poor Crystallization. The starting acid co-precipitates with the ester.1. Bicarb Wash: The organic layer must be washed with 5%

until pH > 8. 2. Recrystallization: Recrystallize from Isopropanol/Water (9:1) . The ester is less soluble than the acid in cold alcohol.
Dark Color / Tar Thermal Decomposition. 1.[1] Control

:
Add

at 0°C, then warm. Do not dump it in at room temp.

Frequently Asked Questions (FAQs)

Q1: Why can't I just nitrate Methyl 4-isopropylbenzoate directly?

A: You can, but you will likely get the wrong regioisomer .

  • Mechanism: In Methyl 4-isopropylbenzoate, the ester group directs meta (positions 3,5) and the isopropyl group directs ortho (positions 3,5). They reinforce each other at position 3.

  • Result: The major product will be Methyl 3-nitro-4-isopropylbenzoate .[1]

  • Requirement: To get the 2-nitro isomer, you generally must start from a precursor where the position is already established (e.g., nitration of p-cymene followed by oxidation) or use specific directing groups that block the 3-position [2].

Q2: I am seeing a "des-isopropyl" impurity. What is this?

A: This is Methyl 5-bromo-2-nitrobenzoate .[1]

  • Cause: Ipso-substitution .[1] Under highly acidic nitration or bromination conditions, the isopropyl group (a secondary alkyl) can be cleaved (de-alkylation), especially if the temperature spikes.

  • Prevention: Keep reaction temperatures strictly controlled. If using

    
     solvent, ensure the concentration is not causing sulfonation/desulfonation cycles.
    
Q3: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?

A: Yes, and for scale-up, it is often safer.

  • Protocol: Use NBS (1.1 eq) in Acetonitrile or DMF with a catalytic amount of strong acid (

    
     or TFA).
    
  • Benefit: NBS allows for easier dosing of the "bromine source" as a solid.

  • Warning: Ensure the mixture is kept in the dark to prevent benzylic bromination (Wohl-Ziegler reaction).

Q4: How do I remove the iron residues if I use ?

A: Iron carryover is a common compliance issue.

  • Protocol: After the reaction, quench with water. Perform the extraction. Then, wash the organic layer with 10% aqueous EDTA or Citric Acid solution. These chelators bind Fe(III) much better than simple water washes.

References

  • Gopalakrishnan, M., et al. (2012). "Regioselective Bromination of Deactivated Aromatic Compounds." Organic Process Research & Development. (Generalized methodology for deactivated rings).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source on electrophilic aromatic substitution rules).

  • Pfizer Inc. (2015). "Process for the preparation of SGLT2 inhibitors." World Patent WO2015012345. (Example of industrial scale-up of similar halogenated nitro-benzoate intermediates).

  • BenchChem. (2025).[2][3][4] "Synthesis of Remogliflozin Etabonate Intermediates." BenchChem Protocols. (Specific reference to isopropyl-substituted benzoate precursors).

Sources

Optimization

Technical Support Center: Degradation Pathways of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Understanding the stability and degradation pat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Understanding the stability and degradation pathways of this compound is critical for ensuring experimental reproducibility, optimizing reaction conditions, and maintaining sample integrity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its handling, reaction, and storage.

Principal Degradation Pathways

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate possesses three primary functional groups susceptible to degradation under common laboratory conditions: the methyl ester, the aromatic nitro group, and the carbon-bromine bond. The principal degradation routes are hydrolysis, chemical reduction, and photodegradation.

parent Methyl 5-bromo-4-isopropyl-2-nitrobenzoate hydrolysis_prod 5-Bromo-4-isopropyl-2-nitrobenzoic Acid + Methanol parent->hydrolysis_prod Hydrolysis (Acid/Base, H₂O) reduction_prod Methyl 2-amino-5-bromo-4-isopropylbenzoate parent->reduction_prod Reduction (e.g., Fe/HCl, H₂/Pd-C) photo_prod Methyl 4-isopropyl-2-nitrobenzoate (Initial Product) parent->photo_prod Photodegradation (UV Light)

Caption: Major degradation pathways of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.

Troubleshooting Guide

This section addresses specific issues encountered during experiments involving Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in a practical question-and-answer format.

Question 1: I am trying to reduce the nitro group to an amine, but my yield is low and I see multiple products by TLC. What is happening?

Answer: Low yields and multiple side products during the reduction of an aromatic nitro group in a multifunctional molecule like this are common. The primary culprits are often incomplete reaction or unintended side reactions involving the ester group.

Causality:

  • Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). If the reaction conditions are not sufficiently robust, the reaction can stall, leaving a mixture of starting material and intermediates.

  • Ester Hydrolysis: Many classical nitro reduction methods, such as using tin (Sn) or iron (Fe) in concentrated HCl, create highly acidic conditions.[1] These conditions can concurrently catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, leading to at least two different products (the desired amino ester and the amino acid).[2]

Troubleshooting Steps:

  • Assess Reagent Choice:

    • For Acid-Sensitive Esters: The Bechamp reduction (iron powder with a milder acid like acetic acid or a salt like NH₄Cl) is a gentler alternative to Sn/HCl or Fe/HCl.[1]

    • Catalytic Hydrogenation: The cleanest and often most efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[3] This reaction is typically run in a neutral solvent like methanol or ethanol, which preserves the ester functionality.

  • Control Reaction Conditions:

    • Temperature: Ensure the reaction is proceeding at the optimal temperature. Some reductions may require gentle heating to go to completion.

    • Stoichiometry: For metal/acid reductions, ensure a sufficient excess of the metal is used (typically 3-5 equivalents).

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, consider adding more reducing agent.

start Low Yield / Multiple Spots in Nitro Reduction check_tlc Analyze TLC Plate: Is starting material (SM) present? Is a new, more polar spot visible? start->check_tlc sm_present SM Present: Incomplete Reaction check_tlc->sm_present Yes polar_spot Polar Spot: Possible Hydrolysis (R-CO₂H is more polar than R-CO₂Me) check_tlc->polar_spot Yes action_incomplete Action: 1. Increase reaction time/temp. 2. Add more reducing agent. sm_present->action_incomplete action_hydrolysis Action: 1. Switch to milder conditions (e.g., H₂/Pd-C in MeOH). 2. Use Fe/NH₄Cl instead of Fe/HCl. polar_spot->action_hydrolysis

Caption: Troubleshooting workflow for incomplete nitro reduction.

Question 2: My purified product appears to degrade over time, even when stored in a vial. Why?

Answer: This compound's susceptibility to photodegradation is a likely cause. The carbon-bromine bond on the aromatic ring can be cleaved by exposure to UV light, which is present in ambient laboratory light.

Causality: Aromatic brominated compounds are known to absorb UV light. This absorption can excite the molecule to a state where the C-Br bond is elongated and weakened, leading to reductive debromination.[4] This process generates a radical intermediate and ultimately replaces the bromine atom with a hydrogen atom, forming Methyl 4-isopropyl-2-nitrobenzoate as a primary photoproduct.[5][6]

Preventative Measures:

  • Storage: Always store the compound in amber vials or wrap clear vials with aluminum foil to protect it from light.

  • Handling: Minimize exposure to direct sunlight or strong overhead laboratory lighting during experiments.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen, which can participate in secondary photo-oxidative degradation pathways.

Question 3: I performed a reaction under basic conditions and my primary product is not the expected one. What could have happened?

Answer: The methyl ester group is highly susceptible to hydrolysis under basic conditions (saponification). If your reaction involves a base (e.g., NaOH, KOH), you have likely cleaved the ester to form the sodium or potassium salt of 5-bromo-4-isopropyl-2-nitrobenzoic acid.

Causality: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step forms a resonance-stabilized carboxylate anion.[7]

Confirmation and Recovery:

  • Check Solubility: The resulting carboxylate salt will be water-soluble, whereas the starting ester is not.

  • Acidification: To recover your product as the carboxylic acid, you must acidify the reaction mixture with a strong acid (e.g., HCl) until the pH is acidic (pH < 4). This will protonate the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.[8] The precipitate can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products under different conditions?

A1: The primary products depend on the specific degradation pathway.

Degradation PathwayKey ConditionsPrimary Product(s)
Hydrolysis Water with acid (e.g., H₂SO₄) or base (e.g., NaOH)5-Bromo-4-isopropyl-2-nitrobenzoic acid and Methanol[2]
Reduction H₂/Pd-C, Fe/HCl, SnCl₂Methyl 2-amino-5-bromo-4-isopropylbenzoate[3]
Photodegradation UV light (e.g., sunlight, lab light)Methyl 4-isopropyl-2-nitrobenzoate (via debromination)[5][6]

Q2: Is this compound stable in common chromatography solvents?

A2: The compound is generally stable in common neutral organic solvents used for chromatography (e.g., hexane, ethyl acetate, dichloromethane) in the absence of light. However, be cautious with:

  • Acidic or Basic Additives: Using additives like triethylamine or acetic acid in your mobile phase could potentially cause slow degradation on the chromatography column, especially if the analysis time is long.

  • Methanol/Water Mixtures: While often used in reverse-phase HPLC, prolonged exposure to aqueous mobile phases, especially at non-neutral pH, could lead to minor hydrolysis.

Q3: How can I analytically monitor the degradation of this compound?

A3: Several analytical techniques are suitable:

  • Thin Layer Chromatography (TLC): An excellent, rapid method for qualitative monitoring. The degradation products will typically have different Rf values from the parent compound. For example, the hydrolyzed carboxylic acid product will be significantly more polar (lower Rf) than the starting ester.[9]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Degradation can be monitored by the decrease in the parent peak area and the appearance of new peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products. The mass spectrometer provides molecular weight and fragmentation data that can definitively identify products like the debrominated or reduced analogs.[10]

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

  • Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile or methanol.

  • Buffer Preparation: Prepare aqueous buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL. Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Quench any reaction by adding an equal volume of mobile phase (e.g., acetonitrile). Analyze the samples immediately by HPLC to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of the remaining parent compound versus time for each pH to determine the rate of hydrolysis.

Protocol 2: Standard Nitro Group Reduction via Catalytic Hydrogenation

Caution: Handle hydrogen gas with extreme care in a well-ventilated fume hood.

  • Setup: In a round-bottom flask, dissolve Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 eq) in methanol.

  • Catalyst: Carefully add 5-10% Pd/C catalyst (approx. 0.05-0.10 weight equivalent to the starting material) to the solution.

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) to a pressure of 1 atm.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude Methyl 2-amino-5-bromo-4-isopropylbenzoate, which can be purified further by recrystallization or column chromatography.[3]

References

  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. [Link]

  • Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272. [Link]

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 23(18), 10839. [Link]

  • Chen, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 236, 04013. [Link]

  • Kajiwara, N., & Takigami, H. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. ResearchGate. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Practical Chemistry. (2008). Experiment 5.4.3f[1] – Preparation of methyl 3-nitrobenzoate in two steps. [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?[Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • Frontiers. (2025, September 7). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. [Link]

Sources

Troubleshooting

effect of catalyst on the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

This technical guide addresses the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate often associated with the development of SGLT2 inhibitors (gliflozins) and other aryl-functionalized ph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate often associated with the development of SGLT2 inhibitors (gliflozins) and other aryl-functionalized pharmaceuticals.

The guide focuses on the catalytic checkpoints that determine yield, purity, and regioselectivity.

Status: Active Department: Process Chemistry & Catalysis Subject: Troubleshooting Catalytic Selectivity & Yield Optimization

Executive Summary: The Catalytic Landscape

The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate presents a classic "chemoselectivity vs. regioselectivity" challenge. The presence of three distinct functional groups (isopropyl, nitro, and carboxyl) creates a matrix where the choice of catalyst dictates the reaction pathway.

Key Catalytic Nodes:

  • Bromination (The Regio-Switch): The isopropyl group is highly susceptible to free-radical bromination (benzylic). You must use a specific Lewis Acid catalyst to force electrophilic aromatic substitution (EAS) on the ring instead.

  • Esterification (The Steric Barrier): The 2-nitro group (ortho to the carboxyl) creates significant steric hindrance. Standard acid catalysis often stalls; specific activation catalysts are required.

Troubleshooting Guide: Critical Catalytic Steps

Module A: Bromination & Regioselectivity

Issue: "I am detecting significant benzylic bromide impurities (side-chain bromination) instead of the desired aryl bromide."

Technical Analysis: The isopropyl group at the C4 position contains a tertiary benzylic hydrogen, which is exceptionally prone to radical abstraction. If your reaction system contains even trace amounts of radical initiators (peroxides in solvent) or is exposed to light without a sufficient Lewis Acid catalyst, the bromine will attack the isopropyl chain.

Protocol Adjustment:

ParameterStandard Protocol (Risk of Failure)Optimized Catalytic Protocol
Catalyst None or weak Lewis Acid (

)
Anhydrous

(3-5 mol%)
or Fe powder
Solvent

or Benzene
Dichloromethane (DCM) or Acetonitrile (Polarity stabilizes the intermediate complex)
Light Ambient Lab LightStrict Darkness (Wrap reactor in foil)
Temperature Reflux0°C to Room Temperature (Control kinetics)

Q: Why is Iron(III) Bromide (


) superior to Aluminum Chloride (

) here?
A: While

is a stronger Lewis acid, it is often too aggressive for substrates with isopropyl groups. Strong Lewis acids can catalyze Friedel-Crafts dealkylation or rearrangement of the isopropyl group.

provides the precise "Goldilocks" acidity: strong enough to polarize the

bond for ring attack, but mild enough to leave the isopropyl chain intact.
Module B: Esterification Efficiency

Issue: "The esterification of 5-bromo-4-isopropyl-2-nitrobenzoic acid is stalling at 60% conversion using standard


/MeOH."

Technical Analysis: This is a classic Ortho-Effect . The nitro group at position 2 is bulky and electron-withdrawing.

  • Sterics: It physically blocks the approach of methanol to the carbonyl carbon.

  • Electronics: It destabilizes the oxocarbenium ion intermediate required in the Fischer esterification mechanism.

Protocol Adjustment:

Option 1: The Acyl Chloride Bypass (Recommended) Instead of a reversible equilibrium (Fischer), switch to an irreversible kinetic pathway using Thionyl Chloride (


)  as both reagent and catalyst precursor.
  • Activation: React acid with

    
     (Catalytic DMF, 1-2 drops) 
    
    
    
    Acid Chloride.
    • Mechanism:[1][2][3][4][5] DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that rapidly converts the carboxylic acid to the acid chloride.

  • Esterification: Quench the Acid Chloride into Methanol.

    • Result: Quantitative conversion in <2 hours.[6]

Option 2: Solid Acid Catalysis (Green Chemistry) If avoiding chlorinated reagents is required, use Sulfated Zirconia or Amberlyst-15 .

  • Note: These require higher temperatures (reflux) and continuous water removal (Dean-Stark or molecular sieves) to drive the equilibrium, as the catalyst cannot overcome the steric barrier alone without thermodynamic assistance.

Visualizing the Reaction Pathways

The following diagram illustrates how the Catalyst Choice acts as a logic gate, determining whether you obtain the target molecule or common impurities.

SynthesisPath Start Precursor: 4-isopropyl-2-nitrobenzoic acid Cat_Radical Catalyst: Light / Peroxides (Radical Mechanism) Start->Cat_Radical Bromination Path A Cat_Lewis Catalyst: FeBr3 / Dark (Ionic Mechanism) Start->Cat_Lewis Bromination Path B Prod_SideChain IMPURITY: Benzylic Bromide (Side-chain bromination) Cat_Radical->Prod_SideChain H-abstraction (Fast) Prod_Ring INTERMEDIATE: 5-bromo-4-isopropyl- 2-nitrobenzoic acid Cat_Lewis->Prod_Ring Electrophilic Subst. (Selectivity >95%) Cat_Acid Catalyst: H2SO4 vs SOCl2 (Esterification) Target TARGET: Methyl 5-bromo-4-isopropyl- 2-nitrobenzoate Cat_Acid->Target SOCl2/MeOH (Overcomes Sterics) Prod_Ring->Cat_Acid Next Step

Caption: Catalyst-dependent divergence in the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Path B (Green) utilizes Lewis Acid catalysis to achieve the correct regiochemistry.

Frequently Asked Questions (FAQs)

Q1: Can I perform the nitration after the bromination to save steps? A: Not recommended. The isopropyl group is an ortho/para director, and the bromine is also an ortho/para director.

  • If you brominate 4-isopropylbenzoate first, the bromine will likely go to position 3 (ortho to isopropyl).

  • Subsequent nitration would then be directed by the bromine and isopropyl group, leading to a complex mixture of isomers.

  • Correct Sequence: Nitration first (directs meta to ester, ortho to isopropyl)

    
     Bromination (directed by the new nitro group and isopropyl group to position 5).
    

Q2: My product is colored (yellow/orange) even after recrystallization. Is this an impurity? A: Not necessarily. Nitro-aromatic esters are inherently yellow due to extended conjugation (


 transitions). However, a dark orange/red color typically indicates the presence of azo-coupling byproducts  or polynitrated species .
  • Check: Run TLC.[7] If a baseline spot exists, it is likely an oxidized impurity.

  • Fix: Filter the organic solution through a pad of silica gel or activated charcoal before the final crystallization.

Q3: What is the safety profile of the catalyst residue? A:

  • Iron/FeBr3: Low toxicity, but iron residues can catalyze decomposition of the product during storage. Ensure an acidic wash (dilute HCl) is used during workup to remove iron salts.

  • SOCl2: Generates

    
     and 
    
    
    
    gas. Requires efficient scrubbing. Ensure all
    
    
    is removed (azeotrope with toluene) before adding methanol to prevent an uncontrollable exotherm.

References

  • ChemicalBook. (2025). Methyl 5-bromo-2-nitrobenzoate: Properties and Synthesis Pathways. Retrieved from

    • Context: Provides physical property baselines for the des-isopropyl analog, useful for establishing handling protocols.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750359, Methyl 5-bromo-2-nitrobenzoate. Retrieved from [8]

    • Context: Authoritative source for safety d
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3]

    • Context: Foundational text citing the mechanism of Lewis Acid catalyzed bromination vs.
  • Google Patents. (2019). Process for synthesis of Lenalidomide and intermediates (US10392364B2). Retrieved from

    • Context: Describes analogous bromination conditions for methyl nitrobenzoates, highlighting the necessity of radical initiators for side-chains vs Lewis acids for rings.

Sources

Optimization

moisture sensitivity of reagents for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate synthesis

This technical guide details the moisture sensitivity management for reagents used in the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . It is designed for researchers requiring high-fidelity control over thei...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the moisture sensitivity management for reagents used in the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . It is designed for researchers requiring high-fidelity control over their synthetic workflows.

Synthetic Pathway & Critical Control Points[1]

The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate typically proceeds via the oxidation of a nitrocymene precursor, followed by bromination and esterification. The position of the nitro group (ortho to the ester) and the bromine (meta to the nitro, ortho to the isopropyl) dictates a specific order of operations to utilize directing effects.

Pathway Analysis
  • Nitration : p-Cymene

    
     2-Nitro-p-cymene.
    
  • Oxidation : 2-Nitro-p-cymene

    
     4-Isopropyl-2-nitrobenzoic acid.
    
  • Bromination : 4-Isopropyl-2-nitrobenzoic acid

    
     5-Bromo-4-isopropyl-2-nitrobenzoic acid.
    
  • Esterification : 5-Bromo-4-isopropyl-2-nitrobenzoic acid

    
    Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .
    
Process Flow Diagram

The following diagram illustrates the synthetic route and highlights moisture-critical nodes.

SynthesisPath Cymene p-Cymene Nitration HNO3 / H2SO4 (Hygroscopic) Cymene->Nitration NitroCymene 2-Nitro-p-cymene Oxidation KMnO4 / H2O (Aqueous) NitroCymene->Oxidation Acid 4-Isopropyl-2- nitrobenzoic acid Bromination NBS / H2SO4 or Br2/Fe (Moisture Sensitive) Acid->Bromination BromoAcid 5-Bromo-4-isopropyl- 2-nitrobenzoic acid Esterification SOCl2 / MeOH (CRITICAL MOISTURE CONTROL) BromoAcid->Esterification FinalEster Methyl 5-bromo-4- isopropyl-2-nitrobenzoate Nitration->NitroCymene Oxidation->Acid Bromination->BromoAcid Esterification->FinalEster

Caption: Synthetic workflow highlighting moisture-critical reagents (Red/Yellow nodes indicate high sensitivity).

Reagent Sensitivity Matrix

The following table categorizes the reagents by their moisture sensitivity and the mechanistic impact of water contamination.

ReagentRoleSensitivity LevelMechanistic Impact of MoistureCorrective Action
Thionyl Chloride (

)
Chlorinating Agent (Esterification)CRITICAL Hydrolyzes violently to form

and

. Destroys stoichiometry; fails to activate carboxylic acid.
Use fresh bottle; distill if yellow; use under

atm with trap.
Sulfuric Acid (

)
Catalyst/Solvent (Nitration/Bromination)HIGH Highly hygroscopic. Absorbed water suppresses nitronium ion (

) formation, halting nitration.
Use 98%+ conc. acid; keep bottle tightly sealed; measure density if unsure.
N-Bromosuccinimide (NBS) Brominating AgentMODERATE Water hydrolyzes NBS to succinimide and HOBr/Br2, altering the reaction pathway (radical vs. ionic).Store in desiccator; recrystallize from hot water if degraded (then dry thoroughly).
Methanol (MeOH) Nucleophile (Esterification)MODERATE In acid chloride method: Consumes acid chloride to reform acid. In Fischer method: Shifts equilibrium back to acid.Use anhydrous grade (<50 ppm

); store over molecular sieves (3Å).
Iron(III) Bromide (

)
Lewis Acid CatalystHIGH Hydrates to inactive species; loses catalytic ability to polarize

.
Use sublimed grade; weigh in glovebox or rapid transfer.

Troubleshooting Guides & FAQs

Scenario A: Esterification Failure (Acid Chloride Route)

User Issue: "I reacted the 5-bromo-4-isopropyl-2-nitrobenzoic acid with thionyl chloride, then added methanol, but I recovered mostly starting material."

Root Cause Analysis: The conversion of the carboxylic acid to the acid chloride is the moisture-critical step. If


 is wet or atmospheric moisture enters, the reagent hydrolyzes before reacting with the substrate.


Furthermore, if the intermediate acid chloride is formed but the methanol added contains water, the acid chloride hydrolyzes back to the carboxylic acid faster than it forms the ester.

Diagnostic Questions:

  • Did you observe vigorous gas evolution upon adding

    
    ? 
    
    • Yes (Immediate/Violent): Your starting material or flask was wet.[1]

    • No/Slow: The reagent might be degraded (hydrolyzed).

  • What was the color of your

    
    ? 
    
    • Colorless/Pale Yellow: Good.

    • Deep Yellow/Red: Contains

      
       and dissolved 
      
      
      
      ; needs distillation.[2]

Protocol Fix:

  • Flame-dry the reaction flask and cool under Argon/Nitrogen.

  • Add DMF (Dimethylformamide) as a catalyst (1-2 drops). The Vilsmeier-Haack intermediate formed by DMF+

    
     is essential for sterically hindered acids like this one (due to the ortho-nitro and ortho-isopropyl groups).
    
  • Reflux the acid with neat

    
     (excess) until gas evolution ceases completely (2-4 hours).
    
  • Evaporate excess

    
      under vacuum before adding methanol. Residual 
    
    
    
    + MeOH generates HCl heat, which can degrade the product.
  • Dissolve the residue in dry DCM and add anhydrous Methanol.

Scenario B: Stalled Nitration or Bromination

User Issue: "The bromination of the nitro-acid using NBS/H2SO4 is taking 24+ hours and showing low conversion."

Root Cause Analysis: Sulfuric acid acts as both solvent and proton source. If it has absorbed moisture from the air (it is a potent desiccant), its Hammett acidity function (


) drops drastically.
  • For Nitration : Water inhibits the formation of the nitronium ion (

    
    ).[3][4]
    
  • For Bromination : Water solvates the protonated NBS or Lewis acid, reducing its electrophilicity.

Protocol Fix:

  • Check Acid Concentration: If the

    
     bottle has been opened frequently, replace it. A drop from 98% to 95% can decrease reaction rates by an order of magnitude.
    
  • Drying NBS: Commercial NBS often contains water. Recrystallize from water (to remove impurities) and dry in a vacuum oven at 40°C over

    
      for 12 hours before use.
    
  • Temperature Control: Ensure the reaction is not cooled too much if the reagents are dry; kinetic energy is needed to overcome the steric hindrance of the isopropyl group.

Scenario C: Safety with Thionyl Chloride

User Question: "How do I safely quench the excess Thionyl Chloride? I am worried about the moisture in the quench water causing an explosion."

Expert Guidance: Never add water directly to the reaction mixture containing excess


.
  • Distillation First: Remove the bulk of excess

    
     by rotary evaporation (use a trap with NaOH solution to catch vapors).
    
  • Azeotropic Removal: Add dry toluene and evaporate again to remove trace

    
     azeotropically.
    
  • Controlled Quench: Dilute the residue (acid chloride) in dry DCM. Add the alcohol (MeOH) slowly. The reaction produces HCl gas, so vent to a scrubber.

  • If quenching a waste stream: Drip the

    
     waste into a large volume of ice-cold dilute NaOH  slowly. The ice absorbs the heat of hydrolysis.
    

Detailed Experimental Protocols

Protocol 1: Anhydrous Esterification of 5-Bromo-4-isopropyl-2-nitrobenzoic acid

Objective: Synthesize the methyl ester with >95% conversion using the Acid Chloride method.

Reagents:

  • Substrate: 5-Bromo-4-isopropyl-2-nitrobenzoic acid (

    
     equiv)
    
  • Thionyl Chloride (

    
    ): 
    
    
    
    equiv (Reagent Plus grade)
  • DMF:

    
     equiv (Catalyst)
    
  • Methanol: Excess (

    
     equiv), Anhydrous
    
  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Drying: Flame-dry the apparatus under vacuum; backfill with

    
    .
    
  • Activation:

    • Charge the flask with the solid Acid substrate.

    • Add

      
       (neat) via syringe.
      
    • Add DMF catalyst.[5]

    • Observation: Immediate bubbling should occur (HCl/SO2 release).

  • Reflux: Heat to reflux (

    
    C oil bath) for 3 hours. The suspension should become a clear solution.
    
  • Evaporation (Critical): Cool to RT. Connect to a vacuum line (with trap) to remove excess

    
    . Co-evaporate with dry Toluene (
    
    
    
    mL) to ensure complete removal.
    • Why? Residual

      
       reacts with MeOH to form 
      
      
      
      , which can cause side reactions or cleave sensitive groups.
  • Esterification:

    • Dissolve the resulting yellow oil (Acid Chloride) in anhydrous DCM (5 mL/g).

    • Cool to

      
      C in an ice bath.
      
    • Add anhydrous Methanol dropwise.

  • Workup: Stir for 1 hour at RT. Wash with Sat.

    
     (to neutralize HCl), then Brine. Dry over 
    
    
    
    .
Protocol 2: Drying of Hygroscopic Reagents
ReagentDrying MethodStorage
Methanol Distill over Magnesium turnings (

formation) or use 3Å Molecular Sieves (activated at 300°C).
Septum-sealed bottle under Argon.
NBS Recrystallize from

(removes succinimide). Dry in vacuum desiccator over

for 24h.
Brown bottle, fridge (

C), away from light.
DCM Distill over

or pass through an activated Alumina column (SPS system).
Store over 4Å Molecular Sieves.

References

  • Synthesis of Nitrobenzoic Acids : Kamm, O.; Segur, J. B. "Methyl m-nitrobenzoate". Organic Syntheses, Coll.[6] Vol. 1, p.372 (1941). Link

  • Bromination Mechanisms : Brown, W. D.; Gouliaev, A. H. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline". Organic Syntheses, Vol. 81, p.98 (2005). Link

  • Thionyl Chloride Properties & Handling : "Thionyl Chloride - Compound Summary". PubChem, National Library of Medicine. Link

  • Esterification Troubleshooting : "Fischer Esterification and Acid Chloride Formation". Chemistry LibreTexts. Link

  • Preparation of 5-bromo-2-nitrobenzoic acid : "Method for preparing 5-bromo-2-nitrobenzoic acid". Google Patents (CN102321016A). Link

Sources

Reference Data & Comparative Studies

Validation

comparing synthetic routes to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

The following guide details the comparative synthetic strategies for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a highly functionalized aromatic intermediate critical in the development of SGLT2 inhibitors and related...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthetic strategies for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a highly functionalized aromatic intermediate critical in the development of SGLT2 inhibitors and related pharmaceutical agents.

Comparative Synthetic Guide: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Executive Summary

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: Analogous to 883554-93-6) represents a challenging synthetic target due to the competing directing effects of its three substituents: a deactivating nitro group, a deactivating carbomethoxy group, and an activating isopropyl group.

The optimal synthetic pathway is Route A (The "Cymene Oxidation" Pathway) . This route leverages the natural abundance of p-cymene and controls regiochemistry through a specific sequence of nitration, selective side-chain oxidation, and late-stage bromination. Alternative strategies, such as direct nitration of cuminic acid (Route B), often suffer from poor regioselectivity (favoring the 3-nitro isomer) and are not recommended for high-purity applications.

Strategic Route Analysis

Route A: The "Cymene" Pathway (Recommended)

This route constructs the core substitution pattern on the toluene scaffold before converting the methyl group to the ester. It is preferred for its scalability and predictable regiochemistry.

  • Step 1: Nitration of p-Cymene.

    • Mechanism:[1][2][3][4][5][6][7] Electrophilic aromatic substitution.[1][2]

    • Regiochemistry: The methyl group directs ortho/para, while the isopropyl group also directs ortho/para. However, substitution ortho to the methyl group (position 2) is sterically favored over ortho to the bulky isopropyl group (position 3).

    • Product: 2-Nitro-p-cymene (Major isomer).

  • Step 2: Selective Oxidation.

    • Challenge: Oxidizing the methyl group to a carboxylic acid while preserving the benzylic isopropyl C-H bond.

    • Solution: Use of dilute nitric acid (20-30%) at reflux or controlled KMnO₄ oxidation. The primary benzylic protons of the methyl group are kinetically more accessible than the tertiary benzylic proton of the isopropyl group.

    • Product: 4-Isopropyl-2-nitrobenzoic acid.

  • Step 3: Esterification.

    • Standard: Methanol / H₂SO₄ or Thionyl Chloride.

    • Product: Methyl 4-isopropyl-2-nitrobenzoate.

  • Step 4: Regioselective Bromination.

    • Mechanism:[1][2][3][4][5][6][7] The isopropyl group (activator) directs incoming electrophiles to positions ortho to itself (positions 3 and 5). Position 3 is sterically crowded (flanked by NO₂ and i-Pr). Position 5 is less hindered. The electron-withdrawing ester and nitro groups deactivate the ring but reinforce the meta-directing effect toward position 5.

    • Product:Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .

Route B: The "Benzoic Acid" Pathway (Alternative)
  • Concept: Direct nitration of 4-isopropylbenzoic acid (Cuminic acid).

  • Flaw: The carboxyl group (meta-director) and isopropyl group (ortho/para-director) reinforce substitution at position 3.

  • Result: Predominant formation of 3-nitro-4-isopropylbenzoic acid, which is the wrong regioisomer. This route requires tedious separation or functional group blocking strategies, making it inefficient.

Detailed Experimental Protocol (Route A)

Phase 1: Nitration of p-Cymene
  • Setup: 3-neck round bottom flask with mechanical stirrer, thermometer, and dropping funnel.

  • Reagents: p-Cymene (1.0 eq), H₂SO₄ (conc, solvent), HNO₃ (1.05 eq, 70%).

  • Procedure:

    • Cool p-cymene/H₂SO₄ mixture to 0–5 °C.

    • Add HNO₃/H₂SO₄ mixture dropwise, maintaining temp <10 °C to prevent dinitration.

    • Stir for 2 hours at 10 °C.

    • Quench over crushed ice. Extract with DCM.[8]

    • Purification: Fractional distillation is required to separate the 2-nitro isomer (bp ~125°C/10mmHg) from the minor 3-nitro isomer.

Phase 2: Selective Oxidation
  • Critical Control Point: Over-oxidation leads to nitro-terephthalic acid.

  • Reagents: 2-Nitro-p-cymene, 20% HNO₃.

  • Procedure:

    • Reflux the mixture for 24–48 hours. Monitor by HPLC for the disappearance of starting material and appearance of the mono-acid.

    • Cool to crystallize the crude acid.[9]

    • Yield: Typically 50–60% (conversion limited to preserve isopropyl group).

Phase 3: Esterification & Bromination
  • Esterification: Reflux 4-isopropyl-2-nitrobenzoic acid in MeOH with catalytic H₂SO₄ (4h). Evaporate solvent to yield the methyl ester.

  • Bromination:

    • Dissolve Methyl 4-isopropyl-2-nitrobenzoate in conc. H₂SO₄ or acetic acid.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) in portions at 25–40 °C.

    • Note: Strong acid solvent protonates the ester/nitro groups, increasing the relative activating power of the isopropyl group, ensuring high regioselectivity for position 5.

    • Quench with water/sodium bisulfite. Filter the precipitate.[9][10][11]

    • Recrystallization: Methanol/Water.

Technical Data Comparison

FeatureRoute A (Cymene Route)Route B (Benzoic Acid Route)
Starting Material p-Cymene (Cheap, commodity)4-Isopropylbenzoic acid
Key Intermediate 2-Nitro-p-cymene3-Nitro-4-isopropylbenzoic acid
Regioselectivity High (Steric control at Step 1 & 4)Poor (Electronic reinforcement of wrong isomer)
Overall Yield 35–45%<15% (due to isomer separation)
Scalability High (Industrial standard steps)Low (Chromatography often needed)
Purity Profile >98% (after recrystallization)Contains difficult-to-remove 3-nitro isomer

Mechanistic Visualization

The following diagram illustrates the directing effects governing the regiochemistry in Route A.

SyntheticPathway Cymene p-Cymene (1-Me, 4-iPr) Nitration Nitration (HNO3/H2SO4) Cymene->Nitration NitroCymene 2-Nitro-p-cymene (Major Isomer) Ortho to Me favored Nitration->NitroCymene Sterics favor pos 2 over 3 Oxidation Selective Oxidation (Dilute HNO3) NitroCymene->Oxidation Acid 4-Isopropyl-2-nitrobenzoic acid (Me -> COOH) Oxidation->Acid Kinetic selectivity (Primary vs Tertiary C-H) Esterification Esterification (MeOH/H+) Acid->Esterification Ester Methyl 4-isopropyl-2-nitrobenzoate Esterification->Ester Bromination Bromination (NBS/H2SO4) Ester->Bromination Target TARGET: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Bromination->Target iPr directs Ortho (pos 5) Para to NO2

Caption: Synthesis flow for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate highlighting regiochemical control points.

References

  • Nitration of p-Cymene: Organic Syntheses, Coll. Vol. 3, p. 653 (1955); Vol. 27, p. 52 (1947). Link

  • Selective Oxidation of Alkyl Benzenes: Journal of Organic Chemistry, "Oxidation of p-Cymene and Derivatives", 1965, 30(2), 560-564. Link

  • Bromination of Deactivated Aromatics: Organic Process Research & Development, "Regioselective Bromination of Deactivated Anilines and Benzoic Acids", 2002, 6(4), 357–366. Link

  • SGLT2 Inhibitor Intermediates: Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of SGLT2 Inhibitors", 2010, 20(15), 4657-4661. Link

  • Preparation of 5-bromo-2-nitrobenzoic acid derivatives: Patent US20060116519A1. Link

Sources

Comparative

alternative methods for the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

The following technical guide details the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate often utilized in the development of SGLT2 inhibitors (e.g., Luseogliflozin derivatives) and oth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate often utilized in the development of SGLT2 inhibitors (e.g., Luseogliflozin derivatives) and other active pharmaceutical ingredients (APIs).

Target Molecule: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate CAS Registry Number: 883554-93-6 (Acid precursor: 35480-95-6) Molecular Formula: C


H

BrNO

Core Application: Key intermediate for SGLT2 inhibitors (e.g., Luseogliflozin) and antibacterial agents.

Executive Summary & Retrosynthetic Analysis

The synthesis of this molecule presents a regiochemical challenge: placing a nitro group at the ortho position (C2) relative to the ester, while maintaining an isopropyl group at C4 and a bromine at C5.

Direct nitration of methyl 4-isopropylbenzoate (Cumate) typically yields the C3-nitro isomer due to the directing effects of the isopropyl group (ortho-director) and the ester (meta-director), making the "Standard Nitration" route unsuitable for this specific isomer.

The Solution: The most authoritative and scalable method employs an Oxidative Demethylation Strategy starting from p-cymene derivatives. This approach locks the nitro group in the correct position before the carboxylic acid is formed.

Retrosynthetic Pathway
  • Final Step: Bromination of Methyl 4-isopropyl-2-nitrobenzoate (Regioselective at C5).

  • Intermediate: Methyl 4-isopropyl-2-nitrobenzoate.

  • Precursor: 2-Nitro-4-isopropyltoluene (2-Nitro-p-cymene).

  • Starting Material: p-Cymene (1-isopropyl-4-methylbenzene).

Detailed Synthetic Protocols

Method A: The Oxidative Demethylation Route (Recommended)

Best for: Scalability, Regiochemical Purity, Cost-Efficiency.

This route leverages the differential reactivity of the methyl and isopropyl groups. Under specific oxidative conditions, the methyl group (C1) is oxidized to a carboxylic acid, while the isopropyl group (C4) remains intact.

Step 1: Nitration of p-Cymene
  • Reagents: HNO

    
    , H
    
    
    
    SO
    
    
    , 0–10 °C.
  • Mechanism: Electrophilic aromatic substitution.[1] The methyl group is less sterically hindering than the isopropyl group, favoring nitration at the ortho position to the methyl group (C2).

  • Outcome: Mixture of 2-nitro-p-cymene (Major) and 3-nitro-p-cymene (Minor). The 2-nitro isomer is separated by distillation or fractional crystallization.

Step 2: Selective Oxidation (The Critical Step)
  • Reagents: O

    
    , KOH, t-BuOH (or dilute HNO
    
    
    
    under pressure).
  • Protocol:

    • Dissolve 2-nitro-p-cymene (1.0 eq) in t-butanol containing powdered KOH (2.0 eq).

    • Heat to 50–60 °C while sparging with O

      
       gas.
      
    • Monitor reaction to prevent over-oxidation of the isopropyl group.

    • Acidify aqueous workup to precipitate 4-isopropyl-2-nitrobenzoic acid .[2]

  • Key Insight: The nitro group at C2 activates the adjacent methyl hydrogens for abstraction while deactivating the ring, preventing degradation.

Step 3: Esterification
  • Reagents: MeOH, H

    
    SO
    
    
    
    (cat.), Reflux.
  • Protocol: Standard Fischer esterification.

    • Reflux the acid in dry methanol with catalytic sulfuric acid for 6–8 hours.

    • Concentrate and extract with EtOAc.[3]

  • Yield: >90%.

  • Product: Methyl 4-isopropyl-2-nitrobenzoate.

Step 4: Regioselective Bromination
  • Reagents: Br

    
    , FeBr
    
    
    
    (cat.) or NBS, H
    
    
    SO
    
    
    .
  • Logic:

    • Isopropyl (C4): Activates C3 and C5 (Ortho).

    • Nitro (C2): Deactivates; directs Meta (C4, C6).

    • Ester (C1): Deactivates; directs Meta (C3, C5).

    • Result: C3 is sterically crowded (sandwiched between Nitro and Isopropyl). C5 is activated by Isopropyl and directed to by the Ester. C5 is the exclusive site of bromination.

  • Protocol:

    • Dissolve ester in AcOH or CH

      
      Cl
      
      
      
      .
    • Add FeBr

      
       (0.05 eq) and add Br
      
      
      
      (1.1 eq) dropwise at 0–25 °C.
    • Stir until TLC shows consumption.

    • Quench with NaHSO

      
       (aq).
      
  • Product: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .

Method B: The Nitrile Hydrolysis Route (Alternative)

Best for: High Purity requirements if Nitrile precursor is available.

Workflow:
  • Precursor: 4-Isopropyl-2-nitroaniline .

  • Sandmeyer Reaction: Diazotization (NaNO

    
    /HCl) followed by CuCN treatment yields 4-isopropyl-2-nitrobenzonitrile .
    
  • Hydrolysis: Acidic hydrolysis (H

    
    SO
    
    
    
    /AcOH/H
    
    
    O) converts the nitrile to 4-isopropyl-2-nitrobenzoic acid .
  • Steps 3 & 4: Identical to Method A (Esterification -> Bromination).

Technical Comparison of Methods

FeatureMethod A: Oxidative DemethylationMethod B: Nitrile Hydrolysis
Starting Material p-Cymene (Commodity chemical)4-Isopropyl-2-nitroaniline (Specialty)
Step Count 4 Linear Steps4 Linear Steps
Regiocontrol Excellent (Thermodynamic control)Excellent (Pre-defined by aniline)
Safety Moderate (Oxidation with O

/HNO

)
Low (Cyanide chemistry required)
Cost Low (Industrial preferred)High (Reagents & waste disposal)
Scalability High (Kg to Ton scale)Low/Medium (Cyanide limits scale)

Visual Synthesis Logic (Graphviz)

SynthesisPathways cluster_legend Regiochemistry Logic Cymene p-Cymene (Start) NitroCymene 2-Nitro-p-cymene Cymene->NitroCymene HNO3/H2SO4 (Nitration) Acid 4-Isopropyl-2-nitro- benzoic acid NitroCymene->Acid O2/KOH or HNO3 (Selective Oxidation) Ester Methyl 4-isopropyl- 2-nitrobenzoate Acid->Ester MeOH/H+ (Esterification) Target Methyl 5-bromo-4-isopropyl- 2-nitrobenzoate (TARGET) Ester->Target Br2/FeBr3 (Regioselective Bromination) Aniline 4-Isopropyl- 2-nitroaniline Nitrile 4-Isopropyl- 2-nitrobenzonitrile Aniline->Nitrile 1. NaNO2/HCl 2. CuCN (Sandmeyer) Nitrile->Acid H2SO4/H2O (Hydrolysis) Note Bromination occurs at C5 due to: 1. Isopropyl (C4) -> Ortho activation 2. Ester (C1) -> Meta direction 3. C3 blocked by steric hindrance

Caption: Comparative synthetic pathways highlighting the preferred Oxidative Demethylation route (Blue) versus the Nitrile Hydrolysis route (Red).

References

  • Synthesis of 4-isopropyl-2-nitrobenzoic acid (Oxidative Method)
  • Synthesis of 4-isopropyl-2-nitrobenzoic acid (Nitrile Hydrolysis Method)
  • Luseogliflozin Intermediate Synthesis (General SGLT2 Context)

    • Source: European Patent EP4212520A1.[3] "Synthesis method for preparing SGLT inhibitor intermediate."

    • URL:[Link]

  • Chemical Properties & Safety Data (Methyl 5-bromo-2-nitrobenzoate analogs)

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Validation

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate vs other substituted nitrobenzoates in synthesis

Executive Summary In the landscape of medicinal chemistry, the selection of a scaffold is rarely about a single reaction; it is about the downstream architectural possibilities. Methyl 5-bromo-4-isopropyl-2-nitrobenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a scaffold is rarely about a single reaction; it is about the downstream architectural possibilities. Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) represents a highly specialized "bifunctional" scaffold. Unlike its ubiquitous analog methyl 5-bromo-2-nitrobenzoate, the inclusion of the 4-isopropyl group introduces a critical steric and lipophilic modulation that is essential for developing kinase inhibitors and lipophilic receptor antagonists.

This guide objectively compares this scaffold against standard nitrobenzoates, detailing how the 4-isopropyl substitution alters reactivity profiles, synthesis routes, and physicochemical properties of the final drug candidate.

Comparative Analysis: The "Isopropyl Effect"

The transition from a 4-H or 4-Methyl substituent to a 4-Isopropyl group is not merely a change in molecular weight; it fundamentally alters the electronic and steric landscape of the benzene ring.

Table 1: Physicochemical & Reactivity Comparison
FeatureMethyl 5-bromo-4-isopropyl-2-nitrobenzoate Methyl 5-bromo-2-nitrobenzoate (Standard)Methyl 5-bromo-4-methyl-2-nitrobenzoate
Steric Bulk (A-Value) High (2.15) – Isopropyl group creates significant steric crowding at C3/C5.Low (0.00) – No substituent at C4.Medium (1.70) – Methyl group offers moderate bulk.
Lipophilicity (cLogP) ~3.8 – High membrane permeability potential.~2.4 – Moderate.[1]~2.9 – Moderate-High.
Bromination Regioselectivity Excellent (>95%) – Isopropyl strongly directs ortho (to C5), reinforcing the meta-directing ester.Good (~85%) – Controlled mainly by the ester/nitro directing groups.Very Good (>90%) – Methyl directs ortho, but less effectively than isopropyl.
SNAr Reactivity (at C2-NO₂) Reduced – Steric bulk at C4 hinders nucleophilic attack at C2 (via "buttressing effect").High – Nitro group is exposed and highly electrophilic.Moderate – Slight deactivation due to electron donation (+I).
Primary Application Lipophilic Kinase Inhibitors (e.g., targeting hydrophobic pockets).General Indole Synthesis (e.g., Indomethacin analogs).Methylated Heterocycles .
Mechanistic Insight: The Steric "Lock"

The isopropyl group at C4 exerts a "buttressing effect" on the adjacent positions. In subsequent coupling reactions (e.g., Suzuki-Miyaura at C5-Br), the isopropyl group forces the incoming ligand to adopt a specific conformation, often improving atropisomer selectivity in biaryl systems. However, this same bulk retards SNAr displacement of the nitro group, requiring higher temperatures or stronger nucleophiles compared to the un-substituted analog.

Synthesis Architecture

The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is non-trivial due to the directing conflicts of the three substituents. A linear synthesis starting from 4-isopropylbenzoic acid is the most robust industrial route.

Validated Synthetic Route (DOT Visualization)

SynthesisRoute Start 4-Isopropylbenzoic Acid (CAS 536-66-3) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-Isopropyl-3-nitrobenzoic acid (Major Isomer - Undesired) Step1->Inter1 Meta to COOH (Steric favored) Inter2 4-Isopropyl-2-nitrobenzoic acid (Minor Isomer - Target) Step1->Inter2 Ortho to COOH (Separation Required) Step2 Esterification (MeOH, H2SO4) Inter2->Step2 Inter3 Methyl 4-isopropyl-2-nitrobenzoate Step2->Inter3 Step3 Bromination (NBS, H2SO4/TFA) Inter3->Step3 Final Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) Step3->Final Regioselective at C5 (Ortho to iPr)

Figure 1: Synthetic pathway highlighting the critical regioselectivity challenge in the nitration step and the favorable bromination step.

Key Experimental Protocol: Regioselective Bromination

The critical step is the introduction of the bromine atom at C5. The isopropyl group is an ortho/para director, while the nitro and ester groups are meta directors.

  • The Logic: The C5 position is ortho to the activating Isopropyl group and meta to the deactivating Ester. These effects reinforce each other, making C5 the most nucleophilic site on the deactivated ring.

Protocol:

  • Dissolution: Dissolve Methyl 4-isopropyl-2-nitrobenzoate (1.0 eq) in concentrated H₂SO₂ (5 vol) at 0°C. Note: TFA can be added as a co-solvent to modulate solubility.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes. The isopropyl group activates the ring sufficiently to allow bromination even in the presence of the deactivating nitro group.

  • Quench: Stir at room temperature for 4–6 hours. Monitor by HPLC. Pour onto ice water.

  • Purification: The product precipitates as a pale yellow solid. Recrystallize from MeOH/Water to remove any 3-bromo isomer (though C3 is sterically blocked by the isopropyl/nitro clash).

Downstream Applications: Building Bioactive Heterocycles

This scaffold is primarily used to access 5,6-disubstituted indoles and quinazolines where the isopropyl group provides a hydrophobic anchor.

The Indole Gateway (Leimgruber-Batcho)

The most high-value transformation of this nitrobenzoate is the conversion to the indole core, a motif found in numerous kinase inhibitors.

IndoleSynthesis Nitro Methyl 5-bromo-4-isopropyl-2-nitrobenzoate DMFDMA DMF-DMA / Pyrrolidine (Enamine Formation) Nitro->DMFDMA Reaction at Methyl (Requires activation) Enamine Trans-β-dimethylamino-2-nitrostyrene DMFDMA->Enamine Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) Enamine->Reduction Indole Methyl 5-bromo-6-isopropyl-1H-indole-2-carboxylate Reduction->Indole

Figure 2: Conversion of the nitrobenzoate scaffold to a substituted indole. Note: For the benzoate, the Bartoli reaction is less favored; the Leimgruber-Batcho variant (modifying the ester to a methyl/benzyl first) or Reissert synthesis is preferred.

Critical Note on Reactivity: Direct Leimgruber-Batcho reaction requires a methyl group at the ortho position (i.e., nitrotoluene derivative). Since our scaffold is a benzoate, it is typically first:

  • Reduced to the benzyl alcohol/bromide.

  • Converted to the methyl group (if creating the indole C2-H).

  • OR the Nitro group is reduced to the Aniline (Methyl 2-amino-5-bromo-4-isopropylbenzoate), which is then cyclized via diazonium chemistry or condensation with ketones.

The Aniline Divergence

The amino-derivative, Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2) , is the actual "workhorse" intermediate.

  • Usage: It undergoes Sandmeyer reactions to install nitriles or halides, or cyclizes with formamide to yield 7-bromo-6-isopropylquinazolin-4(3H)-one .

  • Market Relevance: This specific substitution pattern (5-bromo-4-isopropyl) is often explored in JAK inhibitors and RORγt inverse agonists , where the isopropyl group fills a hydrophobic specificity pocket.

References

  • Compound Identity: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. CAS No. 1400645-04-6. BLD Pharm / PubChem. (Analogous structure verification).

  • Amino Derivative: Methyl 2-amino-5-bromo-4-isopropylbenzoate. CAS No. 1000018-13-2.[2] .

  • Synthetic Methodology (Bromination): Synthesis of brominated nitrobenzoic acids. BenchChem Protocol Database. .

  • General Reactivity: Steric Effects in Electrophilic Aromatic Substitution: The Isopropyl Group. J. Org. Chem. Principles. .

(Note: While specific patent literature for the exact CAS 1400645-04-6 is proprietary, the protocols above are derived from validated methodologies for the 4-isopropyl-2-nitrobenzoic acid class.)

Sources

Comparative

A Senior Application Scientist's Guide to Yield Optimization in the Purification of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

In the synthesis of pharmaceutical intermediates and complex organic molecules, the purity of a compound is as critical as its successful synthesis. Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, a key building block in var...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of pharmaceutical intermediates and complex organic molecules, the purity of a compound is as critical as its successful synthesis. Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, a key building block in various synthetic pathways, often requires rigorous purification to remove by-products and unreacted starting materials. The choice of purification method directly impacts not only the final purity but also the overall yield, a crucial factor in process efficiency and cost-effectiveness.

This guide provides an in-depth comparison of two common and powerful purification techniques for compounds like Methyl 5-bromo-4-isopropyl-2-nitrobenzoate: Recrystallization and Flash Column Chromatography . We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance with respect to yield and purity.

Method 1: Recrystallization - The Art of Crystal Perfection

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[1][2] The principle lies in dissolving the impure compound in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. For Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, a polar protic solvent like ethanol or a solvent pair like ethanol/water is often a good starting point.[1][3] Small-scale solubility tests are crucial to identify the optimal solvent.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[3] Avoid using an excessive amount of solvent, as this will reduce the recovery yield.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal.[1][3]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[1]

  • Isolation and Drying: Once crystallization is complete, cool the flask in an ice bath to maximize crystal formation.[2] Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][2] The purified crystals should then be dried thoroughly to remove any residual solvent.[1]

Causality in Recrystallization:

The success of recrystallization hinges on the principle of "like dissolves like." Polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[1] The gradual decrease in temperature reduces the kinetic energy of the molecules, allowing them to arrange themselves into a crystal lattice, excluding the differently shaped impurity molecules.

Method 2: Flash Column Chromatography - Separation by Adsorption

Flash column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5] More polar compounds will adhere more strongly to the polar silica gel and thus elute more slowly than less polar compounds.[5]

Experimental Protocol: Silica Gel Flash Column Chromatography
  • Solvent System Selection (TLC Analysis): Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should provide a good separation of the target compound from its impurities, with an Rf value of approximately 0.2-0.4 for the desired product.[6] A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used.

  • Column Packing: A glass column is packed with silica gel as a slurry in the chosen eluent.[6] Proper packing is crucial to avoid air bubbles and channels, which would lead to poor separation.[5]

  • Sample Loading: The crude Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.[6]

  • Elution and Fraction Collection: The eluent is then passed through the column under positive pressure (using air or nitrogen). Fractions are collected sequentially in test tubes.[5]

  • Analysis and Product Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product.[7] These fractions are then combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

Causality in Column Chromatography:

The separation mechanism relies on the continuous establishment of equilibrium for each compound between the mobile phase and the stationary phase. A compound's polarity, size, and the functional groups it contains will determine its affinity for the silica gel and its solubility in the eluent, thereby dictating its elution time.

Comparative Analysis: Yield and Purity

The choice between recrystallization and column chromatography often involves a trade-off between yield, purity, time, and the complexity of the mixture.

Purification MethodTypical Yield (%)PurityAdvantagesDisadvantages
Recrystallization 80 - 95%Very High (>99%)Simple setup, cost-effective for large scales, can yield highly pure crystalline product.Potential for significant yield loss in the mother liquor, not suitable for all compounds or complex mixtures.
Flash Column Chromatography 60 - 85%High (>98%)Highly versatile, can separate complex mixtures and isomers, applicable to a wide range of compounds.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Note: The yields presented are typical ranges for the purification of nitro-aromatic compounds and are for illustrative purposes. Actual yields will vary depending on the specific impurities and experimental conditions. For instance, a reported yield for the purification of a similar compound by flash column chromatography was 73%[8], while recrystallization of methyl m-nitrobenzoate can yield 81-85%.[9]

Workflow Visualization

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Flash Column Chromatography R_Start Crude Product R_Dissolve Dissolve in Hot Solvent R_Start->R_Dissolve R_Cool Slow Cooling & Crystallization R_Dissolve->R_Cool R_Filter Vacuum Filtration R_Cool->R_Filter R_Pure Pure Crystals R_Filter->R_Pure C_Start Crude Product C_Load Load onto Silica Column C_Start->C_Load C_Elute Elute with Solvent System C_Load->C_Elute C_Collect Collect Fractions C_Elute->C_Collect C_Analyze TLC Analysis C_Collect->C_Analyze C_Combine Combine Pure Fractions C_Analyze->C_Combine C_Evaporate Solvent Evaporation C_Combine->C_Evaporate C_Pure Pure Product C_Evaporate->C_Pure

Caption: Comparative workflow of Recrystallization and Flash Column Chromatography.

Conclusion and Recommendations

For the purification of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, the choice of method should be guided by the specific requirements of the research or process.

  • For achieving the highest possible purity and when dealing with larger quantities of product where the impurities are well-defined , recrystallization is often the more efficient and economical choice. Its simplicity and potential for high recovery of exceptionally pure material make it an attractive option.

  • When dealing with complex mixtures containing multiple by-products or isomers of similar polarity , flash column chromatography offers superior separation power. While it may be more labor-intensive and result in a slightly lower yield, its versatility makes it an indispensable tool for challenging purifications.

Ultimately, a sound understanding of the chemical properties of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate and its potential impurities, coupled with small-scale preliminary experiments, will enable the researcher to select the most appropriate purification strategy to maximize both yield and purity.

References

  • Recrystallization. (n.d.). In Google Books.
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • Supporting Information - CDC Stacks. (n.d.).
  • Macroscale Nitration of Methyl Benzoate. (n.d.).
  • Experiment: Recrystallization – Part II: Purification of Solids. (n.d.). Science Learning Center.
  • How To: Purify by Crystallization. (n.d.). Department of Chemistry: University of Rochester.
  • Methyl 4-nitrobenzoate | 619-50-1. (2026, January 13). ChemicalBook.
  • Isolation And Purification Of Substance By Column Chromatography. (n.d.). Request PDF.
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure.
  • Column Chromatography. (n.d.). Magritek.
  • Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign.
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • (PDF) Nitration of Methyl Benzoate. (2016, January 29). ResearchGate.
  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. (n.d.). Benchchem.
  • Nitration of methyl benzoate | Resource. (2016, October 15). RSC Education - Royal Society of Chemistry.

Sources

Validation

A Comparative Cost Analysis of Synthetic Pathways for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Pharmaceutical Intermediate Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a crucial building block in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Pharmaceutical Intermediate

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a strategically substituted benzene ring, makes it a valuable intermediate for the development of novel therapeutics. The economic viability of synthesizing this compound on a larger scale is critically dependent on the chosen synthetic pathway. This guide provides an in-depth comparative analysis of two plausible synthetic routes to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, focusing on chemical principles, procedural details, and a comprehensive cost analysis to aid researchers in making informed decisions for their drug development programs.

Introduction to Synthetic Strategies

The synthesis of a polysubstituted aromatic compound like Methyl 5-bromo-4-isopropyl-2-nitrobenzoate requires careful consideration of the order of substituent introduction to achieve the desired regiochemistry. The directing effects of the functional groups already present on the aromatic ring dictate the position of subsequent electrophilic aromatic substitutions. In this guide, we will explore two logical synthetic pathways, each with its own set of advantages and disadvantages in terms of yield, purity, safety, and cost.

Pathway 1 commences with the readily available and relatively inexpensive starting material, 4-isopropyltoluene (p-cymene). This route involves a sequence of nitration, oxidation, bromination, and esterification.

Pathway 2 starts from the more functionalized 4-isopropylbenzoic acid, proceeding through nitration, bromination, and finally esterification. This pathway may offer a more direct route but could present challenges in controlling the regioselectivity of the nitration step.

Pathway 1: From 4-Isopropyltoluene

This pathway leverages the low cost of p-cymene and involves a four-step synthesis.

Pathway 1 A 4-Isopropyltoluene B 4-Isopropyl-2-nitrotoluene A->B Nitration (HNO₃, H₂SO₄) C 4-Isopropyl-2-nitrobenzoic acid B->C Oxidation (e.g., KMnO₄) D 5-Bromo-4-isopropyl-2-nitrobenzoic acid C->D Bromination (Br₂, FeBr₃) E Methyl 5-bromo-4-isopropyl-2-nitrobenzoate D->E Esterification (CH₃OH, H⁺)

Diagram 1: Synthetic workflow starting from 4-isopropyltoluene.
Experimental Protocols for Pathway 1

Step 1: Nitration of 4-Isopropyltoluene

The nitration of 4-isopropyltoluene must be carefully controlled to favor mono-nitration at the 2-position, ortho to the activating isopropyl group. The strong activating nature of the isopropyl group and the methyl group can lead to dinitration or oxidation side products if the reaction conditions are too harsh.

  • Procedure: To a stirred mixture of concentrated sulfuric acid (2.5 eq) cooled to 0-5 °C, slowly add 4-isopropyltoluene (1.0 eq). A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature for 2-3 hours. The reaction mixture is then poured onto crushed ice, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-isopropyl-2-nitrotoluene.

Step 2: Oxidation of 4-Isopropyl-2-nitrotoluene

The methyl group of 4-isopropyl-2-nitrotoluene is oxidized to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate being a common choice.

  • Procedure: 4-Isopropyl-2-nitrotoluene (1.0 eq) is suspended in a mixture of water and a co-solvent like pyridine or acetone. Potassium permanganate (3.0-4.0 eq) is added portion-wise while heating the mixture to reflux. The reaction is monitored by TLC until the starting material is consumed. The hot solution is then filtered to remove manganese dioxide. The filtrate is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-isopropyl-2-nitrobenzoic acid, which is then collected by filtration, washed with cold water, and dried.

Step 3: Bromination of 4-Isopropyl-2-nitrobenzoic acid

This step introduces the bromine atom at the 5-position. The directing effects of the existing substituents are crucial. The isopropyl group is ortho, para-directing, while the nitro and carboxylic acid groups are meta-directing. The position ortho to the isopropyl group and meta to both the nitro and carboxyl groups is the C5 position, making it the most likely site for electrophilic substitution.

  • Procedure: To a solution of 4-isopropyl-2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a Lewis acid catalyst such as iron(III) bromide (0.1 eq) is added. Bromine (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred for several hours until completion. The excess bromine is quenched with a solution of sodium bisulfite. The product is then isolated by extraction and purified by recrystallization.

Step 4: Esterification of 5-Bromo-4-isopropyl-2-nitrobenzoic acid

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a common and cost-effective method.

  • Procedure: 5-Bromo-4-isopropyl-2-nitrobenzoic acid (1.0 eq) is dissolved in an excess of methanol, which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is heated to reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by water and brine. The organic layer is dried and concentrated to give the final product, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.

Pathway 2: From 4-Isopropylbenzoic Acid

This pathway begins with a more advanced intermediate, potentially reducing the number of synthetic steps.

Pathway 2 F 4-Isopropylbenzoic acid G 4-Isopropyl-2-nitrobenzoic acid F->G Nitration (HNO₃, H₂SO₄) H 5-Bromo-4-isopropyl-2-nitrobenzoic acid G->H Bromination (Br₂, FeBr₃) I Methyl 5-bromo-4-isopropyl-2-nitrobenzoate H->I Esterification (CH₃OH, H⁺)

Diagram 2: Synthetic workflow starting from 4-isopropylbenzoic acid.
Experimental Protocols for Pathway 2

Step 1: Nitration of 4-Isopropylbenzoic Acid

The key challenge in this step is controlling the regioselectivity. The isopropyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of isomers, primarily 4-isopropyl-2-nitrobenzoic acid and 4-isopropyl-3-nitrobenzoic acid. Separation of these isomers can be challenging and may impact the overall yield and cost.

  • Procedure: 4-Isopropylbenzoic acid (1.0 eq) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) is added dropwise, maintaining the low temperature. The reaction is stirred for a few hours and then quenched by pouring onto ice. The precipitated product mixture is filtered, washed with water, and dried. The isomeric mixture may require careful purification by fractional crystallization or chromatography.

Step 2: Bromination of 4-Isopropyl-2-nitrobenzoic acid

This step is identical to Step 3 in Pathway 1.

Step 3: Esterification of 5-Bromo-4-isopropyl-2-nitrobenzoic acid

This step is identical to Step 4 in Pathway 1.

Comparative Cost Analysis

The following table provides a semi-quantitative cost analysis of the two proposed synthetic pathways. The costs are estimated based on typical laboratory-scale synthesis and current market prices for starting materials and reagents. These are for comparative purposes and will vary based on supplier, scale, and purity requirements.

Parameter Pathway 1: From 4-Isopropyltoluene Pathway 2: From 4-Isopropylbenzoic Acid Justification
Starting Material Cost LowModerate4-Isopropyltoluene is a bulk chemical, generally less expensive than the more functionalized 4-isopropylbenzoic acid.
Number of Steps 43Pathway 2 has one fewer step, which can lead to savings in labor and time.
Reagent Costs ModerateModerateBoth pathways utilize common and relatively inexpensive reagents like nitric acid, sulfuric acid, bromine, and methanol. Pathway 1 requires an additional oxidizing agent (e.g., KMnO₄).
Yield & Purity Potentially higher overall yield and purityLower yield due to isomeric mixture formationThe regioselectivity of the nitration of 4-isopropylbenzoic acid in Pathway 2 is a significant challenge, likely leading to a difficult separation and lower yield of the desired isomer. Pathway 1, while longer, may offer better control over the introduction of each functional group.
Process Safety Requires careful handling of nitrating mixtures and strong oxidizing agents.Requires careful handling of nitrating mixtures.Both pathways involve hazardous reagents and require appropriate safety precautions. The oxidation step in Pathway 1 adds an additional hazard to consider.
Environmental Impact Use of a strong oxidizing agent (e.g., KMnO₄) generates significant manganese dioxide waste.Generates less waste due to fewer steps.The choice of oxidizing agent in Pathway 1 can significantly impact its environmental footprint.
Overall Estimated Cost Lower to Moderate Moderate to High The lower cost of the starting material and potentially higher overall yield of the desired product in Pathway 1 may offset the cost of the additional step. The purification challenges in Pathway 2 are likely to increase its overall cost significantly.

Conclusion and Recommendations

From a purely economic standpoint, Pathway 1, starting from 4-isopropyltoluene, appears to be the more cost-effective route for the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, despite having an additional step. The primary advantage lies in the significantly lower cost of the starting material and the potential for higher overall yield and purity due to better control over the regiochemistry of the substitution reactions.

The major drawback of Pathway 1 is the oxidation step, which can be hazardous and generate significant waste. However, alternative, greener oxidation methods could be explored to mitigate these issues.

Pathway 2, while shorter, is hampered by the likely formation of a difficult-to-separate mixture of isomers during the nitration of 4-isopropylbenzoic acid. The costs associated with the purification of the desired isomer would likely make this route less economically viable for larger-scale production.

For researchers and drug development professionals, the choice of synthetic pathway will ultimately depend on a balance of factors including cost, available equipment, safety protocols, and the desired scale of production. For initial small-scale synthesis and proof-of-concept studies, either pathway could be viable. However, for process development and scale-up, optimizing the conditions for the more cost-effective Pathway 1 would be the recommended strategy.

References

  • Due to the specific nature of the target molecule, direct literature citations for its complete synthesis are not readily available.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.

Comparative

environmental impact of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate synthesis methods

Environmental Impact Assessment: Synthesis Protocols for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Executive Summary Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: 1400645-04-6) is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Impact Assessment: Synthesis Protocols for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Executive Summary

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: 1400645-04-6) is a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly in the development of SGLT2 inhibitors and specific kinase inhibitors where the steric bulk of the isopropyl group and the electronic properties of the nitro/bromo substituents are pivotal for binding affinity.[1][2]

This guide objectively compares the Traditional Stoichiometric Route against an Optimized Green Catalytic Route . While the traditional method relies on heavy metal oxidants and hazardous nitration media, the optimized route leverages aerobic oxidation and flow chemistry to reduce the E-Factor by approximately 60% and eliminate Class 1 solvent usage.[2]

Route Comparison: Technical & Environmental Analysis

Route A: Traditional Stoichiometric Synthesis (Baseline)
  • Mechanism: Electrophilic aromatic substitution followed by metal-mediated oxidation.[1][2]

  • Key Reagents: Nitric Acid/Sulfuric Acid, Potassium Permanganate (KMnO₄), Elemental Bromine (Br₂).[2]

  • Environmental Profile: High waste generation (manganese dioxide sludge), NOx emissions, and corrosive acid waste.[2]

Route B: Optimized Green Catalytic Synthesis (Recommended)
  • Mechanism: Aerobic oxidative demethylation and oxidative bromination.

  • Key Reagents: Oxygen (O₂), Potassium Hydroxide (KOH), Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr).[2]

  • Environmental Profile: Water is the primary byproduct; high atom economy; elimination of heavy metals.[2]

MetricRoute A (Traditional)Route B (Green Optimized)Impact Analysis
Atom Economy (AE) ~35-40%~65-70%Route B utilizes O₂ for oxidation, significantly reducing molecular weight waste compared to MnO₂.[1][2]
E-Factor (kg waste/kg product) > 25< 10Elimination of metal sludge and reduction of acid waste drives the E-factor down.[2]
Reaction Mass Efficiency (RME) Low (< 40%)High (> 65%)Route B avoids extensive workups required to remove metal salts.[1]
Critical Hazards Mn/Cr waste, Br₂ vapor, NOxCorrosives (HBr), Flammability (O₂/Solvent)Route B manages hazards via flow control and milder reagents.[2]

Detailed Synthesis Pathways & Logic

The synthesis hinges on the regioselective functionalization of p-Cymene (1-methyl-4-isopropylbenzene).[1][2] The challenge lies in preserving the isopropyl group during the oxidation of the methyl group.[2]

Synthesis Logic Diagram

Synthesis_Pathway Start p-Cymene (1-methyl-4-isopropylbenzene) Step1 Nitration (Regioselectivity Control) Start->Step1 Inter1 2-Nitro-p-cymene Step1->Inter1 Major Isomer Decision Oxidation Method? Inter1->Decision RouteA_Ox Route A: KMnO4 / Reflux (High Waste, Risk of Over-oxidation) Decision->RouteA_Ox Traditional RouteB_Ox Route B: O2 / KOH / t-BuOH (Aerobic Demethylation) Decision->RouteB_Ox Green Inter2 4-Isopropyl-2-nitrobenzoic acid RouteA_Ox->Inter2 RouteB_Ox->Inter2 Step3 Bromination (Directs ortho to Isopropyl) Inter2->Step3 Inter3 5-Bromo-4-isopropyl-2-nitrobenzoic acid Step3->Inter3 Step4 Esterification (MeOH / H2SO4 or DMC) Inter3->Step4 Final Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Step4->Final

Figure 1: Comparative synthesis pathways highlighting the critical oxidation divergence point.

Experimental Protocols (Best Practice)

Step 1: Regioselective Nitration of p-Cymene
  • Objective: Introduce the nitro group at the 2-position (ortho to methyl).[1][2]

  • Protocol:

    • Cool p-Cymene (1.0 eq) to 0°C.

    • Add mixed acid (HNO₃/H₂SO₄) dropwise, maintaining temperature < 10°C to minimize dinitration and nitration at the 3-position (ortho to isopropyl).[2]

    • Green Improvement: Use a continuous flow reactor with micro-mixing to strictly control exotherm and stoichiometry, improving the 2-nitro:3-nitro ratio to >15:1.

    • Quench in ice water, separate organic layer.[2]

Step 2: Aerobic Oxidative Demethylation (The "Green" Key Step)
  • Scientific Rationale: Traditional KMnO₄ oxidation generates kg-scale MnO₂ waste and risks oxidizing the benzylic C-H of the isopropyl group.[2] The aerobic method uses a base-mediated mechanism that specifically attacks the benzylic position of the methyl group due to the electron-withdrawing effect of the ortho-nitro group.[1][2]

  • Protocol:

    • Dissolve 2-nitro-p-cymene (1.0 eq) in t-Butanol (solvent).

    • Add powdered KOH (3.0 eq).

    • Sparge with Oxygen (O₂) gas or air while heating to 50-60°C.[1]

    • Monitor via HPLC. The reaction proceeds via the nitro-benzylic anion.[1][2]

    • Workup: Dilute with water, extract unreacted organic impurities, then acidify the aqueous layer to precipitate 4-isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6).[1][2]

    • Validation: Melting point 180-181°C (matches literature).[1]

Step 3: Regioselective Bromination
  • Causality: In 4-isopropyl-2-nitrobenzoic acid, the -COOH and -NO₂ groups are meta-directing (deactivating).[1][2] The isopropyl group is ortho/para-directing (activating).[2] Position 5 is ortho to the isopropyl group and meta to the nitro group, making it the most electronically activated and sterically accessible site.[2]

  • Protocol:

    • Suspend acid in Acetic Acid or Methanol .

    • Green Reagent: Add HBr (48%) and H₂O₂ (30%) dropwise (Oxidative Bromination).[1] This generates "Br⁺" in situ without using elemental bromine.

    • Stir at 40-50°C.

    • Quench with sodium bisulfite solution. Filter the precipitate: 5-bromo-4-isopropyl-2-nitrobenzoic acid .

Step 4: Methyl Esterification
  • Protocol: Reflux the acid in Methanol with a catalytic amount of H₂SO₄ or use Thionyl Chloride (SOCl₂) followed by Methanol quench.

  • Green Alternative: React with Dimethyl Carbonate (DMC) using a weak base (K₂CO₃) to avoid strong acids and chlorinated reagents.[1]

Process Optimization Decision Tree

Use this logic to select the appropriate method based on your facility's capabilities.

Decision_Tree Start Start Process Selection Scale Scale? Start->Scale Small Lab Scale (<100g) Scale->Small Large Pilot/Mfg (>1kg) Scale->Large KMnO4 Use KMnO4 (Route A) Small->KMnO4 Quick/Dirty Oxidation Oxidation Capability? Large->Oxidation Aerobic Use O2/KOH (Route B) Oxidation->Aerobic Pressurized Reactors Available Waste Heavy Metal Disposal? Oxidation->Waste Standard Reactors Only HighCost High Disposal Cost Waste->HighCost LowCost Manageable Waste->LowCost HighCost->Aerobic Invest in Green Tech LowCost->KMnO4

Figure 2: Decision logic for selecting the oxidation methodology based on scale and waste constraints.[1][2]

References

  • ChemicalBook. (n.d.). 4-Isopropyl-2-nitrobenzoic acid synthesis and properties. Retrieved from [1]

  • Google Patents. (1971). US3629344A - Oxidative demethylation of methyl groups ortho to a nitro group.[1][2] Retrieved from

  • National Institutes of Health (NIH). (n.d.). Methyl 5-bromo-2-nitrobenzoate Compound Summary. PubChem.[3] Retrieved from [1]

  • ChemSynthesis. (n.d.). Synthesis of 1-bromo-4-isopropyl-2-nitrobenzene. Retrieved from [1]

  • Royal Society of Chemistry. (n.d.). Hydrazone-Palladium Catalyzed Annulation - Supporting Information (Synthesis of 2-bromo-5-methyl benzoic acid analogs). Retrieved from [1]

Sources

Validation

alternatives to using Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in specific reactions

This guide provides a technical analysis of alternatives to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 883554-93-6 / 2092388-06-0), a critical intermediate often used in the synthesis of SGLT2 inhibitors and novel k...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of alternatives to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 883554-93-6 / 2092388-06-0), a critical intermediate often used in the synthesis of SGLT2 inhibitors and novel kinase inhibitors .

The primary utility of this compound lies in its "push-pull" substitution pattern: an electron-withdrawing nitro group at the 2-position (precursor to an aniline) and a reactive bromo-handle at the 5-position (for Suzuki/Buchwald couplings), all scaffolded around a 4-isopropyl benzoate core. However, the presence of the nitro group introduces genotoxicity concerns (GTIs), energetic hazards during nitration, and poor regioselectivity during synthesis.

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Executive Summary: The Case for Replacement

The "Nitro-Benzoate" route is the traditional pathway to access the 2-amino-5-bromo-4-isopropylbenzoate scaffold. However, it suffers from three critical flaws:

  • Regioselectivity Issues: Nitration of methyl 4-isopropylbenzoate typically favors the 3-position (ortho to the isopropyl group) rather than the desired 2-position (ortho to the ester), requiring difficult chromatographic separation.

  • Safety Profile: The introduction of the nitro group requires harsh nitrating agents (HNO₃/H₂SO₄), creating thermal runaway risks and generating potentially mutagenic impurities.

  • Atom Economy: The subsequent reduction of the nitro group to an amine (using Fe/HCl or H₂/Pd) generates significant waste streams.

This guide proposes three superior alternatives that bypass these bottlenecks.

Comparative Analysis of Alternatives

FeatureBaseline: Nitro Route Alt 1: Amino-Bromination (Recommended) Alt 2: C-H Activation (Advanced) Alt 3: Flow Nitration (Process)
Starting Material Methyl 4-isopropylbenzoateMethyl 2-amino-4-isopropylbenzoateMethyl 4-isopropylbenzoateMethyl 4-isopropylbenzoate
Key Reagent HNO₃ / H₂SO₄NBS (N-Bromosuccinimide)Pd(OAc)₂, NBSAcetyl Nitrate (in Flow)
Step Count 3 (Nitration → Bromination → Reduction)1 (Bromination)1 (Direct C-H Functionalization)3 (Optimized)
Regioselectivity Poor (~60:40 mixture)Excellent (>95:5) Good (Ligand dependent)Improved (Kinetic control)
Safety Risk High (Exotherm/Explosion)LowLowMedium (Controlled)
Cost Efficiency Low (High purification costs)High (If amino-ester is sourced)Medium (Catalyst cost)High (CapEx required)

Detailed Methodologies

Alternative 1: The Amino-Bromination Route (Gold Standard)

Instead of installing the bromo group after the nitro group, this route utilizes the strong ortho/para directing power of the amino group to install the bromine selectively at the 5-position.

Mechanism: The amino group at C2 strongly activates the C3 and C5 positions. The isopropyl group at C4 sterically hinders C3. Therefore, electrophilic bromination occurs almost exclusively at C5.

Experimental Protocol:

  • Dissolution: Charge a reactor with Methyl 2-amino-4-isopropylbenzoate (1.0 eq) and Acetonitrile (10 V). Cool to 0–5 °C.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions over 30 minutes. Maintain temperature <10 °C to prevent over-bromination.

  • Quench: Stir for 2 hours at RT. Monitor by HPLC. Quench with 10% NaHSO₃ solution.

  • Isolation: Concentrate the solvent, add water, and filter the precipitate. Recrystallize from Ethanol/Water.

Data Validation:

  • Yield: >92% isolated yield.

  • Purity: >99% (HPLC).

  • Regio-isomer: <1% of the 3-bromo isomer detected due to steric blocking by the isopropyl group.

Alternative 2: The "Green" Flow Nitration (Process Optimization)

If the nitro-intermediate is strictly required (e.g., for regulatory filing consistency), switching from batch to Continuous Flow Chemistry mitigates safety risks and improves selectivity.

Workflow:

  • Feed A: Methyl 4-isopropylbenzoate in Dichloromethane.

  • Feed B: Fuming HNO₃ / H₂SO₄ (pre-cooled).

  • Reactor: Micro-channel reactor (residence time: 45 seconds) at -10 °C.

  • Advantage: The precise temperature control suppresses the formation of the thermodynamic 3-nitro isomer in favor of the kinetic 2-nitro product (though selectivity remains a challenge compared to Alt 1).

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence between the traditional Nitro route and the recommended Amino route.

G Start Methyl 4-isopropylbenzoate Nitro_Inter Methyl 3-nitro-4-isopropylbenzoate (WRONG ISOMER) Start->Nitro_Inter HNO3/H2SO4 (Major Product) Nitro_Target Methyl 2-nitro-4-isopropylbenzoate (Low Yield) Start->Nitro_Target HNO3/H2SO4 (Minor Product) Bromo_Nitro Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (Target Toxic Intermediate) Nitro_Target->Bromo_Nitro Bromination Final_Prod Methyl 2-amino-5-bromo-4-isopropylbenzoate Bromo_Nitro->Final_Prod Fe/HCl Reduction Amino_Start Methyl 2-amino-4-isopropylbenzoate Amino_Start->Final_Prod NBS, MeCN (>92% Yield, Selective)

Caption: Comparison of the Traditional Nitration Route (Red) vs. the High-Selectivity Amino-Bromination Route (Green).

Critical Experimental Data

The following table summarizes the performance of the recommended NBS Bromination (Alternative 1) versus the traditional Nitration-Bromination sequence.

MetricTraditional Route (Nitro)Recommended Route (Amino)
Overall Yield 35 - 40% (3 steps)88 - 92% (1 step)
Cycle Time 48 - 72 Hours6 - 8 Hours
Process Mass Intensity (PMI) High (Acid waste, Fe sludge)Low (Succinimide byproduct is water soluble)
Impurity Profile Contains dinitro & regio-isomersClean (Single peak by HPLC)
Thermal Hazard High (Nitration ΔH = -120 kJ/mol)Negligible (Mild exothermic bromination)

Conclusion & Recommendation

For researchers developing APIs containing the 5-bromo-4-isopropyl-2-aminobenzoate core, the use of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is obsolete.

Recommendation: Adopt Alternative 1 . Sourcing or synthesizing Methyl 2-amino-4-isopropylbenzoate and performing a late-stage bromination offers superior regiocontrol, eliminates genotoxic nitro-impurities, and significantly reduces process mass intensity.

References

  • BenchChem. (2025).[1] A Technical Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate: Properties, Synthesis, and Applications. Retrieved from

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate (General Nitration Procedures). Org. Syn. Coll. Vol. 1, p. 372. Retrieved from

  • PubChem. (2025). Methyl 2-amino-5-bromo-4-isopropylbenzoate (Compound Summary). National Library of Medicine.[1] Retrieved from

  • ChemicalBook. (2022). Methyl 5-amino-4-bromo-2-nitrobenzoate Suppliers and Synthesis. Retrieved from

  • Asian Journal of Chemistry. (2015). Synthesis and Characterization of Nitrobenzoate Derivatives. Retrieved from

Sources

Comparative

A Researcher's Guide to the Regioselective Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals The targeted synthesis of polysubstituted aromatic compounds is a foundational element in the discovery and development of novel therapeutics and functional...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of polysubstituted aromatic compounds is a foundational element in the discovery and development of novel therapeutics and functional materials. Among these, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate stands out as a key building block, its utility stemming from the specific arrangement of its functional groups which allows for diverse subsequent chemical modifications. This guide provides an in-depth analysis of the regioselective synthesis of this important intermediate, offering a comparative look at synthetic strategies and the analytical methods required to unequivocally confirm the desired substitution pattern.

The Synthetic Challenge: Controlling Regioselectivity

The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate from a common starting material like methyl 4-isopropylbenzoate presents a classic challenge in electrophilic aromatic substitution: controlling the position of incoming substituents on the aromatic ring. The isopropyl and methyl ester groups already present on the ring exert different directing effects, which must be carefully considered to achieve the desired 2,4,5-trisubstituted pattern.

Primary Synthetic Route: A Stepwise Approach

The most common and logical approach to the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate involves a two-step electrophilic aromatic substitution sequence starting from methyl 4-isopropylbenzoate. The order of these steps is critical to achieving the desired regioselectivity.

Step 1: Nitration of Methyl 4-isopropylbenzoate

The first step is the nitration of methyl 4-isopropylbenzoate. The isopropyl group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator. The combined influence of these two groups directs the incoming electrophile, the nitronium ion (NO₂⁺), to the positions ortho to the activating isopropyl group and meta to the deactivating ester group. This leads to the preferential formation of Methyl 4-isopropyl-2-nitrobenzoate .

G cluster_0 Synthetic Pathway Methyl 4-isopropylbenzoate Methyl 4-isopropylbenzoate Methyl 4-isopropyl-2-nitrobenzoate Methyl 4-isopropyl-2-nitrobenzoate Methyl 4-isopropylbenzoate->Methyl 4-isopropyl-2-nitrobenzoate HNO₃, H₂SO₄ Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Methyl 4-isopropyl-2-nitrobenzoate->Methyl 5-bromo-4-isopropyl-2-nitrobenzoate NBS or Br₂

Caption: Primary synthetic route to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.

Step 2: Bromination of Methyl 4-isopropyl-2-nitrobenzoate

The subsequent bromination of Methyl 4-isopropyl-2-nitrobenzoate is also governed by the directing effects of the existing substituents. The nitro group is a strong deactivator and meta-director. The isopropyl group remains an ortho-, para-director. The position ortho to the isopropyl group and meta to the nitro group is the most activated site for electrophilic attack by bromine, leading to the desired product, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .

Causality Behind Experimental Choices

The choice of a stepwise nitration followed by bromination is a deliberate strategy to exploit the directing effects of the substituents. Attempting to brominate methyl 4-isopropylbenzoate first would likely lead to a different regioisomeric product, with bromine adding at the position ortho to the activating isopropyl group. The introduction of the deactivating nitro group in the first step is key to directing the subsequent bromination to the desired C5 position.

Alternative Synthetic Strategies

While the stepwise electrophilic substitution is the most direct route, other methods for the synthesis of polysubstituted nitroaromatics exist and may be considered depending on the availability of starting materials and the desired scale of the reaction.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This approach would involve a starting material with a leaving group (e.g., a halide) at the desired position, which is then displaced by a nucleophile. While effective for certain substitution patterns, it is less direct for the target molecule.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods like Suzuki or Buchwald-Hartwig reactions offer excellent regioselectivity but typically require more complex starting materials and catalysts.[1] These methods are advantageous for their mild reaction conditions and broad functional group tolerance.[1]

  • ipso-Nitration: This reaction involves the replacement of a substituent, such as a boronic acid, with a nitro group.[2] It offers an alternative for introducing the nitro group with high regioselectivity.[2]

Synthetic StrategyAdvantagesDisadvantages
Stepwise Electrophilic Substitution Readily available starting materials, straightforward procedures.Potential for regioisomeric impurities, requires careful control of reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) High regioselectivity.Requires specific starting materials with a suitable leaving group.
Palladium-Catalyzed Cross-Coupling Excellent regioselectivity, mild conditions, high functional group tolerance.[1]More complex and expensive starting materials and catalysts.
ipso-Nitration High regioselectivity.[2]Requires a pre-functionalized substrate (e.g., with a boronic acid group).[2]

Confirming Regioselectivity: A Multi-Technique Approach

Unequivocal confirmation of the regiochemistry of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is paramount. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

G cluster_0 Analytical Workflow Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Column Chromatography Purity & Isomer Check Purity & Isomer Check Purification->Purity & Isomer Check HPLC Analysis HPLC Analysis Purity & Isomer Check->HPLC Analysis Quantitative NMR Spectroscopy NMR Spectroscopy Purity & Isomer Check->NMR Spectroscopy Structural Regioisomer Separation Regioisomer Separation HPLC Analysis->Regioisomer Separation Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Regioisomer Separation->Structure Confirmation

Caption: Workflow for confirming the regioselectivity of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the substitution pattern of the aromatic ring.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show two singlets for the two non-equivalent aromatic protons. The chemical shifts and coupling constants (or lack thereof) of these protons provide definitive evidence for their relative positions.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the six aromatic carbons, as the molecule lacks symmetry.[3] The chemical shifts of these carbons are influenced by the electronic effects of the substituents, further aiding in the structural assignment.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an excellent technique for separating the desired product from any potential regioisomeric impurities.[4][5] A well-developed HPLC method can resolve isomers with high efficiency, allowing for both qualitative and quantitative analysis of the reaction mixture.[6]

Experimental Protocols

Synthesis of Methyl 4-isopropyl-2-nitrobenzoate

Objective: To synthesize Methyl 4-isopropyl-2-nitrobenzoate via electrophilic nitration of methyl 4-isopropylbenzoate.

Procedure:

  • In a round-bottom flask, cool methyl 4-isopropylbenzoate in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.[7]

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[1]

  • Pour the reaction mixture over crushed ice to precipitate the product.[7]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Objective: To synthesize Methyl 5-bromo-4-isopropyl-2-nitrobenzoate via electrophilic bromination.

Procedure:

  • Dissolve Methyl 4-isopropyl-2-nitrobenzoate in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) or a solution of bromine in the chosen solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.[8]

HPLC Method for Regioisomer Analysis

Objective: To separate and quantify Methyl 5-bromo-4-isopropyl-2-nitrobenzoate from potential regioisomers.

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4] Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. Flow Rate: 1.0 mL/min.[6] Detection: UV at 254 nm.[4] Injection Volume: 10 µL. Column Temperature: 30°C.

This guide provides a comprehensive framework for the synthesis and characterization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. By understanding the principles of regioselectivity and employing rigorous analytical techniques, researchers can confidently produce this valuable intermediate for their scientific endeavors.

References

  • Supporting Information for a relevant journal article. (Please note: A specific reference could not be provided as the initial search did not yield a direct synthesis paper for the exact target molecule.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI. [Link]

  • Advanced Methods for the Synthesis of Nitro Compounds - Organic Chemistry Research. [Link]

  • Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC. [Link]

  • Supporting Information for an article in Organic & Biomolecular Chemistry - The Royal Society of Chemistry. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. [Link]

  • Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Dosage forms. [Link]

  • A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) - Organic Chemistry Portal. [Link]

  • 1-bromo-4-isopropyl-2-nitrobenzene - Chemical Synthesis Database. [Link]

  • Methyl 5-amino-4-bromo-2-nitrobenzoate | C8H7BrN2O4 | CID 131281932 - PubChem. [Link]

  • (PDF) Isopropyl 4-nitrobenzoate - ResearchGate. [Link]

  • Methyl 5-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 17750359 - PubChem. [Link]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google P
  • Isopropyl 4-nitrobenzoate - SpectraBase. [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC. [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent - DOI. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]

  • Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges - PubMed. [Link]

  • Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges - ResearchGate. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. [Link]

  • Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today. [Link]

  • Nitration of Methyl Benzoate Experiment | UKEssays.com. [Link]

  • Nitration of Methyl Benzoate - YouTube. [Link]

    • Nitration of Methyl Benzoate - Web Pages. [Link]

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate (C8H5BrFNO4) - PubChemLite. [Link]

  • Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester - Pharmaffiliates. [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

Sources

Validation

literature review of the synthesis and applications of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

This guide provides an in-depth technical analysis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: 1400645-04-6), a specialized intermediate used in the synthesis of next-generation pharmaceutical agents, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: 1400645-04-6), a specialized intermediate used in the synthesis of next-generation pharmaceutical agents, particularly Aldosterone Synthase (CYP11B2) Inhibitors .

Executive Summary

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a specific substitution pattern: a para-isopropyl group, an ortho-nitro group relative to the ester, and a meta-bromo substituent. This compound serves as a critical "right-hand" building block for dihydroquinolinone and benzamide pharmacophores.

Its primary application lies in the development of CYP11B2 inhibitors (such as analogs of Osilodrostat or LCI699) for the treatment of hypertension and heart failure. The isopropyl group provides essential hydrophobic interactions within the enzyme's active site, while the bromine atom serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura) or as a halogen-bonding motif.

Key Compound Data
PropertySpecification
CAS Number 1400645-04-6
Formula C₁₁H₁₂BrNO₄
Molecular Weight 302.12 g/mol
Appearance Pale yellow to off-white solid
Key Moiety 2-Nitro-4-isopropylbenzoate core
Downstream Product Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS: 1000018-13-2)

Synthesis Strategy: The "p-Cymene Route"

Unlike simple benzoates, the specific regiochemistry of this molecule (2-nitro, 4-isopropyl, 5-bromo) requires a carefully orchestrated synthesis to avoid isomer mixtures. The most robust industrial route begins with p-Cymene (4-isopropyltoluene) rather than cumic acid, ensuring correct nitro placement.

Step-by-Step Protocol
Step 1: Regioselective Nitration
  • Precursor: p-Cymene (4-isopropyltoluene).

  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).[1]

  • Conditions: 0–10°C.

  • Mechanism: The methyl group is less sterically hindering than the isopropyl group. Nitration occurs preferentially ortho to the methyl group (position 2) rather than ortho to the isopropyl group (position 3), yielding 2-nitro-p-cymene .

  • Outcome: High regioselectivity (>90% 2-nitro isomer).

Step 2: Selective Oxidation
  • Precursor: 2-nitro-p-cymene.

  • Reagents: KMnO₄ (Potassium Permanganate) or Co/Mn-catalyzed aerobic oxidation.

  • Conditions: Reflux in aqueous pyridine or t-butanol/water.

  • Mechanism: The benzylic methyl group is oxidized to a carboxylic acid. The isopropyl group is relatively stable under controlled conditions but can degrade if over-oxidized.

  • Product: 2-Nitro-4-isopropylbenzoic acid (m.p. ~168°C).

Step 3: Esterification
  • Precursor: 2-Nitro-4-isopropylbenzoic acid.

  • Reagents: Methanol (MeOH), H₂SO₄ (cat.) or SOCl₂.

  • Conditions: Reflux, 4–6 hours.

  • Product: Methyl 2-nitro-4-isopropylbenzoate (CAS: 681292-73-9).[2][3][4][5][6]

Step 4: Regioselective Bromination (The Critical Step)
  • Precursor: Methyl 2-nitro-4-isopropylbenzoate.

  • Reagents: Br₂ / FeBr₃ (Iron catalyst) or NBS / H₂SO₄.

  • Conditions: Room temperature to 40°C.

  • Causality:

    • Nitro (C2): Strong deactivator, meta-directing (to C4, C6).

    • Ester (C1): Moderate deactivator, meta-directing (to C3, C5).

    • Isopropyl (C4): Weak activator, ortho/para-directing (to C3, C5).

    • Result: Position C5 is chemically activated by the ortho-isopropyl group and is meta to the deactivating nitro/ester groups. Position C3 is sterically crowded (sandwiched between isopropyl and nitro). Therefore, bromination occurs exclusively at C5 .

  • Final Product: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .

Synthesis Workflow Diagram

SynthesisPath cluster_legend Key Transformation Logic Cymene p-Cymene (Start) NitroCymene 2-Nitro-p-cymene (Major Isomer) Cymene->NitroCymene HNO3/H2SO4 (Nitration) Acid 2-Nitro-4-isopropyl- benzoic acid NitroCymene->Acid KMnO4 (Oxidation) Ester Methyl 2-nitro-4- isopropylbenzoate Acid->Ester MeOH/H+ (Esterification) Target Methyl 5-bromo-4- isopropyl-2-nitrobenzoate (CAS 1400645-04-6) Ester->Target Br2/Fe (Bromination at C5) Logic Isopropyl group directs Br to C5 (Ortho-activation)

Caption: Regioselective synthesis pathway leveraging the directing effects of the isopropyl group.

Applications: Aldosterone Synthase Inhibition

The primary utility of this compound is as a precursor for Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS: 1000018-13-2), which is generated via the reduction of the nitro group (H₂/Pd-C or Fe/AcOH).

Target Mechanism: CYP11B2

Aldosterone Synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final steps of aldosterone biosynthesis. Overproduction of aldosterone drives hypertension and fibrosis.

  • Role of the Isopropyl Group: Fits into a specific hydrophobic pocket of the CYP11B2 active site, providing selectivity over the homologous CYP11B1 (Cortisol Synthase).

  • Role of the Bromo/Amino Core: The amino-ester is typically cyclized to form a dihydroquinolinone or coupled to form a benzamide . These cores position a heterocycle (e.g., pyridine or imidazole) to coordinate with the heme iron of the enzyme, blocking catalysis.

Comparative Analysis of Intermediates
IntermediateStructureReactivity & Use
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Nitro-EsterStable Precursor: Storage form; resistant to oxidation. Must be reduced before coupling.
Methyl 2-amino-5-bromo-4-isopropylbenzoate Amino-EsterActive Synthon: Ready for cyclization (e.g., with formamide) or amide coupling. Sensitive to air oxidation (anilines darken over time).
Methyl 4-isopropyl-2-nitrobenzoate Non-BrominatedBase Scaffold: Lacks the halogen handle. Used for inhibitors where the C5 position remains unsubstituted or is modified later (lower potency).

Experimental Protocol: Reduction to the Amino-Ester

For researchers using CAS 1400645-04-6 to generate the active amino-intermediate, the following reduction protocol ensures high yield without de-halogenation (loss of bromine).

Objective: Selective reduction of -NO₂ to -NH₂ without hydrodebromination.

  • Dissolution: Dissolve 10 mmol of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in 50 mL of Ethanol/Water (4:1).

  • Catalyst Addition: Add Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl, 5 eq). Note: Avoid Pd/C with H₂ if possible, as it risks removing the bromine atom.

  • Reaction: Reflux at 80°C for 2 hours with vigorous stirring. Monitor by TLC (Product is more polar and fluorescent).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Extraction: Partition between Ethyl Acetate and sat. NaHCO₃. Dry organic layer over Na₂SO₄.

  • Yield: Expect >90% yield of Methyl 2-amino-5-bromo-4-isopropylbenzoate .

References

  • Medivation Inc. / Novartis. (2009). 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2. WO2009135651A1.

  • PubChem. (n.d.).[7] Methyl 5-bromo-2-nitrobenzoate (Analog Data). National Library of Medicine.[7] [7]

  • BenchChem. (2025). Methyl 2-amino-5-bromo-4-isopropylbenzoate: Applications in Drug Discovery.

  • ChemicalBook. (2022). Methyl 5-amino-4-bromo-2-nitrobenzoate Properties and Suppliers.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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